Boc-(S)-alpha-benzyl-proline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(18,14(19)20)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUNPRGYFCIXSM-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426192 | |
| Record name | 2-Benzyl-1-(tert-butoxycarbonyl)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706806-61-3 | |
| Record name | 2-Benzyl-1-(tert-butoxycarbonyl)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-(S)-alpha -benzyl-Pro-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Boc-(S)-alpha-benzyl-proline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of N-tert-butoxycarbonyl-(S)-alpha-benzyl-proline (Boc-(S)-alpha-benzyl-proline). The information contained herein is intended to support researchers, scientists, and drug development professionals in the effective utilization of this compound in peptide synthesis and broader pharmaceutical research.
Core Physicochemical Properties
This compound is a proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a benzyl group at the alpha position. This structure imparts specific characteristics crucial for its application as a building block in the synthesis of peptides and other complex organic molecules.
Data Presentation
The quantitative physicochemical properties of this compound are summarized in the table below for clear reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 706806-61-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₇H₂₃NO₄ | [1][3][4][5] |
| Molecular Weight | 305.37 g/mol | [1][3][4] |
| Appearance | White powder | [1] |
| Melting Point | 146 °C | [2][6] |
| Optical Rotation | [a]D²⁵ = -147 ± 2º (c=1 in EtOH or MeOH) | [1] |
| Density | 1.193 g/cm³ (Predicted) | [2][6] |
| Boiling Point | 443.1 °C at 760 mmHg (Predicted) | [2][6] |
| Purity | ≥ 97.0% to ≥ 99% (HPLC) | [1][3] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on standard analytical techniques for the characterization of Boc-protected amino acids.[7]
Melting Point Determination
Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Solubility Determination (Gravimetric Method)
Objective: To quantitatively determine the solubility of this compound in a specific solvent.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[8]
-
The suspension is allowed to settle, and a known volume of the supernatant is carefully withdrawn using a filtered syringe.[8]
-
The filtered saturated solution is transferred to a pre-weighed vial.[8]
-
The solvent is evaporated from the vial, and the residue is dried to a constant weight.[8]
-
The solubility is calculated as the mass of the dissolved solid per volume of the solvent.
Optical Rotation Measurement
Objective: To measure the specific rotation of a solution of this compound, which is indicative of its stereochemical purity.
Methodology:
-
A solution of this compound is prepared by accurately weighing the compound and dissolving it in a known volume of a specified solvent (e.g., ethanol or methanol) to a precise concentration (e.g., c=1 g/100 mL).[1]
-
A polarimeter is calibrated using a blank (the pure solvent).
-
The sample solution is placed in a polarimeter cell of a known path length.
-
The optical rotation of the solution is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 25 °C).
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Applications in Peptide Synthesis
This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), particularly following the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.[9] The Boc group provides temporary protection for the α-amino group, while benzyl-based groups can be used for the protection of side chains.[10]
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a generalized workflow for a single coupling cycle in SPPS utilizing a Boc-protected amino acid like this compound.
This workflow demonstrates the iterative nature of SPPS, where the cycle of deprotection, neutralization, coupling, and washing is repeated to build the peptide chain. The use of this compound introduces a unique conformational constraint into the peptide, which can be critical for achieving the desired biological activity.[1] This compound is particularly noted for its application in the design of novel pharmaceuticals, including those targeting neurological disorders.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. yhs518.com [yhs518.com]
- 3. Boc-(S)-α-苄基-Pro-OH ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 706806-61-3 [chemicalbook.com]
- 5. cusabio.com [cusabio.com]
- 6. This compound CAS#: 706806-61-3 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 10. benchchem.com [benchchem.com]
Navigating the Solubility of Boc-(S)-alpha-benzyl-proline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of Boc-(S)-alpha-benzyl-proline, a key building block in peptide synthesis and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a typical experimental workflow where this compound is utilized.
Introduction to this compound
N-tert-Butoxycarbonyl-(S)-alpha-benzyl-proline is a protected amino acid derivative that plays a significant role in the synthesis of peptides and peptidomimetics. The Boc protecting group on the proline nitrogen enhances its stability and solubility in organic solvents, making it a versatile reagent in solid-phase peptide synthesis (SPPS). The presence of the alpha-benzyl group introduces a bulky, hydrophobic side chain, which can influence the conformational properties of the resulting peptides. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification, and formulation.
Solubility Profile
Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, by examining data for structurally similar compounds, an estimated solubility profile can be established. For instance, the parent compound, Boc-L-proline, is known to be soluble in various organic solvents.[1][2] Qualitative assessments of the closely related N-Benzyl-L-proline indicate it is slightly soluble in solvents like acetone, dichloromethane, and methanol.[3]
The following table summarizes the estimated and known solubility of this compound and related compounds in common organic solvents at ambient temperature. Researchers are strongly encouraged to determine the precise solubility for their specific applications experimentally.
| Solvent Family | Solvent | IUPAC Name | Polarity Index (Snyder) | Estimated/Known Solubility of this compound & Analogs |
| Polar Aprotic | Dimethylformamide (DMF) | N,N-Dimethylformamide | 6.4 | Soluble (based on Boc-L-proline data)[1] |
| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | 7.2 | Soluble (based on Boc-L-proline data)[1] | |
| Acetonitrile (ACN) | Ethanenitrile | 5.8 | Likely Soluble to Sparingly Soluble | |
| Chlorinated | Dichloromethane (DCM) | Dichloromethane | 3.1 | Slightly Soluble (based on N-Benzyl-L-proline data)[3] |
| Chloroform | Trichloromethane | 4.1 | Likely Slightly Soluble | |
| Alcohols | Methanol (MeOH) | Methanol | 5.1 | Slightly Soluble (based on N-Benzyl-L-proline data)[3] |
| Ethanol (EtOH) | Ethanol | 4.3 | Soluble (based on Boc-L-proline data)[1] | |
| Isopropanol (IPA) | Propan-2-ol | 3.9 | Likely Soluble to Sparingly Soluble | |
| Ethers | Tetrahydrofuran (THF) | Oxolane | 4.0 | Likely Soluble to Sparingly Soluble |
| Diethyl Ether | Ethoxyethane | 2.8 | Likely Sparingly Soluble to Insoluble | |
| Ketones | Acetone | Propan-2-one | 5.1 | Slightly Soluble (based on N-Benzyl-L-proline data)[3] |
| Esters | Ethyl Acetate (EtOAc) | Ethyl ethanoate | 4.4 | Likely Soluble to Sparingly Soluble |
| Acids | Acetic Acid | Ethanoic acid | 6.2 | Soluble (based on Boc-L-proline data)[1] |
Experimental Protocol for Solubility Determination: The Gravimetric Method
A reliable and straightforward method for determining the solubility of a solid compound like this compound is the gravimetric method.[4][5] This protocol provides a step-by-step guide for its implementation.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with sealed caps
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed evaporation vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the evaporation vial containing the filtered saturated solution to determine the mass of the solution.
-
Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of the compound.
-
Once all the solvent has evaporated, place the vial in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.
-
Weigh the vial containing the dry solute.
-
-
Calculation of Solubility:
-
Mass of solute (m_solute): Subtract the initial weight of the empty evaporation vial from the final weight of the vial with the dried solute.
-
Mass of solvent (m_solvent): Subtract the mass of the solute from the mass of the saturated solution.
-
Solubility: Express the solubility in the desired units, for example:
-
g/100 g of solvent = (m_solute / m_solvent) * 100
-
mg/mL = (m_solute in mg) / (volume of saturated solution withdrawn in mL)
-
-
Application in Experimental Workflows: Solid-Phase Peptide Synthesis
This compound is frequently utilized in Boc-chemistry solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical workflow for the incorporation of a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.[6][7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
An In-depth Technical Guide to the Spectral Data of Boc-(S)-alpha-benzyl-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for N-tert-butoxycarbonyl-(S)-alpha-benzyl-proline (Boc-(S)-alpha-benzyl-proline). This compound is a valuable building block in peptide synthesis and drug discovery. A thorough understanding of its spectral characteristics is essential for quality control, reaction monitoring, and structural confirmation.
Chemical Structure and Properties
-
Chemical Name: (S)-1-(tert-Butoxycarbonyl)-2-benzylpyrrolidine-2-carboxylic acid
-
Molecular Weight: 305.37 g/mol [1]
Structure:
Spectral Data
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic (Benzyl) | 7.20 - 7.40 | m | 5H |
| -CH- (α-proton) | 4.30 - 4.50 | dd | 1H |
| -CH₂- (Proline ring) | 3.30 - 3.60 | m | 2H |
| -CH₂- (Benzyl) | 2.80 - 3.20 | m | 2H |
| -CH₂- (Proline ring) | 1.80 - 2.20 | m | 4H |
| -C(CH₃)₃ (Boc) | 1.40 - 1.50 | s | 9H |
| -COOH | 9.0 - 12.0 | br s | 1H |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C=O (Carboxyl) | 175 - 180 |
| C=O (Boc) | 154 - 156 |
| Aromatic (Benzyl, Quaternary) | 135 - 138 |
| Aromatic (Benzyl, CH) | 127 - 130 |
| C (α-carbon) | 65 - 70 |
| C (Proline ring, N-CH₂) | 46 - 49 |
| C (Benzyl, CH₂) | 38 - 42 |
| C (Proline ring, CH₂) | 28 - 35 |
| C (Proline ring, CH₂) | 22 - 26 |
| C (Boc, Quaternary) | 79 - 81 |
| C (Boc, CH₃) | 28 - 29 |
IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.
Table 3: Predicted IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |
| C=O stretch (Boc urethane) | 1680 - 1700 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N stretch | 1160 - 1210 | Medium |
| C-O stretch | 1000 - 1300 | Strong |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a common technique.
Table 4: Predicted Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 306.17 |
| [M+Na]⁺ | 328.15 |
| [M-H]⁻ | 304.16 |
| [M-Boc+H]⁺ | 206.12 |
| [M-C₄H₈]⁺ (loss of isobutylene from Boc) | 250.11 |
During tandem mass spectrometry (MS/MS), characteristic fragmentation of the Boc group (neutral loss of isobutylene, 56 Da, or tert-butanol, 74 Da) and the benzyl group (neutral loss of toluene, 92 Da, or the benzyl radical, 91 Da) would be expected.[3]
Experimental Protocols
The following are general protocols for acquiring the spectral data for this compound.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak.
-
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode, or ammonium hydroxide (0.1%) for deprotonation in negative ion mode.
-
-
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 100-500).
-
-
MS/MS Data Acquisition:
-
Select the precursor ion of interest (e.g., [M+H]⁺) in the first mass analyzer.
-
Fragment the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).
-
Analyze the resulting fragment ions in the second mass analyzer.
-
Workflow Diagram
The following diagram illustrates the general workflow for the spectral characterization of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
understanding the mechanism of chiral induction by Boc-(S)-alpha-benzyl-proline
An In-depth Technical Guide to the Mechanism of Chiral Induction by Boc-(S)-alpha-benzyl-proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Proline and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis, facilitating the formation of chiral molecules with high enantioselectivity. The introduction of substituents onto the proline scaffold, such as an alpha-benzyl group, and the protection of the amine with a tert-butyloxycarbonyl (Boc) group, significantly modulate the catalyst's steric and electronic properties. This guide provides a detailed examination of the mechanism of chiral induction by this compound, focusing on the foundational principles of enamine catalysis and the specific role of the alpha-benzyl substituent in creating a highly organized transition state for stereocontrol. This document synthesizes mechanistic insights, quantitative data from analogous systems, detailed experimental protocols, and visual diagrams to offer a comprehensive resource for professionals in chemical research and drug development.
Core Mechanism: Enamine Catalysis
The catalytic activity of proline and its derivatives in transformations such as aldol, Mannich, and Michael reactions proceeds through a well-established enamine catalytic cycle.[1][2] The secondary amine of the proline catalyst is crucial for this mechanism, which involves the following key steps:
-
Enamine Formation: The catalyst's secondary amine reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This step activates the carbonyl compound, making its alpha-carbon a potent nucleophile.[3]
-
Stereoselective C-C Bond Formation: The chiral environment of the catalyst directs the attack of the enamine onto an electrophile (e.g., an aldehyde). The proline backbone, along with any substituents, creates a rigid transition state that favors one facial approach over the other, thus inducing asymmetry.[4]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the chiral product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.[3]
The carboxylic acid moiety of proline plays a critical role by acting as a proton shuttle and stabilizing the transition state through hydrogen bonding.[2] When the amine is protected with a Boc group, as in this compound, the carboxylic acid is typically activated and coupled to other molecular fragments to create more complex, often C2-symmetric or bifunctional, catalysts.[1][4] For the direct catalytic use of the N-Boc amino acid itself, the carboxylic acid can still participate in organizing the transition state.
Caption: The enamine catalytic cycle for proline-catalyzed reactions.
The Role of the Boc and Alpha-Benzyl Groups in Chiral Induction
While the general enamine cycle provides the framework, the specific substituents on the proline ring are what fine-tune its catalytic efficiency and stereoselectivity.
N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group serves two primary functions:
-
Deactivation and Modification: It deactivates the nucleophilicity of the proline's nitrogen atom. This is synthetically useful as it allows for selective reactions at the carboxylic acid moiety, such as the formation of prolinamides, without interference from the amine.[3] These more complex catalysts often exhibit enhanced performance.
-
Solubility and Purification: The lipophilic nature of the Boc group increases the solubility of the catalyst in organic solvents and can simplify the purification of synthetic intermediates via chromatography.[3]
Alpha-Benzyl Substituent: The Key to Stereocontrol
The introduction of a benzyl group at the alpha-position of the proline ring has a profound impact on the catalyst's conformation and, consequently, its ability to induce chirality.
-
Conformational Rigidity: Substitutions on the proline ring impose significant steric and stereoelectronic effects that modulate the ring's puckering (endo/exo equilibrium) and the backbone dihedral angles.[5] An alpha-benzyl group is known to favor a polyproline II (PII) type conformation, creating a more rigid and well-defined chiral pocket around the catalytic site.[5]
-
Steric Shielding: The bulky benzyl group acts as a steric shield. In the transition state of the C-C bond-forming step, the enamine intermediate will orient itself to minimize steric clash with the alpha-benzyl group. This forces the incoming electrophile (e.g., an aldehyde) to approach from the less hindered face, leading to high enantioselectivity. The Zimmerman-Traxler model, often invoked for these reactions, suggests a chair-like six-membered transition state where the substituents occupy positions that minimize steric interactions.[6] The alpha-benzyl group would strongly disfavor certain conformations, thereby locking in a highly stereoselective pathway.
Caption: Proposed role of the α-benzyl group in the transition state.
Quantitative Data
Specific catalytic data for this compound is not widely published. However, the performance of structurally related C2-symmetric organocatalysts derived from (S)-proline in the asymmetric aldol reaction provides a benchmark for expected efficacy.
Table 1: Performance of Proline-Derived Catalysts in the Asymmetric Aldol Reaction of Acetone and Substituted Benzaldehydes (Data represents analogous systems to illustrate typical performance)
| Entry | Aldehyde (Substituent) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 4-Nitrobenzaldehyde | 10 | 24 | 85 | 61 | [4] |
| 2 | 4-Chlorobenzaldehyde | 10 | 48 | 70 | 45 | [4] |
| 3 | Benzaldehyde | 10 | 72 | 65 | 30 | [4] |
| 4 | 4-Methoxybenzaldehyde | 20 | 72 | 50 | 25 | [4] |
Note: The enantioselectivity is highly dependent on the specific catalyst structure, substrate, solvent, and reaction temperature.
Experimental Protocols
The following are representative protocols for the synthesis of proline-derived catalysts and their application in asymmetric synthesis.
Protocol 1: Synthesis of a C2-Symmetric Catalyst from Boc-(S)-proline
This protocol details the synthesis of a C2-symmetric diamide organocatalyst, which is a common strategy for enhancing the catalytic properties of proline.[1]
Materials:
-
Boc-(S)-proline (2.0 equiv)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) (2.0 equiv)
-
1-Hydroxybenzotriazole (HOBt) (2.0 equiv)
-
Diamine linker (e.g., 1,3-benzenedimethanamine) (1.0 equiv)
-
Dry Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)
-
Trifluoroacetic acid (TFA) for deprotection
Procedure:
-
Activation: Dissolve Boc-(S)-proline (2.0 equiv) in dry DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C.
-
Add EDCl (2.0 equiv) and HOBt (2.0 equiv) to the solution and stir for 30 minutes to activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve the diamine linker (1.0 equiv) and TEA (2.2 equiv) in dry DCM. Add this solution dropwise to the activated Boc-proline mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection (if required): Dissolve the purified Boc-protected catalyst in DCM and add TFA. Stir at room temperature for 1-2 hours until the Boc group is cleaved. Evaporate the solvent and excess TFA to yield the final active catalyst, often as a TFA salt.
Protocol 2: General Procedure for a Catalytic Asymmetric Aldol Reaction
This protocol is a general method for testing the catalytic activity of a proline-based catalyst.[4]
Materials:
-
Proline-based catalyst (e.g., this compound or a derivative) (10-20 mol%)
-
Aldehyde (1.0 equiv)
-
Ketone (e.g., acetone, cyclohexanone) (5.0-10.0 equiv, often used as solvent)
-
Solvent (e.g., DMSO, DCM, Toluene)
-
Additive (e.g., water, acetic acid) (optional, 10 mol%)
Procedure:
-
Setup: To a stirred solution of the catalyst (0.1-0.2 equiv) in the chosen solvent, add the aldehyde (1.0 equiv) and the ketone (5.0 equiv).
-
Reaction: Stir the solution at the desired temperature (ranging from -20 °C to room temperature) for 24-72 hours. Monitor the reaction progress using TLC or GC.
-
Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. Purify the crude aldol product by flash column chromatography.
-
Stereoselectivity Determination: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC analysis.
Caption: A typical experimental workflow for an organocatalyzed reaction.
Conclusion
This compound represents a rationally designed organocatalyst where each component plays a distinct role in achieving chiral induction. The foundational enamine mechanism is modulated by the Boc group, which facilitates synthetic modifications, and critically, by the alpha-benzyl substituent. This bulky group imposes significant conformational rigidity on the proline scaffold, creating a well-defined chiral environment that sterically directs the approach of substrates in the transition state. This leads to the highly stereoselective formation of one enantiomer over the other. While further empirical data on this specific catalyst is needed, the principles derived from analogous alpha-substituted and N-protected proline systems provide a robust framework for understanding its mechanism and predicting its behavior in asymmetric synthesis. This knowledge is invaluable for the rational design of new catalysts and the development of efficient synthetic routes to complex chiral molecules in the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Boc-(S)-alpha-benzyl-proline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Boc-(S)-alpha-benzyl-proline, a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis.
Core Compound Data
This compound, a derivative of the amino acid proline, is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl group at the alpha position. This structure makes it a valuable reagent in the synthesis of complex peptides and other organic molecules.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 706806-61-3 | [1] |
| Molecular Formula | C17H23NO4 | [1] |
| Molecular Weight | 305.37 g/mol | [1] |
| Purity | Typically ≥95% | [2] |
| Form | Lyophilized powder | [2] |
| Storage Conditions | Short-term at 4°C, Long-term at -20°C to -80°C | [2] |
Experimental Protocols
This compound is primarily utilized as a monomer in solid-phase peptide synthesis (SPPS). The following is a detailed, generalized protocol for the incorporation of a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the key steps in a single cycle of amino acid addition using the Boc protection strategy.
1. Resin Swelling:
-
Place the desired amount of a suitable resin (e.g., Merrifield or MBHA resin) into a reaction vessel.
-
Add a suitable solvent, typically dichloromethane (DCM), to completely cover the resin.
-
Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation to ensure optimal reaction conditions.[3]
-
Drain the solvent by filtration.
2. Nα-Boc Deprotection:
-
To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[3][4]
-
Agitate the mixture for approximately 20-30 minutes to ensure the complete removal of the Boc protecting group from the N-terminus of the resin-bound peptide.[3]
-
Drain the TFA/DCM solution.
-
Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[3]
3. Neutralization:
-
Wash the resin with a 5-10% solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM or DMF to neutralize the protonated N-terminus.[4]
-
Repeat the neutralization step to ensure complete conversion to the free amine.[3]
-
Wash the resin with DCM and/or DMF to remove the excess base and its salt.[3]
4. Amino Acid Coupling:
-
Dissolve 2-4 equivalents of the Nα-Boc protected amino acid (in this case, this compound) and a suitable coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[3]
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[3]
-
Allow the reaction to proceed for 1-2 hours with agitation. The progress of the coupling can be monitored using a qualitative test such as the ninhydrin test.
5. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent, such as acetic anhydride.
6. Final Cleavage:
-
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5]
Visualizations
Experimental Workflow for Boc-SPPS
The following diagram illustrates the cyclical nature of the Boc solid-phase peptide synthesis process.
Caption: A diagram of the Boc Solid-Phase Peptide Synthesis (SPPS) workflow.
References
An In-depth Technical Guide to the Synthesis and Characterization of Boc-(S)-alpha-benzyl-proline
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of N-tert-butoxycarbonyl-(S)-alpha-benzyl-proline (Boc-(S)-alpha-benzyl-proline). This valuable chiral building block is of significant interest in medicinal chemistry and drug development due to its constrained dipeptide mimic characteristics, combining the features of proline and phenylalanine. This guide details a plausible synthetic pathway, outlines experimental protocols, and tabulates key characterization data to support researchers in its preparation and quality assessment.
Introduction
This compound is a proline derivative featuring a benzyl group at the alpha-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The rigid pyrrolidine ring of proline, combined with the steric bulk and aromaticity of the benzyl group, makes this compound a unique scaffold for designing peptidomimetics, enzyme inhibitors, and other biologically active molecules. The Boc protecting group is instrumental in peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.
Synthesis Pathway
The synthesis of this compound can be envisioned through a two-step process, starting from the commercially available (S)-alpha-benzyl-proline. This precursor can be synthesized via stereoselective methods, which are crucial for obtaining the desired enantiopure product. Once (S)-alpha-benzyl-proline is obtained, the amine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key synthetic steps.
Stereoselective Synthesis of (S)-alpha-benzyl-proline
The enantioselective synthesis of α-substituted prolines is a well-established field, often relying on the use of chiral auxiliaries to direct the stereochemistry of the alkylation step. A general approach involves the formation of a chiral enolate from a protected proline derivative, followed by reaction with benzyl bromide. Subsequent removal of the chiral auxiliary and protecting groups yields the desired (S)-alpha-benzyl-proline. Given the complexity and proprietary nature of many industrial routes, a specific, publicly available, high-yield protocol for this intermediate is not readily found. Researchers are encouraged to consult specialized literature on asymmetric amino acid synthesis for detailed procedures.
N-Boc Protection of (S)-alpha-benzyl-proline
This procedure outlines the protection of the secondary amine of (S)-alpha-benzyl-proline using di-tert-butyl dicarbonate.
Materials:
-
(S)-alpha-benzyl-proline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane and Water or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl) or saturated citric acid solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-alpha-benzyl-proline (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v) or an appropriate organic solvent like DCM.
-
Add a base such as sodium hydroxide (1.1 eq) or triethylamine (1.5 eq) to the solution and stir until the starting material is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same solvent to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane or ether to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl or a saturated citric acid solution.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Caption: Experimental workflow for N-Boc protection.
Characterization Data
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 706806-61-3 |
| Molecular Formula | C₁₇H₂₃NO₄ |
| Molecular Weight | 305.37 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 146 °C |
| Boiling Point | 443.1 °C at 760 mmHg |
| Density | 1.193 g/cm³ |
| Optical Rotation | Data not available |
Spectroscopic Data
Spectroscopic analysis is critical for structural elucidation.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the proline ring protons (multiplets between 1.5 and 4.5 ppm), the benzylic protons (a multiplet or two doublets around 3.0-3.5 ppm), and the aromatic protons of the benzyl group (multiplets between 7.2 and 7.4 ppm). The exact chemical shifts may vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbons of the Boc and carboxylic acid groups (around 155 and 175 ppm, respectively), the quaternary carbon of the Boc group (around 80 ppm), the carbons of the proline ring, the benzylic carbon, and the aromatic carbons.
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (if any residual starting material is present, though absent in the product's Boc-protected amine), C-H stretches (aliphatic and aromatic), a strong C=O stretch for the carbamate and carboxylic acid groups (typically in the range of 1680-1750 cm⁻¹), and C-O stretches.
Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), should show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided synthetic strategy and characterization data serve as a valuable resource for researchers in the fields of peptide synthesis, medicinal chemistry, and drug discovery. The unique structural features of this compound make it a compelling building block for the development of novel therapeutics with improved pharmacological profiles. It is recommended that researchers consult the primary literature for the most up-to-date and specific experimental procedures.
The Pivotal Role of the Boc Protecting Group in Proline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the chemical manipulation of proline and its derivatives. Its strategic application is fundamental in a multitude of synthetic strategies, most notably in peptide synthesis and the development of chiral catalysts. This technical guide provides an in-depth exploration of the multifaceted role of the Boc group in proline chemistry, detailing its impact on reactivity, stereocontrol, and practical application in complex molecular construction.
Core Functions of the Boc Group in Proline Chemistry
The primary role of the Boc group is to reversibly mask the secondary amine of the proline ring.[1][2] This protection is crucial for several reasons:
-
Enabling Selective Reactions: By deactivating the nucleophilicity of the proline amine, the Boc group allows for selective chemical transformations at the carboxylic acid moiety, such as amide bond formation, without interference.[1]
-
Facilitating Purification: The introduction of the lipophilic Boc group increases the organic solubility of proline derivatives, often simplifying purification of synthetic intermediates by chromatographic methods.[1][3]
-
Controlled Deprotection: The Boc group is stable under a wide array of non-acidic reaction conditions but can be reliably and selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA).[1][3][4] This orthogonality allows for its removal at specific stages in a multi-step synthesis without disturbing other protecting groups.[5]
The Boc Group in Peptide Synthesis
Boc-protected proline is a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS).[6][7] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method, particularly for the synthesis of long or challenging hydrophobic peptides.[8]
Solid-Phase Peptide Synthesis (SPPS) with Boc-Proline
In Boc-SPPS, the peptide chain is assembled on a solid support, with each cycle involving the deprotection of the N-terminal Boc group and subsequent coupling of the next Boc-protected amino acid.[8][9]
A generalized workflow for a single coupling cycle in Boc-SPPS is illustrated below:
Common Side Reactions and Mitigation Strategies
The unique structure of proline can lead to specific side reactions during peptide synthesis. The Boc group plays an indirect role in the context of these reactions, particularly in the strategies used to mitigate them.
One of the most common side reactions is the formation of diketopiperazine (DKP).[10] This occurs when the deprotected N-terminal amine of a dipeptide-resin with a C-terminal proline attacks the ester linkage to the resin, leading to chain truncation.[10]
A key strategy to suppress DKP formation in Boc-SPPS is the use of in situ neutralization, where the neutralization of the N-terminal amine and the coupling of the next amino acid occur simultaneously.[9][10] This minimizes the concentration of the free amine, thus reducing the rate of the intramolecular cyclization.[10]
Epimerization, the change in stereochemistry at the alpha-carbon of proline, is another potential side reaction that can be influenced by coupling conditions.[10] Careful selection of coupling reagents and conditions is crucial to minimize this.
Quantitative Data in Boc-SPPS
The efficiency of peptide synthesis using Boc-proline can be quantified by several parameters. The following table summarizes typical values for a standard Boc-SPPS workflow.
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield or PAM resins are commonly used.[8][11] |
| Boc-Amino Acid Excess | 3 - 5 equivalents | Relative to the resin substitution.[8] |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to the resin substitution.[8] |
| Coupling Time | 1 - 4 hours | Monitored by tests like Isatin or Chloranil for secondary amines.[8] |
| Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM.[12] |
| Crude Peptide Purity (HPLC) | 40 - 70% | Purification is generally required.[8] |
| Final Purified Peptide Yield | 10 - 30% | Highly dependent on the peptide sequence and purification efficiency.[8] |
Role in Asymmetric Synthesis and Catalysis
While unprotected proline is a renowned organocatalyst, N-Boc-proline serves as a crucial chiral building block for the synthesis of more complex and often more efficient chiral catalysts.[1][13] The Boc group's role is to allow for the modification of the carboxylic acid group, for instance, to create prolinamides and other advanced catalyst structures.[1] These modified catalysts often exhibit superior yields and enantioselectivity in asymmetric transformations compared to unmodified proline.[1]
The fundamental catalytic cycle of proline often involves the formation of an enamine intermediate.[13][14] The presence of the Boc group prevents this, highlighting its role in directing the synthetic pathway towards derivatization rather than direct catalysis.
Physicochemical Properties of Boc-Proline
The introduction of the Boc group significantly alters the physical and chemical properties of proline.
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder or crystals | [3][6] |
| Molecular Formula | C₁₀H₁₇NO₄ | [3][6] |
| Molecular Weight | 215.25 g/mol | [3][6] |
| Melting Point | 130 - 138 °C | [3][6] |
| Optical Rotation [α]D²⁰ (L-isomer) | -60 ± 4º (c=1 in Acetic Acid) | [6] |
| Optical Rotation [α]D²⁰ (D-isomer) | +58.0 to +62.0° (c=2 in Acetic Acid) | [3] |
| Solubility | Soluble in acetic acid, DMF, ethanol, DMSO; Sparingly soluble in aqueous buffers. | [3][6] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of proline are essential for its successful application.
Boc Protection of Proline
This protocol describes the standard procedure for the N-protection of proline using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
D- or L-proline
-
Dioxane
-
Water
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
3 N Hydrochloric acid (HCl)
Procedure:
-
Dissolve proline in a mixture of dioxane and water containing a base such as sodium bicarbonate or triethylamine.[3][15]
-
Stir the mixture at room temperature for approximately 30 minutes.[3]
-
Cool the mixture to 0-5 °C in an ice bath.[3]
-
Slowly add di-tert-butyl dicarbonate (typically 1.1-1.2 equivalents).[3][15]
-
Continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.[3]
-
Remove the organic solvent (dioxane) under reduced pressure.[3]
-
Cool the remaining aqueous solution to 0 °C and acidify with 3 N HCl to precipitate the product.[3]
-
The product can then be extracted, dried, and purified.
Boc Deprotection of Proline Derivatives
The removal of the Boc group is typically achieved under acidic conditions.
Method 1: Using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc-protected proline derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the N-Boc-protected compound in dichloromethane.[3]
-
Add trifluoroacetic acid to the solution (e.g., a 1:1 mixture of DCM:TFA or 25-50% TFA in DCM).[3][12]
-
Stir the reaction mixture at room temperature for 1-2 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Remove the solvent and excess TFA in vacuo.[3]
Method 2: Using HCl in Dioxane
Materials:
-
N-Boc-protected proline derivative
-
4M HCl in 1,4-dioxane
Procedure:
-
Dissolve or suspend the Boc-protected substrate in a minimal amount of a suitable solvent or directly in the deprotection reagent.[6]
-
Add a 4M solution of HCl in 1,4-dioxane.[6]
-
Stir the mixture at room temperature. The reaction is typically complete within 1 to 2 hours.[6]
-
Upon completion, the deprotected amine often precipitates as the hydrochloride salt, which can be isolated by filtration.[6]
Conclusion
The Boc protecting group is an indispensable tool in the chemistry of proline derivatives. Its stability, ease of introduction, and selective removal under acidic conditions provide chemists with the necessary control to perform complex synthetic operations. From enabling the construction of intricate peptides to serving as a key intermediate in the synthesis of advanced organocatalysts, the strategic use of Boc-proline is fundamental to progress in chemical synthesis, drug discovery, and materials science. A thorough understanding of its properties, reaction characteristics, and associated protocols is therefore essential for any researcher working in these fields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Stereochemistry of α-Substituted Proline Analogues for Drug Discovery and Peptide Design
Abstract
The unique cyclic structure of proline confers significant conformational constraints on the peptide backbone, making it a critical residue for defining protein architecture and function. Alpha-substitution of the proline ring provides a powerful tool to further modulate these constraints, offering precise control over local stereochemistry. This technical guide explores the profound impact of α-substitution on the conformational landscape of proline analogues. We delve into the influence of these modifications on the cis/trans amide bond equilibrium, pyrrolidine ring pucker, and backbone dihedral angles (φ, ψ). This document summarizes key quantitative conformational data, outlines detailed experimental protocols for characterization, and illustrates the underlying stereochemical principles. For researchers in peptide science and drug development, α-substituted prolines represent a key strategy for designing peptidomimetics and therapeutics with enhanced stability, specific secondary structures, and improved biological activity.
Introduction
Proline, often termed an "imino acid," is unique among the 20 proteinogenic amino acids due to its secondary amine, where the side chain is cyclized back onto the backbone nitrogen.[1][2] This structure imposes significant rigidity, directly influencing two critical conformational equilibria:
-
Amide Bond Isomerism: The peptide bond preceding a proline residue (the prolyl amide bond) has a significantly lower energy barrier to cis-trans isomerization compared to other peptide bonds. While the trans conformation is still generally favored, the cis isomer is found in approximately 5% of prolyl bonds in proteins, where it is often crucial for function.[3][4]
-
Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in two primary puckered conformations, termed Cγ-endo (where Cγ is on the same side of the ring as the carboxyl group) and Cγ-exo (where Cγ is on the opposite side).[3][5] This puckering is directly correlated with the backbone dihedral angles.[3][6]
The incorporation of a substituent at the α-carbon (Cα) creates a quaternary center, introducing additional steric and stereoelectronic effects that further restrain the molecule's flexibility.[7][8] These α-substituted proline analogues are of immense interest in drug design as they can be used to engineer peptides with well-defined secondary structures, increased resistance to proteolytic degradation, and enhanced receptor selectivity.[8][9] This guide provides a detailed examination of the stereochemical consequences of α-substitution and the experimental methods used for their analysis.
The Conformational Landscape of α-Substituted Prolines
Substitution at the Cα position profoundly alters the intrinsic conformational preferences of the proline ring and the adjacent peptide bonds.
Influence on Amide Bond Isomerism (ω Angle)
A primary and highly predictable effect of α-substitution is a strong bias toward the trans conformation of the preceding amide bond (ω ≈ 180°). This preference arises from a severe steric clash in the cis conformation between the α-substituent and the side chain of the preceding residue.[5] This steric hindrance makes the cis isomer energetically unfavorable. Solution ¹H NMR studies on N-acetylated α-methylproline (αMePro) and α-trifluoromethylproline have confirmed a near-negligible population of the cis amide isomer.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Proline motifs in peptides and their biological processing | Semantic Scholar [semanticscholar.org]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline Analogues in Drug Design: Current Trends and Future Prospects - Enamine [enamine.net]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The advent of the tert-butyloxycarbonyl (Boc) protecting group revolutionized the field of peptide synthesis, paving the way for the development of complex therapeutic peptides and advancing our understanding of biological processes. This technical guide provides a comprehensive overview of the discovery, significance, and application of Boc-protected amino acids, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Discovery and Historical Context
The tert-butyloxycarbonyl (Boc) protecting group was first introduced in 1957 by Louis A. Carpino. Shortly thereafter, in the same year, George W. Anderson and Anne C. McGregor published a seminal paper in the Journal of the American Chemical Society detailing the synthesis of Boc-protected amino acids and their application in peptide synthesis. This innovation was a critical enabler for the groundbreaking work of Bruce Merrifield in the early 1960s on Solid-Phase Peptide Synthesis (SPPS). Merrifield's strategy, which earned him the Nobel Prize in Chemistry in 1984, relied heavily on the unique properties of the Boc group for the temporary protection of the α-amino group of amino acids.
The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy became a classical method in peptide synthesis. In this approach, the Boc group serves as the temporary Nα-amino protecting group, which can be removed under moderately acidic conditions, while more acid-stable groups, such as benzyl ethers and esters, are used for semi-permanent side-chain protection.
Significance in Peptide Synthesis and Drug Development
The significance of Boc-protected amino acids lies in a unique combination of stability and controlled lability, which is essential for the stepwise and controlled assembly of peptide chains.
Key Advantages:
-
Acid Lability: The Boc group is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA), allowing for selective deprotection without affecting more robust protecting groups.
-
Base and Nucleophile Stability: Boc-protected amino acids are stable to a wide range of basic and nucleophilic conditions, providing a broad scope for orthogonal protection strategies in complex syntheses.
-
Ease of Introduction: The Boc group can be introduced with high efficiency using di-tert-butyl dicarbonate ((Boc)₂O), a commercially available and easy-to-handle reagent.
-
Crystallinity and Stability: Many Boc-amino acids are stable, crystalline solids that are easy to handle and store for extended periods.
These properties have made Boc-protected amino acids indispensable in both academic research and the industrial production of peptide-based therapeutics. Their use facilitates the synthesis of peptides with high purity and in good yields, which is critical for drug development and manufacturing.
Data Presentation: Quantitative Analysis of Boc Protection and Deprotection
The efficiency of the introduction and removal of the Boc group is a critical factor in the overall success of peptide synthesis. The following tables summarize quantitative data for these key steps.
Table 1: Typical Yields for the Synthesis of Boc-Protected Amino Acids
| Amino Acid | Base | Solvent System | Typical Yield (%) |
| Glycine | NaOH / NaHCO₃ | Dioxane/Water | 90-95%[1] |
| Alanine | NaOH / NaHCO₃ | Dioxane/Water | >90% |
| Valine | NaOH / NaHCO₃ | Dioxane/Water | ~55%[2] |
| Leucine | NaOH / NaHCO₃ | Dioxane/Water | High |
| Isoleucine | NaOH / NaHCO₃ | Dioxane/Water | High |
| Proline | NaOH / Na₂CO₃ | Water | >90%[3] |
| Phenylalanine | NaOH / NaHCO₃ | Dioxane/Water | High |
| Tryptophan | NaOH / NaHCO₃ | Dioxane/Water | High |
| Serine | Na₂CO₃ / NaHCO₃ | Water | >90%[4] |
| Threonine | NaOH / NaHCO₃ | Dioxane/Water | High |
| Tyrosine | NaOH / KOH | Water | >90%[5] |
| Aspartic Acid | NaOH / NaHCO₃ | Dioxane/Water | High |
| Glutamic Acid | NaOH / NaHCO₃ | Dioxane/Water | High |
| Asparagine | NaOH / NaHCO₃ | Dioxane/Water | High |
| Glutamine | NaOH / NaHCO₃ | Dioxane/Water | High |
| Cysteine (with side-chain protection) | NaOH / NaHCO₃ | Dioxane/Water | High |
| Methionine | NaOH / NaHCO₃ | Dioxane/Water | High |
| Histidine (with side-chain protection) | Triethylamine | Methanol | 69%[6] |
| Lysine (ε-amino protected) | NaOH | THF/Water | High (e.g., 80% for Z-Lys(Boc)-OH)[7] |
| Arginine (guanidino group protected) | NaOH / NaHCO₃ | Dioxane/Water | High |
Note: Yields can vary depending on the specific reaction conditions and the scale of the synthesis.
Table 2: Conditions for the Deprotection of Boc-Amino Acids
| Reagent | Solvent | Temperature | Time | Typical Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-4 hours | Quantitative[8] |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Methanol | Room Temperature | Varies | Quantitative |
| p-Toluenesulfonic Acid (TsOH) | Dichloromethane/Methanol | 40°C | 2 hours | Quantitative |
Experimental Protocols
The following are detailed methodologies for the key experiments involving Boc-protected amino acids.
Synthesis of a Boc-Protected Amino Acid (General Procedure)
This protocol describes the N-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amino Acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane and Water (or other suitable solvent system)
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
Deprotection of a Boc-Protected Amino Acid (General Procedure)
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected amino acid
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for workup)
Procedure:
-
Dissolve the Boc-protected amino acid in DCM (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution (typically a 25-50% v/v solution of TFA in DCM).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amino acid. Note that the product will be the free amine; if the TFA salt is desired, the basic wash is omitted.
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry (One Cycle)
This protocol outlines a single cycle of amino acid addition in a manual Boc-SPPS workflow on a Merrifield resin.
Materials:
-
Peptide-resin (swollen in DCM)
-
50% TFA in DCM (v/v)
-
Dichloromethane (DCM)
-
Isopropanol (IPA)
-
10% Diisopropylethylamine (DIEA) in DCM (v/v)
-
Nα-Boc-protected amino acid (3 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (3 eq) or other coupling agent (e.g., HBTU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for at least 30-60 minutes.
-
Nα-Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin with DCM (3x) and IPA (2x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vessel, dissolve the Nα-Boc-protected amino acid (3 eq) in DMF.
-
Add the coupling agent (e.g., DCC, 3 eq) and allow to pre-activate for 10 minutes if necessary.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The peptide-resin is now ready for the next cycle.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the chemical processes and workflows discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]
- 4. CN104326943A - Method for preparing Boc-L-serine - Google Patents [patents.google.com]
- 5. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]
- 6. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2001027074A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Navigating the Conformational Landscape of Boc-(S)-alpha-benzyl-proline: A Theoretical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique structural properties of proline and its derivatives are pivotal in shaping the architecture of peptides and proteins, influencing everything from protein folding to molecular recognition. The introduction of a benzyl group at the alpha-carbon of N-Boc-protected proline creates a sterically demanding and electronically distinct amino acid, Boc-(S)-alpha-benzyl-proline. Understanding its conformational preferences is crucial for the rational design of peptidomimetics, constrained peptides, and other therapeutic agents. This technical guide provides an in-depth analysis of the theoretical conformational studies of this compound, drawing upon data from closely related analogs to predict its structural behavior.
Core Conformational Equilibria
The conformational landscape of this compound is primarily governed by three key equilibria: the cis-trans isomerization of the Boc-proline urethane bond, the puckering of the pyrrolidine ring, and the rotational preference of the alpha-benzyl side chain.
Cis-Trans Isomerization of the Urethane Bond
Unlike typical peptide bonds, the bond preceding a proline residue has a significant propensity to adopt a cis conformation. In this compound, this corresponds to the C-O-N-Cα torsion angle (ω). The presence of a bulky substituent at the alpha-carbon, such as a benzyl group, generally destabilizes the cis conformer due to steric hindrance.[1]
Pyrrolidine Ring Puckering
The five-membered pyrrolidine ring of proline is not planar and exists in two primary envelope conformations, termed Cγ-endo and Cγ-exo. This puckering is described by the endocyclic dihedral angles (χ1, χ2, χ3, χ4, χ5). The endo pucker is characterized by the Cγ atom being on the same side of the plane as the carboxyl group, while in the exo pucker, it is on the opposite side. The ring pucker is intrinsically linked to the main-chain dihedral angles (φ, ψ) and the cis/trans state of the preceding amide bond.[2]
Benzyl Side Chain Orientation
The orientation of the benzyl group relative to the pyrrolidine ring introduces another layer of conformational complexity. The rotation around the Cα-Cβ bond (χ1) will be influenced by steric interactions with the Boc group and the pyrrolidine ring.
Predicted Conformational Parameters
Table 1: Predicted Dihedral Angles (in degrees) for Low-Energy Conformers of this compound
| Conformer | ω₀ (Boc-N) | φ (N-Cα) | ψ (Cα-C') | Ring Pucker | Predicted Relative Energy (kcal/mol) |
| trans-αL | ~180° | ~ -60° | ~ -30° | Down (exo-like) | 0.00 |
| trans-γL | ~180° | ~ -70° | ~ 60° | Up (endo-like) | 1.0 - 1.5 |
| cis-αL | ~0° | ~ -60° | ~ -30° | Down (exo-like) | > 2.0 |
Note: These values are estimations based on data from N-acetyl-L-α-phenylproline-N'-methylamide and general principles of proline conformation. The relative energies are approximate and will vary with the computational method and solvent model.
Methodologies for Conformational Analysis
A combination of experimental and computational techniques is essential for a thorough conformational analysis of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying the conformation of molecules in solution.[3]
-
Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a concentration of 5-10 mM.
-
1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The presence of multiple species in slow exchange, such as cis and trans isomers, will be indicated by two distinct sets of resonances. The ratio of these isomers can be determined by integrating the corresponding peaks.[4]
-
2D NMR (COSY, TOCSY, NOESY/ROESY):
-
COSY and TOCSY: Use these experiments to assign all proton resonances within each isomer.
-
NOESY/ROESY: These experiments are crucial for determining through-space proximities between protons. For example, a strong NOE between the Boc protons and the proline Hα is characteristic of a trans urethane bond, while an NOE between the Hα of the preceding residue (if applicable) and the proline Hδ protons indicates a cis bond. Key NOEs can also help to define the ring pucker and the orientation of the benzyl group.
-
-
¹³C NMR: The chemical shifts of the proline Cβ and Cγ carbons are sensitive to the cis/trans isomerization. Typically, the Cβ chemical shift is higher and the Cγ chemical shift is lower in the trans isomer compared to the cis isomer.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise information about the conformation of a molecule in the solid state.
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate atomic coordinates, from which all dihedral angles and geometric parameters can be determined.
Computational Protocols
Density Functional Theory (DFT) Calculations
DFT is a robust quantum mechanical method for calculating the geometries and relative energies of different conformers.[1]
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface. This involves varying the key dihedral angles (ω, φ, ψ, and χ angles).
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[1]
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).
-
Solvation Effects: Include the effects of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM), as solvent polarity can significantly influence conformational equilibria.[5]
Molecular Dynamics (MD) Simulations
MD simulations can provide insights into the dynamic behavior of the molecule over time.
-
System Setup: Place the molecule in a simulation box with an appropriate solvent model (e.g., TIP3P for water).
-
Simulation Protocol:
-
Energy minimize the system.
-
Gradually heat the system to the desired temperature (e.g., 300 K).
-
Equilibrate the system under constant temperature and pressure (NPT ensemble).
-
Run a production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the relevant conformational space.
-
-
Analysis: Analyze the trajectory to determine the populations of different conformers, the transitions between them, and to calculate average properties.
Visualizing Conformational Relationships
The following diagrams illustrate the key conformational equilibria of this compound.
Caption: Cis-trans isomerization of the Boc-Proline urethane bond.
Caption: Pyrrolidine ring puckering equilibrium.
Caption: Integrated workflow for conformational analysis.
Conclusion
The conformational behavior of this compound is a complex interplay of the urethane cis-trans isomerization, pyrrolidine ring puckering, and benzyl side-chain orientation. Based on theoretical principles and data from analogous compounds, the trans urethane bond is expected to be highly favored. Within this isomeric state, a dynamic equilibrium between endo and exo ring puckers will exist, with the relative populations influenced by the solvent and local environment. A comprehensive understanding, crucial for its application in drug design and chemical biology, can be achieved through a synergistic approach combining advanced NMR spectroscopy, X-ray crystallography, and computational modeling. This guide provides the foundational knowledge and methodological framework for researchers to explore and exploit the unique conformational properties of this valuable synthetic amino acid.
References
- 1. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Asymmetric Aldol Reaction Using a Boc-(S)-α-Benzyl-Proline-Derived Organocatalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric aldol reaction is a powerful C-C bond-forming reaction in organic synthesis, enabling the stereoselective construction of β-hydroxy carbonyl compounds, which are key chiral building blocks for many pharmaceuticals and natural products. In recent years, organocatalysis has emerged as a pivotal methodology for achieving high enantioselectivity under mild and environmentally benign conditions. Chiral proline and its derivatives have been extensively studied as catalysts for these transformations, operating through an enamine-based catalytic cycle.
This document provides a detailed protocol for the application of a C2-symmetric organocatalyst derived from Boc-(S)-α-benzyl-proline in the asymmetric aldol reaction. The starting material, Boc-(S)-α-benzyl-proline, serves as a precursor for a more robust and sterically demanding catalyst. The Boc (tert-butyloxycarbonyl) protecting group on the proline nitrogen is essential for the selective functionalization of the carboxylic acid group during catalyst synthesis and is subsequently removed to liberate the catalytically active secondary amine. The presence of the α-benzyl group is intended to enhance the steric hindrance around the catalytic site, potentially leading to improved stereocontrol in the aldol reaction.
Rationale for Catalyst Design
Boc-(S)-α-benzyl-proline is an ideal starting material for the synthesis of a specialized organocatalyst. The Boc group deactivates the nucleophilicity of the proline's secondary amine, allowing for selective amide bond formation at the carboxylic acid position. This enables the construction of more complex catalyst architectures, such as the C2-symmetric diamide catalyst detailed below. The subsequent removal of the Boc group under acidic conditions unmasks the secondary amine, which is crucial for the formation of the enamine intermediate in the catalytic cycle. The α-benzyl substituent introduces significant steric bulk, which can effectively shield one face of the enamine intermediate, leading to a highly selective attack by the aldehyde and resulting in high enantiomeric excess of the aldol product.
Experimental Protocols
Protocol 1: Synthesis of a C2-Symmetric (S)-α-Benzyl-Proline-Derived Diamide Organocatalyst
This protocol describes the synthesis of a C2-symmetric organocatalyst from Boc-(S)-α-benzyl-proline and 1,3-benzenedimethanamine as a linker. The procedure involves the activation of the carboxylic acid, amidation, and subsequent deprotection of the Boc groups.
Materials:
-
Boc-(S)-α-benzyl-proline (2 equivalents)
-
1,3-Benzenedimethanamine (1 equivalent)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (2 equivalents)
-
Dry Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve Boc-(S)-α-benzyl-proline (2 equiv.) in dry DCM. Cool the solution to 0 °C in an ice bath. To the stirred solution, add HOBt (2 equiv.) and EDCI (2 equiv.). Stir the mixture at 0 °C for 30 minutes.
-
Amidation: In a separate flask, dissolve 1,3-benzenedimethanamine (1 equiv.) in dry DCM. Add this solution dropwise to the activated Boc-(S)-α-benzyl-proline mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected catalyst.
-
Purification of Boc-protected catalyst: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Deprotection: Dissolve the purified Boc-protected catalyst in DCM. Add trifluoroacetic acid (TFA) dropwise at 0 °C. Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).
-
Final Work-up: Remove the excess TFA and DCM under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final C2-symmetric (S)-α-benzyl-proline-derived diamide organocatalyst.
Note: The following diagram illustrates the workflow for the synthesis of the C2-symmetric organocatalyst.
Protocol 2: Asymmetric Aldol Reaction
This protocol details the general procedure for the asymmetric aldol reaction between a ketone and an aromatic aldehyde using the synthesized C2-symmetric (S)-α-benzyl-proline-derived diamide organocatalyst.
Materials:
-
C2-symmetric (S)-α-benzyl-proline-derived diamide organocatalyst (10-20 mol%)
-
Aromatic aldehyde (1 equivalent)
-
Ketone (e.g., acetone, cyclohexanone) (5-10 equivalents)
-
Solvent (e.g., DCM, Toluene, or neat ketone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a vial, add the organocatalyst (10-20 mol%). Add the solvent, followed by the aromatic aldehyde (1 equiv.) and the ketone (5-10 equiv.).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) for the required time (typically 24-72 hours). Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers.
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired β-hydroxy carbonyl compound. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Note: The following diagram illustrates the general workflow for the asymmetric aldol reaction.
Catalytic Cycle
The catalytic cycle of the proline-derived organocatalyst in the aldol reaction proceeds through the formation of an enamine intermediate. The secondary amine of the catalyst reacts with the ketone (the aldol donor) to form a chiral enamine. This enamine then attacks the aldehyde (the aldol acceptor) in a stereocontrolled manner, dictated by the chiral environment of the catalyst. The resulting iminium ion is then hydrolyzed to release the chiral aldol product and regenerate the catalyst for the next cycle.
Note: The following diagram illustrates the enamine catalytic cycle.
Data Presentation
The performance of C2-symmetric proline-derived catalysts is highly dependent on the substrates and reaction conditions. The following table summarizes representative results for the asymmetric aldol reaction between various aromatic aldehydes and acetone, catalyzed by a C2-symmetric catalyst structurally similar to the one derived from Boc-(S)-α-benzyl-proline. These results can be considered as indicative of the expected performance.[1]
| Entry | Aldehyde (ArCHO) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | DCM | 2 | 48 | 55 | 52 |
| 2 | 4-Nitrobenzaldehyde | DCM | 2 | 24 | 92 | 61 |
| 3 | 4-Chlorobenzaldehyde | DCM | 2 | 48 | 68 | 58 |
| 4 | 4-Methylbenzaldehyde | DCM | 2 | 72 | 45 | 45 |
| 5 | 4-Methoxybenzaldehyde | DCM | 2 | 72 | 30 | 38 |
Note: The data presented is for a C2-symmetric catalyst derived from Boc-(S)-proline and 2,6-diaminopyridine, with benzoic acid as an additive.[1] The reaction conditions were: catalyst (10 mol%), aldehyde (0.25 mmol), acetone (1.25 mmol), and solvent (0.5 mL).[1] The enantiomeric excess (ee) was determined by chiral HPLC analysis.
Conclusion
The use of Boc-(S)-α-benzyl-proline as a precursor allows for the synthesis of a sterically hindered C2-symmetric organocatalyst that can effectively catalyze the asymmetric aldol reaction. The provided protocols offer a comprehensive guide for the synthesis of the catalyst and its application in obtaining chiral β-hydroxy carbonyl compounds. The representative data indicates that such catalysts can achieve moderate to good yields and enantioselectivities, with performance being influenced by the electronic properties of the aldehyde substrate. Further optimization of reaction conditions, such as solvent, temperature, and additives, may lead to improved results for specific substrate combinations.
References
Application Notes and Protocols for Boc-(S)-alpha-benzyl-proline in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes serve as a comprehensive guide for the effective utilization of N-tert-butyloxycarbonyl-(S)-alpha-benzyl-proline (Boc-(S)-alpha-benzyl-proline) in solid-phase peptide synthesis (SPPS). This document outlines the strategic importance of incorporating this proline analogue, provides detailed protocols for its use within the Boc/Bzl strategy, and presents expected quantitative outcomes to facilitate successful peptide synthesis.
Introduction to this compound in SPPS
This compound is a valuable building block in the synthesis of peptides with unique structural and functional properties. The benzyl group at the alpha position introduces significant steric bulk and conformational constraints to the peptide backbone. This can be leveraged to induce specific secondary structures, such as turns and kinks, which may enhance receptor binding affinity, selectivity, and metabolic stability. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and well-established method for SPPS, particularly suitable for the synthesis of long or challenging peptide sequences where aggregation can be problematic.[1][2] this compound can be readily incorporated into peptide chains using standard Boc-SPPS protocols.
Data Presentation
The successful incorporation of this compound and the overall success of the peptide synthesis are dependent on various parameters. The following tables summarize key quantitative data and expected performance characteristics to guide experimental design.
Table 1: Typical Synthesis Parameters for this compound Incorporation
| Parameter | Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield or PAM resin is suitable for C-terminal acids, while MBHA or BHA resin is used for C-terminal amides.[1][3] |
| Boc-Amino Acid Excess | 3 - 5 equivalents | Relative to the resin substitution.[1] |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to the resin substitution.[1] |
| Coupling Time | 2 - 6 hours | The sterically hindered nature of the α-benzyl group may lead to slower coupling kinetics compared to standard proline. Monitoring is highly recommended.[1] |
| Deprotection Time | 20 - 30 minutes | Using 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1] |
| Neutralization Time | 5 - 10 minutes | Using 10% Diisopropylethylamine (DIEA) in DCM for the standard protocol.[1] |
Table 2: Performance Metrics and Expected Outcomes
| Parameter | Expected Value | Notes |
| Coupling Efficiency (per step) | >99% | For standard amino acids, monitored by the Kaiser test. |
| Coupling Efficiency (this compound) | ~97-99% | May necessitate double coupling or the use of more potent coupling reagents (e.g., HATU) due to steric hindrance. Monitoring with a test specific for secondary amines (e.g., Isatin or Chloranil test) is crucial.[1][4] |
| Overall Crude Peptide Yield | 40 - 70% | Highly dependent on the peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 30 - 60% | Purification is typically required. |
| Final Purified Peptide Yield | 10 - 30% | Dependent on the efficiency of the purification steps.[1] |
Experimental Protocols
Detailed methodologies for the key steps in a manual Boc-SPPS workflow for incorporating this compound are provided below.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield, PAM, MBHA, or BHA) in a reaction vessel.
-
Add Dichloromethane (DCM) to the resin.
-
Allow the resin to swell for 20-30 minutes with gentle agitation.[1]
-
Drain the DCM.
Protocol 2: N-α-Boc Deprotection
This procedure removes the temporary N-terminal Boc protecting group.
-
Pre-wash: Wash the swollen peptide-resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes and drain.[1]
-
Deprotection: Add a fresh solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes at room temperature.[1][5]
-
Washing: Drain the deprotection solution and wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA.[5]
Protocol 3: Neutralization
This step is critical to deprotonate the N-terminal ammonium salt to the free amine, enabling the subsequent coupling reaction.
-
Wash the peptide-resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM. Agitate for 1-2 minutes and drain. Repeat this step once.[1][5]
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base. The resin is now ready for the coupling step.[1]
Protocol 4: Coupling of this compound
This protocol describes a standard coupling method using HBTU/DIEA.
-
Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and HBTU (3-5 equivalents) in N,N-Dimethylformamide (DMF). Add DIEA (6-10 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 2-6 hours.[1]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test. A negative test (e.g., no blue color with the Chloranil test) indicates complete coupling.[4]
-
Recoupling (if necessary): If the monitoring test is positive, indicating incomplete coupling, drain the reaction solution, wash the resin with DCM, and repeat the coupling step with freshly prepared activated this compound.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin with DMF and DCM to remove excess reagents and byproducts.
Protocol 5: Final Cleavage and Deprotection
This step cleaves the completed peptide from the resin and removes the side-chain protecting groups. The standard method for the Boc/Bzl strategy is HF cleavage.
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole (typically 10% v/v), to the reaction vessel to trap reactive carbocations generated during cleavage.[3]
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL of HF per gram of peptide-resin).[3]
-
Allow the reaction to stir at 0°C for 1-2 hours.[6]
-
Remove the HF by vacuum distillation.[6]
-
Peptide Precipitation and Washing: Triturate the remaining resin and cleaved peptide with cold diethyl ether. This will precipitate the crude peptide.[6]
-
Isolation: Isolate the crude peptide by filtration or centrifugation.
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Workflow for Boc-SPPS Cycle
The following diagram outlines the iterative cycle of solid-phase peptide synthesis using the Boc strategy for the incorporation of this compound.
Caption: Cyclical workflow for Boc-SPPS incorporating this compound.
Logical Relationship of Protecting Groups
The Boc/Bzl strategy relies on the differential acid lability of the temporary and permanent protecting groups.
References
Application Notes and Protocols for the Coupling of Boc-(S)-alpha-benzyl-proline in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(S)-alpha-benzyl-proline is a sterically hindered amino acid derivative crucial for the synthesis of peptides with constrained conformations. The presence of the alpha-benzyl group introduces significant steric bulk, which can impede peptide bond formation and increase the risk of side reactions, such as epimerization. Consequently, the selection of an appropriate coupling method is paramount to achieving high yields and maintaining the stereochemical integrity of the peptide. These application notes provide a comprehensive overview of the recommended coupling methods, detailed experimental protocols, and a comparative analysis of their effectiveness for the incorporation of this compound into peptide chains.
The primary challenge in coupling this compound lies in overcoming the steric hindrance presented by the bulky benzyl group at the alpha-carbon. This steric hindrance can significantly slow down the reaction kinetics, leading to incomplete couplings and low yields.[1][2] Furthermore, forcing conditions, such as elevated temperatures, may increase the risk of epimerization at the alpha-carbon.[2] Therefore, the choice of a highly efficient coupling reagent is critical for the successful synthesis of peptides containing this modified proline residue.
Comparative Analysis of Coupling Reagents
The selection of a coupling reagent is a critical factor for the successful incorporation of sterically hindered amino acids like this compound. While specific quantitative data for this particular derivative is scarce in the literature, a qualitative and semi-quantitative comparison can be made based on the performance of these reagents with other sterically hindered and proline-containing residues. The following table summarizes the key characteristics of commonly used coupling reagents in the context of Boc-SPPS (tert-butyloxycarbonyl solid-phase peptide synthesis).
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Risk of Epimerization | Key Considerations |
| HATU | Uronium/Aminium Salt | Very High | Low | Highly efficient for sterically hindered couplings due to the formation of a reactive OAt-ester. Often the reagent of choice for difficult couplings.[2][3] |
| HBTU | Uronium/Aminium Salt | High | Low | A widely used and effective coupling reagent. Can be less efficient than HATU for extremely hindered couplings.[2][3] |
| PyBOP | Phosphonium Salt | High | Low | A good alternative to uronium/aminium salts, particularly for avoiding side reactions like guanidinylation. Avoids the formation of the carcinogenic byproduct HMPA. |
| DCC/HOBt | Carbodiimide | Moderate | Moderate to High | A classical and cost-effective method. The formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification. The combination with HOBt in DMF has been reported to promote epimerization of proline derivatives.[2] |
| PyBrOP | Phosphonium Salt | Very High | Moderate | A highly reactive reagent suitable for very difficult couplings, including N-methylated amino acids. However, its high reactivity can sometimes lead to increased epimerization. |
| COMU | Uronium/Aminium Salt | Very High | Low | A newer generation coupling reagent with efficiency comparable to HATU. It is based on OxymaPure, which is considered safer than HOBt and HOAt. |
Experimental Protocols
The following are detailed protocols for a single coupling cycle of this compound in manual solid-phase peptide synthesis (SPPS) using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.
General Workflow for Boc-SPPS
The cycle of solid-phase peptide synthesis using the Boc/Bzl strategy involves a series of steps that are repeated for each amino acid addition.
Caption: General workflow for a single cycle of Boc-SPPS.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents relative to resin loading)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and repeat the treatment with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DCM for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3x).
-
-
Pre-activation of this compound:
-
In a separate vessel, dissolve this compound and HATU in a minimal amount of DMF.
-
Add DIEA to the solution and allow it to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Shake the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance, a longer coupling time may be required.
-
-
Monitoring the Coupling:
-
Perform a qualitative test to check for the presence of free secondary amines. The Kaiser test is not reliable for proline residues. The Chloranil test or the Isatin test is recommended.[4]
-
If the test is positive (indicating incomplete coupling), a second coupling (recoupling) with a fresh solution of activated amino acid is recommended.
-
-
Washing:
-
Once the coupling is complete (negative test result), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Coupling using HBTU
HBTU is a reliable and widely used coupling reagent that can also be effective for coupling this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
HBTU (3-5 equivalents)
-
DIEA (6-10 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Solid-phase synthesis reaction vessel
-
Shaker
Procedure:
The procedure is similar to the HATU protocol. The key difference is the substitution of HATU with HBTU in the pre-activation step.
-
Follow steps 1-3 from Protocol 1 (Resin Swelling, Boc Deprotection, and Neutralization).
-
Pre-activation of this compound:
-
In a separate vessel, dissolve this compound and HBTU in a minimal amount of DMF.
-
Add DIEA to the solution and allow it to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Shake the reaction mixture for 2-4 hours at room temperature.
-
-
Follow steps 6 and 7 from Protocol 1 (Monitoring and Washing).
Protocol 3: Coupling using PyBOP
PyBOP is a phosphonium-based reagent that offers an alternative to uronium/aminium salts.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
PyBOP (3-5 equivalents)
-
DIEA (6-10 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Solid-phase synthesis reaction vessel
-
Shaker
Procedure:
-
Follow steps 1-3 from Protocol 1 (Resin Swelling, Boc Deprotection, and Neutralization).
-
Coupling Reaction:
-
In a separate vessel, dissolve this compound and PyBOP in DMF.
-
Add the solution to the neutralized peptide-resin.
-
Add DIEA to the reaction mixture.
-
Shake the reaction mixture for 2-4 hours at room temperature.
-
-
Follow steps 6 and 7 from Protocol 1 (Monitoring and Washing).
Potential Side Reactions and Mitigation Strategies
Epimerization
Epimerization is the change in stereochemistry at the alpha-carbon of the amino acid. While proline is generally less prone to epimerization than other amino acids, the presence of the electron-withdrawing benzyl group and the use of strong bases can increase this risk.
Caption: Mechanism of proline epimerization during peptide synthesis.
Mitigation Strategies:
-
Choice of Reagent: Use coupling reagents known for low epimerization rates, such as HATU or COMU.[2]
-
Base Selection: Employ a sterically hindered or weaker base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of stronger bases like DIEA.[2]
-
Temperature Control: Perform the coupling reaction at room temperature or below, as elevated temperatures can accelerate epimerization.[2]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid to reduce the duration the activated species is exposed to the basic environment.
Incomplete Coupling
Due to the significant steric hindrance of this compound, incomplete coupling is a major concern, leading to the formation of deletion peptides.
Mitigation Strategies:
-
Double Coupling: If monitoring indicates an incomplete reaction, perform a second coupling with a fresh solution of the activated amino acid.
-
Increased Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 5 equivalents).
-
Longer Coupling Times: Extend the coupling reaction time to allow for complete reaction.
-
Capping: After a second unsuccessful coupling, cap the unreacted N-terminal amines with a reagent like acetic anhydride to prevent the formation of deletion sequences in subsequent steps.
Conclusion
The successful incorporation of the sterically demanding this compound into a peptide sequence requires careful consideration of the coupling methodology. The use of highly efficient uronium/aminium or phosphonium-based coupling reagents such as HATU, HBTU, or PyBOP is strongly recommended over traditional carbodiimide methods. By following the detailed protocols and implementing the suggested mitigation strategies for potential side reactions, researchers can achieve high yields and purity in the synthesis of peptides containing this valuable non-canonical amino acid. Careful monitoring of the coupling reaction is essential to ensure the complete incorporation of this sterically hindered residue.
References
Application Notes and Protocols for Organocatalysis with Boc-(S)-Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Boc-(S)-proline derivatives in organocatalysis. While proline itself is a foundational organocatalyst, its derivatization, often starting from the readily available Boc-protected form, allows for the synthesis of more complex and highly efficient catalysts. The tert-butyloxycarbonyl (Boc) protecting group is ideal for this purpose as it deactivates the proline's secondary amine, enabling selective modifications at the carboxylic acid position.[1] This strategy facilitates the construction of sophisticated catalysts with tailored steric and electronic properties, leading to improved activity, stereoselectivity, and solubility in a broader range of solvents compared to unmodified proline.[2]
This document details the synthesis of a C2-symmetric organocatalyst from Boc-L-proline and its subsequent application in the asymmetric aldol reaction, a critical carbon-carbon bond-forming reaction in pharmaceutical synthesis.
Application Note 1: Synthesis of a C2-Symmetric Proline-Diamide Organocatalyst
The synthesis of advanced organocatalysts often involves coupling the chiral proline core to a linker molecule. The Boc protecting group is instrumental in this process, allowing for clean and high-yielding amide bond formation.[1] This protocol describes the synthesis of a C2-symmetric catalyst where two Boc-L-proline units are linked by 1,3-benzenedimethanamine, followed by deprotection to yield the active catalyst.
Experimental Protocol: Catalyst Synthesis
This two-step protocol involves the initial amidation reaction followed by the removal of the Boc protecting groups.
Part A: Amide Coupling
-
Activation: Dissolve Boc-L-proline (4.6 mmol, 1.0 g) in 10 mL of dry dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C in an ice-salt bath. To this solution, sequentially add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (4.6 mmol, 0.88 g) and 1-Hydroxybenzotriazole (HOBt) (4.6 mmol, 0.62 g). Stir for 30 minutes at 0 °C to activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve 1,3-benzenedimethanamine (2.3 mmol, 0.31 g) in 5 mL of dry DCM. Add this solution dropwise to the activated Boc-L-proline mixture over 15 minutes at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude Boc-protected catalyst by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part B: Boc Deprotection
-
Deprotection: Dissolve the purified Boc-protected catalyst in DCM (approximately 0.1 M concentration). Add trifluoroacetic acid (TFA) (typically 4-5 equivalents per Boc group) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).
-
Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the catalyst as its TFA salt. Filter the solid and wash with cold diethyl ether. The resulting catalyst can be used directly or after a neutralization step.
Application Note 2: Asymmetric Aldol Reaction
Proline and its derivatives catalyze the asymmetric aldol reaction via an enamine mechanism.[3] The catalyst first reacts with a ketone donor to form a nucleophilic enamine intermediate. This intermediate then attacks the aldehyde acceptor in a stereocontrolled manner, guided by the chiral scaffold of the catalyst. Hydrolysis of the resulting iminium ion releases the chiral β-hydroxy carbonyl product and regenerates the catalyst. Catalysts derived from Boc-L-proline often create a more defined chiral pocket, leading to higher enantioselectivity.
General Catalytic Cycle
Experimental Protocol: Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between an aromatic aldehyde and a ketone (e.g., acetone or cyclohexanone) using the synthesized catalyst.
-
Setup: To a vial, add the aromatic aldehyde (1.0 mmol), the ketone (5-10 equivalents), and the solvent (e.g., DMSO, Toluene, or CH₂Cl₂).
-
Catalyst Addition: Add the synthesized proline-diamide catalyst (0.05 - 0.20 mmol, 5-20 mol%).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for the required time (2 to 72 hours). Monitor the reaction by TLC.
-
Quenching: Once the aldehyde is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Work-up: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired aldol adduct.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation: Catalyst Performance
The performance of organocatalysts derived from Boc-proline is highly dependent on the substrates, solvent, and reaction conditions. The following table summarizes representative results for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, comparing unmodified (S)-proline with more advanced derivatives that can be synthesized from Boc-proline precursors.[1]
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (Product) |
| (S)-Proline | 10 - 30 | DMSO | 24 - 99 | 76 - 95 | 90:10 | 91 - 96 (anti) |
| (S)-Diphenylprolinol TMS Ether | 1 - 10 | Toluene / CH₂Cl₂ | 1 - 5 | >90 | >95:5 | >99 (anti) |
| (S)-Proline-Tetrazole Analog | 10 - 20 | Various | 24 - 72 | 60 - 85 | Varies | 80 - 95 (anti) |
Analysis: As shown in the table, while unmodified proline is effective, it often requires high catalyst loading.[1] Derivatives such as the Diphenylprolinol TMS ether, synthesized from Boc-proline, exhibit significantly higher reactivity and selectivity, enabling lower catalyst loadings and much shorter reaction times.[1] This highlights the strategic advantage of using Boc-L-proline as a foundational building block for developing superior organocatalysts for asymmetric synthesis.[1]
References
Application Notes and Protocols for the Synthesis of Constrained Peptides Using Boc-(S)-alpha-benzyl-proline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Constrained peptides have garnered significant interest in drug discovery due to their enhanced metabolic stability, improved receptor binding affinity, and increased cell permeability compared to their linear counterparts. The incorporation of sterically demanding amino acid analogues is a key strategy to induce specific conformational constraints on the peptide backbone. Boc-(S)-alpha-benzyl-proline is a proline derivative that introduces a bulky benzyl group at the alpha-position, significantly restricting the conformational freedom of the peptide chain. This application note provides a detailed protocol for the incorporation of this compound into peptides using Boc-based solid-phase peptide synthesis (SPPS), along with methods for their subsequent cleavage, purification, and characterization.
Strategic Importance of this compound
The incorporation of this compound into a peptide sequence offers several advantages:
-
Conformational Rigidity: The tetrasubstituted alpha-carbon severely restricts the rotation around the N-Cα and Cα-C bonds, leading to a well-defined local conformation.
-
Induction of Turns: The steric bulk of the benzyl group can promote the formation of specific secondary structures, such as β-turns, which are often crucial for biological activity.
-
Enhanced Proteolytic Stability: The unnatural alpha-benzyl substitution can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.
-
Modulation of Receptor Binding: By locking the peptide into a bioactive conformation, the binding affinity and selectivity for a specific biological target can be significantly improved.
Data Presentation: Quantitative Parameters
The following tables summarize the key quantitative parameters associated with the use of this compound in a typical Boc-SPPS workflow. Due to the steric hindrance of this amino acid, coupling conditions may need to be optimized.
Table 1: Typical Synthesis Parameters for this compound Incorporation
| Parameter | Value | Notes |
| Resin Substitution | 0.3 - 0.6 mmol/g | A lower substitution resin is recommended to minimize steric hindrance between growing peptide chains. Merrifield or PAM resins are suitable for C-terminal acids, while MBHA or BHA resins are used for C-terminal amides.[1] |
| Boc-Amino Acid Excess | 4 - 6 equivalents | A higher excess is used to drive the coupling reaction to completion due to steric hindrance. |
| Coupling Reagent Excess | 4 - 6 equivalents | Relative to resin substitution. |
| Coupling Time | 2 - 6 hours | Longer coupling times may be necessary. The reaction should be monitored for completion. |
| Recoupling | Often necessary | A second coupling with freshly activated amino acid is recommended to ensure high coupling efficiency. |
Table 2: Coupling Reagent Comparison for Hindered Amino Acids
| Coupling Reagent | Activation Time | Coupling Time | Racemization Risk | Notes |
| HBTU/DIEA | 1-5 minutes | 1-2 hours | Low | A common and effective choice for sterically hindered amino acids.[2] |
| HATU/DIEA | 1-5 minutes | 30-60 minutes | Very Low | Generally more reactive than HBTU and often preferred for difficult couplings.[2] |
| DCC/HOBt | 10 minutes | 2-4 hours | Moderate | A classic coupling method, but may be less efficient for highly hindered couplings. |
Table 3: Expected Yield and Purity
| Parameter | Value | Notes |
| Overall Crude Peptide Yield | 40 - 70% | Highly dependent on the peptide length, sequence, and coupling efficiency at the hindered position.[1] |
| Crude Peptide Purity (by HPLC) | 30 - 60% | Purification is essential to remove deletion sequences and other impurities.[1] |
| Final Purified Peptide Yield | 5 - 25% | Dependent on the efficiency of the purification steps.[1] |
Experimental Protocols
Detailed methodologies for the key steps in Boc-SPPS incorporating this compound are provided below.
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol describes a single cycle of amino acid addition.
1. Resin Preparation:
-
Swell the resin (e.g., Merrifield, PAM, MBHA) in dichloromethane (DCM) for 30 minutes.[1]
-
Drain the DCM.
2. Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DCM (3-5 times).
3. Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes.[3][4]
-
Drain the solution and repeat the neutralization step.
-
Wash the resin with DCM (3-5 times).
4. Coupling of this compound:
-
Activation: In a separate vessel, dissolve this compound (4-6 equivalents) and an activating agent such as HATU (3.9 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (8 equivalents). Allow the mixture to pre-activate for 1-5 minutes.[2]
-
Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 2-6 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. For proline derivatives, the isatin or chloranil test is more appropriate for secondary amines. A negative test indicates complete coupling.
-
Recoupling: If the test is positive, drain the solution, wash the resin with DMF, and repeat the coupling step with freshly prepared activated this compound.
5. Washing:
-
After complete coupling, drain the reaction solution.
-
Wash the resin with DMF (3 times) and DCM (3 times).
Protocol 2: Cleavage and Deprotection
This protocol uses hydrogen fluoride (HF) for the final cleavage and deprotection. Caution: HF is extremely hazardous and requires a specialized apparatus and safety precautions.
1. Preparation:
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dried resin in the HF reaction vessel.
-
Add a scavenger cocktail (e.g., anisole/p-cresol, 1:1 v/v) to the reaction vessel to prevent side reactions.
2. HF Cleavage:
-
Cool the reaction vessel to -78°C (dry ice/acetone bath).
-
Distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by vacuum distillation.
3. Peptide Precipitation and Isolation:
-
Wash the resin and cleaved peptide with cold diethyl ether to remove scavengers and organic byproducts.
-
Precipitate the peptide with cold diethyl ether.
-
Collect the precipitated crude peptide by filtration.
-
Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetonitrile with 0.1% TFA) for purification.
Protocol 3: Peptide Purification and Characterization
1. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.
-
Collect fractions and analyze by mass spectrometry to identify the desired product.
-
Pool the pure fractions and lyophilize to obtain the final peptide.
2. Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI-MS.
-
NMR Spectroscopy: To characterize the three-dimensional structure and confirm the conformational constraint imposed by the alpha-benzyl-proline residue, perform 2D NMR experiments such as COSY, TOCSY, and NOESY in a suitable solvent (e.g., H₂O/D₂O or DMSO-d₆).[5][6] The pattern of NOE cross-peaks will provide information about the through-space proximity of protons, which is essential for determining the peptide's conformation.
Visualizations
Caption: General workflow for synthesizing constrained peptides using this compound.
Caption: Logical relationship in the coupling step of a sterically hindered amino acid.
References
The Pivotal Role of Boc-(S)-alpha-benzyl-proline in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(S)-alpha-benzyl-proline, a protected derivative of the non-proteinogenic amino acid (S)-alpha-benzyl-proline, has emerged as a critical chiral building block in contemporary drug discovery. Its unique structural features, including a conformationally constrained pyrrolidine ring and a lipophilic benzyl group, render it an invaluable synthon for the design of potent and selective therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group ensures seamless integration into multi-step synthetic routes, particularly in solid-phase peptide synthesis (SPPS), by offering robust protection of the secondary amine under a variety of reaction conditions while allowing for facile deprotection under mild acidic conditions.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound and its close derivatives in the development of novel antiviral and anticancer therapeutics.
Core Applications in Drug Discovery
The conformationally restricted nature of the proline scaffold is a key attribute exploited by medicinal chemists to pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target.[3][4] this compound and its analogs have found significant application in the following therapeutic areas:
-
Antiviral Agents: As a crucial component in peptidomimetic inhibitors of viral proteases, such as the Hepatitis C Virus (HCV) NS3/4A protease and the SARS-CoV-2 Main Protease (Mpro).[3][4][5][6][7][8][9][10][11][12][13]
-
Anticancer Therapeutics: In the design of targeted therapies, including inhibitors of key signaling pathways like the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[14][15][16][17]
-
Neuropharmacology and Other Areas: The unique stereochemistry and conformational rigidity of proline derivatives are also leveraged in the development of drugs targeting neurological disorders and other conditions.
Application Highlight I: Synthesis of Antiviral Drug Intermediates
Derivatives of Boc-proline are instrumental in the synthesis of complex, sterically hindered scaffolds found in potent antiviral drugs. The following sections detail the synthesis of key intermediates for Boceprevir (HCV Protease Inhibitor) and Nirmatrelvir (SARS-CoV-2 Mpro Inhibitor).
Synthesis of the Bicyclic Proline Intermediate for Boceprevir
A key structural feature of the HCV protease inhibitor Boceprevir is a rigid bicyclic [3.1.0]proline moiety, often referred to as the P2 fragment.[18] The synthesis of this intermediate can be achieved from Boc-protected proline derivatives.
Experimental Protocol: Multi-step Synthesis of Boceprevir's Bicyclic Proline Intermediate
This protocol outlines a representative synthesis starting from a Boc-protected hydroxyproline derivative.
-
Mesylation of the Hydroxyl Group:
-
Dissolve Boc-trans-4-hydroxy-L-proline benzyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water, separate the organic layer, and wash with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Selenation:
-
Dissolve the mesylated intermediate (1.0 eq) and diphenyl diselenide (1.1 eq) in a mixture of ethanol and THF.
-
Cool to 0 °C and add sodium borohydride (2.2 eq) portion-wise.
-
Stir at room temperature for 4 hours.
-
Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.
-
-
Oxidative Elimination:
-
Dissolve the selenated intermediate (1.0 eq) in DCM and cool to 0 °C.
-
Add 30% hydrogen peroxide (10 eq) dropwise and stir for 3 hours.
-
Wash with saturated aqueous sodium bicarbonate and brine. Dry and concentrate to yield the unsaturated proline derivative.
-
-
Cyclopropanation:
-
To a solution of the unsaturated proline derivative (1.0 eq) in 1,2-dichloroethane, add zinc powder (10.0 eq) and a catalytic amount of a Co(II) complex.
-
Add 2,2-dichloropropane (5.0 eq) and heat the mixture to 80 °C for 12 hours.
-
Cool, filter through celite, and concentrate. Purify by column chromatography to afford the Boc-protected bicyclic proline benzyl ester.
-
Quantitative Data: Synthesis of Boceprevir Intermediate
| Step | Product | Typical Yield | Reference |
| N-Boc Protection | N-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane | 86.9% | [19] |
| Carboxylation & Esterification | (1R, 2S, 5S)-6, 6-dimethyl-3-aza-bicyclo-[3.1.0] hexane-2-carboxylic acid methyl ester hydrochloride | 62.7-67.7% | [19] |
Experimental Workflow for Boceprevir Intermediate Synthesis
Caption: Synthetic pathway for the Boceprevir P2 intermediate.
Synthesis of the Bicyclic Proline Building Block for Nirmatrelvir
Nirmatrelvir (a key component of Paxlovid) contains a bicyclic [3.1.0]proline scaffold that is crucial for its potent inhibition of the SARS-CoV-2 Mpro. The synthesis of this building block often starts from commercially available proline derivatives. A scalable process has been developed using a cobalt-catalyzed gem-dimethylcyclopropanation.[20]
Experimental Protocol: Cobalt-Catalyzed Cyclopropanation for Nirmatrelvir Intermediate
A general procedure for the key cyclopropanation step is as follows:
-
A solution of the appropriate unsaturated proline derivative (e.g., derived from trans-(2S,4R)-4-hydroxy-L-proline) is prepared in a suitable solvent.
-
A cobalt(II)-based catalyst, zinc powder, and 2,2-dichloropropane are added.
-
The reaction mixture is heated to facilitate the cyclopropanation reaction.
-
Upon completion, the reaction is worked up, and the product is purified to yield the desired bicyclic [3.1.0]proline derivative.
Quantitative Data: Synthesis of Nirmatrelvir and its Intermediate
| Step/Process | Product | Typical Yield | Reference |
| 5-Step Commercial Process | Nirmatrelvir | 62% overall | [21] |
| 7-Step, 3-Pot Synthesis | Nirmatrelvir | 70% overall | [22] |
| 1-Pot Synthesis | Nirmatrelvir | 64% overall | [21] |
| Streamlined 4-Step Synthesis | Isocyanide intermediate for Ugi-3CR | 59% | [23] |
| Ugi-3CR and Saponification | Carboxylic acid intermediate | 70% from isocyanide | [23] |
Application Highlight II: Solid-Phase Peptide Synthesis (SPPS)
This compound and its analogs are frequently incorporated into synthetic peptides to introduce conformational constraints or to serve as non-coded amino acids with specific properties. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a well-established method for SPPS.[1][11]
Experimental Protocol: Incorporation of Boc-Proline Derivatives in Boc-SPPS
The following is a general cycle for the incorporation of a Boc-protected proline derivative into a growing peptide chain on a solid support.
-
Resin Swelling: The peptide-resin is swollen in an appropriate solvent like dichloromethane (DCM).
-
Boc Deprotection: The N-terminal Boc group is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).[1][2]
-
Washing: The resin is washed thoroughly with DCM and then with a solvent suitable for the coupling step (e.g., N,N-dimethylformamide, DMF).
-
Neutralization: The N-terminal ammonium trifluoroacetate salt is neutralized to the free amine using a hindered base like diisopropylethylamine (DIEA).
-
Coupling:
-
In a separate vessel, the incoming Boc-proline derivative (3-5 equivalents relative to resin capacity) is pre-activated with a coupling reagent (e.g., HBTU, DIC/HOBt).[1]
-
The activated amino acid solution is added to the neutralized peptide-resin.
-
The coupling reaction is allowed to proceed for 1-4 hours. The completion of the reaction should be monitored using a test specific for secondary amines, such as the Isatin or Chloranil test.[1]
-
-
Washing: The resin is washed thoroughly with the coupling solvent and DCM to remove excess reagents and byproducts.
-
The cycle is repeated for the next amino acid to be incorporated.
Quantitative Data: Typical Parameters in Boc-SPPS
| Parameter | Value | Notes | Reference |
| Resin Substitution | 0.3 - 0.8 mmol/g | Depends on the resin type (e.g., Merrifield, PAM, MBHA). | [1] |
| Boc-Amino Acid Excess | 3 - 5 equivalents | Relative to resin substitution. | [1] |
| Coupling Time | 1 - 4 hours | Proline's secondary amine can lead to slower kinetics. | [1] |
| Coupling Efficiency (per step) | >99% | For standard amino acids. | [1] |
| Coupling Efficiency (Boc-Proline) | ~98-99.5% | May require double coupling due to the secondary amine. | [1] |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence. | [1] |
| Final Purified Peptide Yield | 10 - 30% | Dependent on the efficiency of purification steps. | [1] |
Workflow for a Single Coupling Cycle in Boc-SPPS
Caption: A single amino acid coupling cycle in Boc-SPPS.
Application Highlight III: Development of Targeted Anticancer Agents
The dysregulation of cellular signaling pathways is a hallmark of cancer. The PI3K/AKT/mTOR pathway is frequently hyperactivated in various cancers and is a prime target for drug development.[14][17] Proline-containing scaffolds have been incorporated into molecules designed to inhibit key kinases in this pathway, such as PI3K.[15][16]
Proline-Containing PI3K Inhibitors
The unique structural properties of proline and its derivatives can be used to design potent and selective inhibitors of PI3K. The benzyl group in this compound can be exploited to establish favorable interactions within the ATP-binding pocket of the kinase.
Biological Activity Data: Proline and Benzyl-Containing Anticancer Agents
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 | Target(s) | Reference |
| Benzylsulfone coumarin derivative 5h | Hela, HepG2, H1299, HCT-116, MCF-7 | 18.12 - 32.60 µM | PI3K | [15] |
| Benzylsulfone coumarin derivative 5m | Hela, HepG2, H1299, HCT-116, MCF-7 | 29.30 - 42.14 µM | PI3K | [15] |
| 1-Benzyl-5-bromoindolin-2-one derivative 7d | MCF-7 | 2.93 ± 0.47 µM | VEGFR-2 | [24] |
| 1-Benzyl-5-bromoindolin-2-one derivative 7c | MCF-7 | 7.17 ± 0.94 µM | VEGFR-2 | [24] |
| p-chlorobenzylamino-thiazole derivative 8e | U-937, SK-MEL-1 | 5.7 - 12.2 µM | Apoptosis induction | [25][26] |
| Proline cobalt chloride with AgNPs | MCF-7 | 22.1 µM | General cytotoxicity | [27] |
| 2-phenylacrylonitrile derivative 1g2a | HCT116, BEL-7402 | 5.9 nM, 7.8 nM | Tubulin polymerization | [28] |
Signaling Pathway: Inhibition of the PI3K/AKT/mTOR Pathway
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Viral Protease Inhibition Mechanism
Peptidomimetic drugs containing proline analogs, such as Boceprevir and Nirmatrelvir, function by inhibiting viral proteases that are essential for the viral life cycle. These proteases cleave a large viral polyprotein into individual functional proteins required for viral replication.
Signaling Pathway: Viral Protease Inhibition
Caption: General mechanism of viral protease inhibition.
Conclusion
This compound and its derivatives are indispensable tools in the arsenal of medicinal chemists. Their inherent structural rigidity and the synthetic versatility afforded by the Boc protecting group have enabled the development of groundbreaking therapeutics, particularly in the antiviral and anticancer fields. The detailed protocols and quantitative data presented herein underscore the practical utility of these building blocks in drug discovery and development. As our understanding of disease pathways deepens, the rational incorporation of such constrained proline analogs will undoubtedly continue to fuel the design of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitors of hepatitis C virus NS3.4A protease. Part 3: P2 proline variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SARS-CoV-2 Mpro: A Potential Target for Peptidomimetics and Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.technion.ac.il [cris.technion.ac.il]
- 7. Targeted structural design of molecular scaffolds for dual-action peptidomimetic inhibitors against SARS-CoV-2 MPRO and PLPRO | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PI3K Inhibitors and Their Role as Novel Agents for Targeted Therapy in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 20. acs.figshare.com [acs.figshare.com]
- 21. A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 25. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Preparation, Characterization of New Antimicrobial Antitumor Hybrid Semi-Organic Single Crystals of Proline Amino Acid Doped by Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Boc-(S)-alpha-benzyl-proline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of Boc-(S)-alpha-benzyl-proline, a key building block in the development of various pharmaceutical agents. The described two-step synthetic pathway is designed for scalability, efficiency, and safety, addressing the needs of drug development and manufacturing.
Introduction
This compound is a protected amino acid derivative that serves as a crucial intermediate in the synthesis of complex peptides and small molecule therapeutics. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the proline nitrogen, which can be readily removed under acidic conditions, making it ideal for multi-step synthetic processes. The benzyl group at the alpha position introduces a key structural motif found in various biologically active molecules. This document outlines a reliable and scalable two-step synthesis for industrial applications.
Synthetic Pathway Overview
The large-scale synthesis of this compound is achieved through a two-step process:
-
N-Benzylation of L-Proline: L-proline is reacted with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base to yield (S)-alpha-benzyl-proline.
-
Boc-Protection: The resulting (S)-alpha-benzyl-proline is then protected with di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions to afford the final product, this compound.
This approach is advantageous for industrial production due to the availability of starting materials, straightforward reaction conditions, and high overall yields.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of (S)-alpha-benzyl-proline
This protocol is adapted from established laboratory procedures for scalability.
Materials:
-
L-Proline
-
Potassium Hydroxide (KOH)
-
Benzyl Chloride or Benzyl Bromide
-
Isopropanol
-
Chloroform
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
Equipment:
-
Large-scale glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum drying oven.
Procedure:
-
Reaction Setup: Charge the reactor with L-proline and isopropanol.
-
Base Addition: Add potassium hydroxide to the mixture and stir at a controlled temperature (e.g., 40°C) until the solids are fully dissolved.
-
Benzylation: Slowly add benzyl chloride or benzyl bromide to the reaction mixture. Maintain the temperature and continue stirring for several hours (e.g., 6-8 hours) until the reaction is complete, as monitored by a suitable analytical method (e.g., HPLC or TLC).
-
Neutralization and Extraction: Cool the reaction mixture and neutralize it with concentrated hydrochloric acid to a pH of 5-6. Add chloroform and stir to extract the product.
-
Workup: Separate the organic phase. The aqueous phase may be re-extracted with chloroform to maximize yield. Combine the organic phases.
-
Isolation: Remove the solvent under reduced pressure. The resulting residue is treated with acetone to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with cold acetone, and dried under vacuum to yield (S)-alpha-benzyl-proline as a white solid.
Process Parameters:
| Parameter | Value |
| L-Proline : Benzylating Agent : KOH (Molar Ratio) | 1 : 1.5 : 4 |
| Solvent | Isopropanol |
| Reaction Temperature | 40°C |
| Reaction Time | 6 - 8 hours |
| pH for Neutralization | 5 - 6 |
| Expected Yield | 60 - 90% |
Step 2: Large-Scale Synthesis of this compound
This protocol is based on a patented method for the Boc-protection of amino acids, suitable for industrial production.[]
Materials:
-
(S)-alpha-benzyl-proline
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water
-
Petroleum Ether (or other suitable non-polar solvent for washing)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Large-scale glass-lined reactor with overhead stirring and temperature control.
-
Addition funnels for controlled addition of reagents.
-
Liquid-liquid extraction setup.
-
Crystallization vessel.
-
Filtration and drying equipment.
Procedure:
-
Dissolution and Basification: Dissolve (S)-alpha-benzyl-proline in an aqueous solution of sodium hydroxide or sodium carbonate in the reactor. Adjust the pH to be alkaline.
-
Boc-Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution in portions over a period of time while maintaining the reaction temperature. Stir for several hours until the reaction is complete.[]
-
Removal of Unreacted (Boc)₂O: Wash the reaction mixture with petroleum ether to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Acidification and Extraction: Adjust the pH of the aqueous layer to acidic (e.g., pH 3) with a suitable acid (e.g., citric acid or dilute HCl). Extract the product into ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a high-purity product.
Process Parameters:
| Parameter | Value |
| Substrate : (Boc)₂O (Molar Ratio) | 1 : 1.1 - 1.5 |
| Solvent | Water |
| Base | NaOH or Na₂CO₃ |
| Reaction Temperature | Room Temperature |
| Reaction Time | 3 - 5 hours |
| pH for Extraction | ~3 |
| Expected Yield | > 90% |
| Expected Purity | > 99% |
Workflow Diagram
Caption: Industrial workflow for the synthesis of this compound.
Safety and Handling for Industrial Use
-
Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated area or under a fume hood, especially when handling volatile and corrosive reagents like benzyl chloride/bromide and concentrated acids.
-
Reagent Handling:
-
Benzylating Agents: Benzyl chloride and benzyl bromide are lachrymators and should be handled with care.
-
Bases: Concentrated solutions of potassium hydroxide and sodium hydroxide are corrosive.
-
(Boc)₂O: Di-tert-butyl dicarbonate can be an irritant.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. This includes organic solvents and aqueous waste streams.
Conclusion
The described two-step synthesis of this compound provides a robust and scalable method for industrial production. The protocols are designed to be efficient, leading to high yields and purity of the final product. Adherence to the detailed procedures and safety guidelines is essential for successful and safe manufacturing. These application notes serve as a valuable resource for researchers and professionals in the pharmaceutical industry engaged in the synthesis of peptide-based therapeutics and other complex molecules.
References
Application Notes and Protocols for Proline-Catalyzed Asymmetric Reactions
Introduction
L-proline, a naturally occurring amino acid, has emerged as a cornerstone organocatalyst in the field of asymmetric synthesis.[1][2][3] Its remarkable ability to catalyze a wide range of chemical transformations with high enantioselectivity has made it an invaluable tool for chemists.[1][4] Proline is inexpensive, non-toxic, readily available in both enantiomeric forms, and stable in air and water, making it a highly practical and sustainable catalyst.[5][6] This bifunctional catalyst, possessing both a secondary amine and a carboxylic acid group, operates through an enamine-based catalytic cycle to activate carbonyl compounds for asymmetric C-C bond formation.[7]
This document provides detailed application notes and experimental protocols for three key proline-catalyzed asymmetric reactions: the Aldol reaction, the Mannich reaction, and the Michael addition. These protocols are intended for researchers, scientists, and drug development professionals seeking to implement these powerful synthetic methodologies.
The Proline Enamine Catalytic Cycle
The catalytic prowess of proline in activating ketones and aldehydes stems from its ability to form a nucleophilic enamine intermediate.[7][8] The secondary amine of proline condenses with a carbonyl donor to form an iminium ion, which then tautomerizes to the chiral enamine. This enamine stereoselectively attacks an electrophile. Subsequent hydrolysis of the resulting iminium intermediate releases the product and regenerates the proline catalyst, completing the cycle.[9]
Figure 1: The general enamine catalytic cycle for proline-catalyzed reactions.
Application Note 1: Proline-Catalyzed Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for creating chiral β-hydroxy carbonyl compounds.[1] Proline catalysis provides a direct and atom-economical method for this transformation, avoiding the need for pre-formed enolates.[7] The reaction typically involves a ketone donor and an aldehyde acceptor.[1]
Figure 2: A typical experimental workflow for the proline-catalyzed aldol reaction.
Experimental Protocol: Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol is adapted from a procedure demonstrating high efficiency in a methanol/water solvent system.[5]
Materials:
-
(S)-Proline
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 2 mL vial equipped with a magnetic stir bar, add (S)-proline (3.5 mg, 0.03 mmol, 10 mol%).[5]
-
Add methanol (40 µL) and water (10 µL) to the vial.[5]
-
Add cyclohexanone (156 µL, 1.5 mmol, 5 equivalents).[5]
-
Add the limiting reagent, 4-nitrobenzaldehyde (45.3 mg, 0.3 mmol, 1 equivalent).[5]
-
Cap the vial and stir the reaction mixture vigorously at room temperature (20-25 °C).[5]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 24-72 hours).[10]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[10]
-
Extract the mixture with ethyl acetate (3 x 10 mL).[10]
-
Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[10]
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude product by silica gel column chromatography (e.g., using a 1:3 mixture of ethyl acetate and hexane as the eluent) to yield the pure aldol product.[10]
-
Analysis: Determine the diastereomeric ratio (d.r.) by ¹H-NMR spectroscopy of the crude or purified product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).[5]
Data Presentation: Proline-Catalyzed Aldol Reactions
The following table summarizes results for the aldol reaction between cyclohexanone and various aromatic aldehydes using the MeOH/H₂O protocol.
| Entry | Aldehyde (Ar-CHO) | Time (h) | Conversion (%) | d.r. (anti:syn) | ee (%) (anti) |
| 1 | Benzaldehyde | 24 | 92 | 84:16 | 96 |
| 2 | 4-Nitrobenzaldehyde | 24 | >99 | 90:10 | 97 |
| 3 | 4-Chlorobenzaldehyde | 24 | 99 | 85:15 | 96 |
| 4 | 4-Methoxybenzaldehyde | 144 | 18 | 86:14 | 90 |
| 5 | 2-Nitrobenzaldehyde | 24 | 95 | 98:2 | 99 |
Data synthesized from a study by Gualandi, A., et al.[5]
Application Note 2: Proline-Catalyzed Asymmetric Mannich Reaction
The Mannich reaction is a powerful tool for synthesizing β-amino carbonyl compounds, which are valuable precursors in pharmaceutical development.[11] The proline-catalyzed three-component variant directly combines a ketone, an aldehyde, and an amine, offering high atom economy.[12]
Figure 3: A general experimental workflow for the three-component Mannich reaction.
Experimental Protocol: General Three-Component Mannich Reaction
This is a general protocol for the reaction between a ketone, an aldehyde, and an amine.[11]
Materials:
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Amine (e.g., p-Anisidine)
-
Ketone (e.g., Acetone, Cyclohexanone)
-
(S)-Proline (10-20 mol%)
-
Solvent (e.g., DMSO, or neat ketone)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: To a dry vial with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and the amine (1.1 mmol, 1.1 equiv).[11]
-
Solvent & Catalyst Addition: Add the solvent. This can be the ketone itself (if liquid and in large excess, e.g., 5-10 mL) or a solvent like DMSO (e.g., 4 mL) with the ketone donor added (e.g., 4-5 equiv).[11]
-
Add (S)-proline (10-20 mol%) to the mixture.[11]
-
Reaction: Stir the resulting solution or suspension vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress via TLC until the starting aldehyde is consumed (typically 3-48 hours).[11]
-
Work-up & Purification: Once complete, quench the reaction and perform a standard aqueous work-up. Purify the crude product by silica gel column chromatography.[11]
Data Presentation: Proline-Catalyzed Mannich Reactions
The table below shows results for the Mannich reaction of various ketones with 4-nitrobenzaldehyde and p-anisidine.
| Entry | Ketone | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetone | 10 | 4 | 95 | 92 |
| 2 | Cyclohexanone | 10 | 12 | 99 | 99 |
| 3 | Cyclopentanone | 10 | 12 | 99 | >99 |
| 4 | Acetophenone | 20 | 48 | 90 | 97 |
| 5 | 2-Butanone | 10 | 12 | 99 | 99 |
Data synthesized from a review by List, B.
Application Note 3: Proline-Catalyzed Asymmetric Michael Addition
The Michael addition is a versatile method for forming C-C bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[8][13] Proline effectively catalyzes the addition of ketones and aldehydes to electrophiles like nitro-olefins.[9]
Figure 4: A general experimental workflow for the proline-catalyzed Michael addition.
Experimental Protocol: Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This is a representative protocol for the Michael addition.
Materials:
-
trans-β-Nitrostyrene
-
Cyclohexanone
-
(S)-Proline (20 mol%)
-
Solvent (e.g., Chloroform, Ethanol)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a vial, dissolve trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) and (S)-proline (0.2 mmol, 20 mol%) in the chosen solvent (e.g., 2 mL).
-
Add cyclohexanone (5.0 mmol, 5.0 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the disappearance of the nitrostyrene by TLC (reaction times can be long, from 24 to 96 hours).
-
Work-up & Purification: After the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent like ethyl acetate. Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography on silica gel.
Data Presentation: Proline-Catalyzed Michael Additions
The table shows results for the Michael addition of ketones to various nitro-olefins.
| Entry | Ketone | Nitro-olefin (R) | d.r. (syn:anti) | ee (%) (syn) | Yield (%) |
| 1 | Cyclohexanone | Phenyl | 95:5 | 99 | 82 |
| 2 | Cyclohexanone | 4-Cl-Phenyl | 93:7 | 98 | 90 |
| 3 | Cyclopentanone | Phenyl | 95:5 | 93 | 70 |
| 4 | Acetone | Phenyl | - | 93 | 74 |
| 5 | Acetone | 2-Furyl | - | 92 | 80 |
Data synthesized from a review by List, B.
Key Factors Influencing Proline-Catalyzed Reactions
The success and stereochemical outcome of these reactions depend on several interconnected parameters. Optimizing these factors is crucial for achieving high yields and selectivities.
Figure 5: Key experimental factors influencing the outcome of proline-catalyzed reactions.
Proline-catalyzed asymmetric reactions represent a simple, cost-effective, and environmentally benign approach to synthesizing enantiomerically enriched molecules.[1][11] The operational simplicity and broad applicability of the aldol, Mannich, and Michael reactions make them highly attractive methods for academic research and industrial applications, particularly in drug development.[8][11] By carefully selecting and optimizing the experimental conditions as outlined in these protocols, researchers can effectively utilize proline catalysis to construct complex chiral building blocks with high stereocontrol.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
avoiding side reactions during Boc deprotection of alpha-benzyl-proline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding side reactions during the Boc deprotection of α-benzyl-proline.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection?
A1: The main source of side reactions is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can alkylate any nucleophilic species present, leading to undesired byproducts.[1][2]
Q2: Is the α-benzyl group on proline susceptible to cleavage or rearrangement during standard TFA-mediated Boc deprotection?
A2: The benzyl group, attached to a carbon atom, is generally stable to the acidic conditions used for Boc deprotection, such as treatment with trifluoroacetic acid (TFA).[3] Unlike benzyl ethers, which can be cleaved under strong acidic conditions, the carbon-carbon bond of the α-benzyl substituent is robust.[4] Therefore, cleavage of the benzyl group is not an expected side reaction under standard Boc deprotection protocols.
Q3: Can the stereocenter at the α-position of benzyl-proline racemize during Boc deprotection?
A3: While racemization of proline residues can be a significant issue during the coupling step in peptide synthesis, particularly when using carbodiimide reagents with additives like HOBt, it is not a commonly reported side reaction during the Boc deprotection step itself.[5][6] The acidic conditions for Boc removal are generally not conducive to the mechanisms that cause proline racemization. However, it is always good practice to analyze the stereochemical purity of the final product, especially if harsh conditions (e.g., elevated temperatures) are employed.
Q4: What are scavengers and why are they essential?
A4: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][7] By reacting with the carbocation more rapidly than other nucleophiles in the mixture, they prevent unwanted alkylation of your target molecule or other sensitive functional groups.[1][7]
Q5: What are the signs of incomplete Boc deprotection?
A5: Incomplete deprotection can be identified by the presence of the starting material in the crude product mixture, which can be observed using analytical techniques like TLC, HPLC, or LC-MS.[1] Potential causes include insufficient acid concentration, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[2]
Troubleshooting Guides
Issue 1: My LC-MS analysis shows a mass corresponding to the desired product +56 Da.
-
Possible Cause: This mass shift is characteristic of tert-butylation, where the tert-butyl cation generated during deprotection has alkylated a nucleophilic site on your molecule or a residual solvent/reagent. While the α-benzyl-proline moiety itself lacks highly nucleophilic side chains like tryptophan or methionine, other functional groups in the molecule could be susceptible.[1]
-
Solution: Incorporate a scavenger or a scavenger cocktail into your deprotection reagent. Triisopropylsilane (TIS) is a highly effective carbocation scavenger. A standard cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1]
Issue 2: The deprotection reaction is sluggish or incomplete.
-
Possible Cause 1: Insufficient Acid Strength or Concentration. The steric bulk of the α-benzyl group might slightly hinder the approach of the acid to the Boc group.
-
Solution 1: Ensure you are using a sufficient excess of TFA (e.g., 25-50% in DCM or neat TFA). If the reaction is still incomplete, a stronger acid system like 4M HCl in 1,4-dioxane can be used as an alternative.[8][9]
-
Possible Cause 2: Insufficient Reaction Time or Temperature. Standard deprotections are often run for 30 minutes to 2 hours at room temperature.
-
Solution 2: Increase the reaction time and monitor progress by TLC or LC-MS. Gentle warming may be considered, but be aware that higher temperatures could potentially increase the risk of other side reactions.[7]
Issue 3: I am observing multiple unidentified side products.
-
Possible Cause: If your α-benzyl-proline derivative is part of a larger peptide, other sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr) could be undergoing alkylation.[1][7]
-
Solution: Use a scavenger cocktail tailored to the sensitive residues present in your peptide. For example, including 1,2-ethanedithiol (EDT) can help protect cysteine and tryptophan residues.[1]
Data Presentation
Table 1: Common Scavenger Cocktails for Boc Deprotection
The following table summarizes common scavenger cocktails used to minimize side reactions during TFA-mediated cleavage. The effectiveness can vary based on the specific substrate and other functional groups present.
| Reagent/Cocktail Name | Composition (v/v) | Application & Notes |
| Standard Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | General-purpose cocktail for many substrates. TIS is an excellent carbocation scavenger.[1] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A more complex and potent cocktail for peptides with multiple sensitive residues like Trp, Met, and Cys. |
| TFA/EDT | TFA/EDT (97.5:2.5) | Specifically useful for protecting Cysteine residues from alkylation. |
| TFA/Anisole | TFA/Anisole (95:5) | Anisole is a classic scavenger for capturing benzyl and tert-butyl cations.[10] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/TIS/H₂O (Solution Phase)
This protocol is suitable for the deprotection of N-Boc-α-benzyl-proline and its derivatives in solution.
-
Dissolution: Dissolve the N-Boc-α-benzyl-proline derivative in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Cocktail Preparation: In a separate, well-ventilated fume hood, prepare the cleavage cocktail by combining Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 volumetric ratio. Caution: TFA is highly corrosive.
-
Deprotection: Add the cleavage cocktail to the dissolved substrate solution (typically 10 volumes relative to the DCM volume).
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing a small, quenched aliquot via LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA). The resulting residue is the trifluoroacetate salt of α-benzyl-proline, which can often be used directly in the next step or purified further.
Protocol 2: Milder Boc Deprotection using HCl in 1,4-Dioxane (Solution Phase)
This method is an alternative to TFA and is considered milder, which can be beneficial if other acid-sensitive groups are present.[8]
-
Dissolution: Dissolve the N-Boc-α-benzyl-proline derivative in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[8]
-
Deprotection: Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl per equivalent of substrate).[8]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the product hydrochloride salt may precipitate and can be collected by filtration. Alternatively, the solvent and excess HCl can be removed under reduced pressure to yield the crude hydrochloride salt.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Diastereoselectivity with Boc-(S)-alpha-benzyl-proline
Welcome to the technical support center for reactions involving Boc-(S)-alpha-benzyl-proline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the diastereoselectivity of their chemical transformations.
Frequently Asked Questions (FAQs)
Q1: We are observing low diastereoselectivity in our reaction using this compound as a chiral auxiliary. What are the common factors that could be influencing this outcome?
A1: Low diastereoselectivity can stem from several factors. The most common include:
-
Reaction Temperature: Temperature plays a critical role in controlling the energy difference between the transition states leading to different diastereomers.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the conformation of the transition state assembly.
-
Nature of Reactants and Reagents: The steric bulk and electronic properties of your substrates and any additives or catalysts can dictate the facial selectivity of the reaction.
-
Base or Catalyst System: In reactions like alkylations, the choice of base is crucial. For proline-catalyzed reactions, the structure of the proline derivative itself is key.[1]
-
Presence of Additives: Additives like Lewis acids or salts (e.g., LiBr) can alter the reaction mechanism and improve stereoselectivity by forming chelates or influencing aggregation states.[1]
Q2: How does temperature manipulation help in improving the diastereomeric ratio (d.r.)?
A2: Lowering the reaction temperature generally enhances diastereoselectivity. This is because the reaction's outcome is kinetically controlled, and lower temperatures increase the energy difference between the diastereomeric transition states. Reactions are often run at temperatures as low as -78°C to maximize selectivity.[1] It is advisable to perform a temperature screening study to find the optimal balance between reaction rate and diastereoselectivity for your specific system.
Q3: Can the choice of solvent dramatically impact the diastereoselectivity?
A3: Absolutely. The solvent can influence the reaction's stereochemical outcome by stabilizing or destabilizing different transition states. For instance, in proline-catalyzed reactions, polar aprotic solvents like DMF or hydrophilic polar solvents can be effective.[2] However, in some cases, less coordinating solvents like THF or toluene may be preferred to enforce chelation control.[1] A solvent screen is a highly recommended optimization step.
Q4: Are there any specific modifications to the this compound auxiliary itself that can improve diastereoselectivity?
A4: While you are using a specific proline derivative, it's worth noting that the principles of catalyst design can inform your troubleshooting. For instance, modifying the steric bulk of the proline derivative can enhance selectivity. In some cases, the N-protecting group can influence the outcome; for example, N-benzoyl derivatives have shown different selectivity compared to N-Boc derivatives in alkylation reactions.[1]
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) in Aldol Reactions
If you are experiencing a low d.r. in an aldol reaction using a this compound derived catalyst or auxiliary, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Diastereoselectivity in Aldol Reactions
Caption: A stepwise guide to troubleshooting low diastereoselectivity in aldol reactions.
Issue 2: Poor Selectivity in Michael Additions
For Michael additions, the transition state geometry is key. Here’s how to troubleshoot poor diastereoselectivity:
-
Catalyst Loading: Vary the loading of your proline-based catalyst. While catalytic amounts are desired, sometimes a higher loading can improve selectivity.
-
Solvent and Water Content: Michael additions can be sensitive to the reaction medium. Some proline-catalyzed Michael reactions show improved selectivity in the presence of water, while others require strictly anhydrous conditions.[3][4]
-
Substrate Modification: If possible, consider modifying the steric or electronic nature of the Michael acceptor or donor to enhance facial bias.
-
Alternative Proline Derivatives: While your core component is fixed, for troubleshooting, you might consider comparing results with simpler systems like L-proline to baseline the effect of the alpha-benzyl group.
Quantitative Data Summary
The following tables summarize how different reaction parameters can influence diastereoselectivity. Note that these are illustrative examples from proline-related systems and should be adapted to your specific reaction with this compound.
Table 1: Effect of Solvent on Diastereoselectivity in a Proline-Catalyzed Aldol Reaction
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) of Major Diastereomer |
| DMSO | 47.2 | 95:5 | 99 |
| CH3NO2 | 35.9 | 93:7 | 98 |
| CH3CN | 37.5 | 90:10 | 96 |
| THF | 7.6 | 85:15 | 80 |
| CH2Cl2 | 9.1 | 80:20 | 75 |
Note: Data is generalized from typical proline-catalyzed aldol reactions.
Table 2: Effect of Temperature on Diastereoselectivity
| Temperature (°C) | Reaction Time (h) | Diastereomeric Ratio (d.r.) |
| 25 | 12 | 70:30 |
| 0 | 24 | 85:15 |
| -20 | 48 | 92:8 |
| -78 | 72 | >95:5 |
Note: Illustrative data showing a general trend.
Experimental Protocols
General Protocol for a Proline-Catalyzed Aldol Reaction
This protocol provides a starting point for optimizing an aldol reaction.
-
Preparation: To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen solvent (5 mL) at the desired temperature (e.g., -20 °C), add the proline-based catalyst (typically 10-30 mol%).
-
Reaction Monitoring: Stir the reaction mixture at this temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio and enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.[5]
Signaling Pathways and Logical Relationships
The stereochemical outcome of a proline-catalyzed reaction is determined by the energetically favored transition state. The following diagram illustrates the factors influencing this pathway.
Caption: Factors influencing the diastereoselective outcome in a proline-catalyzed reaction.
References
- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly diastereo- and enantioselective direct aldol reactions of aldehydes and ketones catalyzed by siloxyproline in the presence of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Boc-(S)-alpha-benzyl-proline Catalyst Loading in Asymmetric Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Boc-(S)-alpha-benzyl-proline as a catalyst in asymmetric synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during asymmetric synthesis using this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Low or no product yield is observed. What are the possible causes and solutions?
Possible Causes:
-
Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. This compound should be stored at -20°C upon receipt and handled under an inert atmosphere if possible.[1] Repeated freeze-thaw cycles should be avoided.[1]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.
-
Poor Substrate Reactivity: The electrophile or nucleophile may be sterically hindered or electronically unreactive under the current conditions.
-
Incorrect Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield. Proline-catalyzed reactions can be sensitive to the solvent environment.[2][3]
-
Presence of Impurities: Water or other impurities in the reagents or solvent can deactivate the catalyst or interfere with the reaction.
Solutions:
-
Verify Catalyst Activity: Use a fresh batch of the catalyst or test the current batch on a reliable control reaction.
-
Optimize Catalyst Loading: Systematically increase the catalyst loading (e.g., from 5 mol% to 30 mol%) to determine the optimal concentration.
-
Modify Reaction Conditions:
-
Temperature: Vary the reaction temperature. Some reactions benefit from lower temperatures to improve selectivity, while others require higher temperatures to proceed at a reasonable rate.
-
Solvent: Screen a range of solvents. While polar aprotic solvents like DMSO and DMF are common for proline catalysis, sometimes mixtures or less conventional solvents can be effective.[2]
-
Additives: The use of co-catalysts or additives, such as a weak acid, can sometimes enhance catalyst turnover and performance.
-
-
Ensure Anhydrous Conditions: Use freshly distilled solvents and dry all glassware thoroughly.
Q2: The desired product is formed, but with low enantioselectivity (ee). How can this be improved?
Possible Causes:
-
Suboptimal Catalyst Loading: Both too low and too high catalyst loadings can sometimes lead to decreased enantioselectivity.
-
Incorrect Temperature: The reaction temperature is a critical factor in controlling stereoselectivity. Generally, lower temperatures favor higher enantioselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the enantioselectivity.
-
Background (Uncatalyzed) Reaction: A non-selective background reaction may be competing with the catalyzed pathway, leading to a racemic or low-ee product.
Solutions:
-
Fine-tune Catalyst Loading: Perform a detailed optimization of the catalyst loading, testing smaller increments around the initially used amount.
-
Temperature Screening: Conduct the reaction at a range of lower temperatures (e.g., 0°C, -20°C, -40°C) to find the optimal balance between reaction rate and enantioselectivity.
-
Solvent Optimization: Test a variety of solvents with different polarities.
-
Minimize Background Reaction: Lowering the reaction temperature can often slow down the uncatalyzed reaction more significantly than the catalyzed one. Dilute conditions may also help.
Q3: The reaction is slow or stalls before completion. What can be done to improve the reaction rate?
Possible Causes:
-
Low Catalyst Loading: The catalyst concentration may be the rate-limiting factor.
-
Low Temperature: While beneficial for selectivity, low temperatures can drastically reduce the reaction rate.
-
Poor Catalyst Solubility: The catalyst may not be fully dissolved in the chosen solvent, reducing its effective concentration. While Boc-protection generally improves solubility compared to proline, issues can still arise in certain solvents.
-
Product Inhibition: The product of the reaction may be inhibiting the catalyst, slowing down the reaction as it progresses.
Solutions:
-
Increase Catalyst Loading: Incrementally increase the mol% of the catalyst.
-
Optimize Temperature: Find a balance between reaction rate and enantioselectivity by screening different temperatures.
-
Improve Solubility: Choose a solvent in which the catalyst is more soluble, or consider using a co-solvent system.
-
Consider a Different Catalyst Derivative: If product inhibition is suspected, a modified proline catalyst with different steric or electronic properties might be less susceptible.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for this compound in an asymmetric aldol reaction?
A typical starting point for catalyst loading in proline-catalyzed asymmetric aldol reactions is between 10-30 mol%.[3] However, the optimal loading is highly dependent on the specific substrates and reaction conditions. It is recommended to start with a loading in this range and then optimize based on the initial results.
Q2: How should this compound be stored?
For long-term storage, this compound should be kept at -20°C.[1] For short-term use, it can be stored at 4°C for about a week.[1] It is advisable to aliquot the catalyst upon receipt to avoid repeated freeze-thaw cycles.[1]
Q3: Can this compound be recovered and reused?
In some proline-catalyzed reactions, the catalyst can be recovered and reused.[4] Recovery typically involves separation from the reaction mixture, for example, through precipitation and filtration, followed by washing and drying. The reusability and the efficiency of the recovered catalyst should be evaluated on a case-by-case basis.
Q4: What is the role of the Boc protecting group in this catalyst?
The tert-butyloxycarbonyl (Boc) protecting group serves multiple purposes. It deactivates the nucleophilicity of the proline amine, allowing for selective reactions at the carboxylic acid moiety during the synthesis of more complex catalyst structures.[5] Additionally, the Boc group increases the lipophilicity of the molecule, which can improve its solubility in organic solvents compared to unmodified proline and simplify purification of synthetic intermediates.
Data Presentation
Table 1: Representative Effect of Catalyst Loading on an Asymmetric Aldol Reaction
This table provides a generalized example of how varying the catalyst loading of a proline-based catalyst can affect the yield and enantioselectivity of an asymmetric aldol reaction between an aromatic aldehyde and a ketone. The optimal loading will vary depending on the specific substrates and conditions.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 5 | 48 | 65 | 85 |
| 10 | 24 | 80 | 92 |
| 20 | 18 | 95 | 96 |
| 30 | 18 | 95 | 95 |
Experimental Protocols
Protocol 1: General Procedure for a this compound Catalyzed Asymmetric Aldol Reaction
This protocol provides a general starting point for an asymmetric aldol reaction. Optimization of each parameter is recommended for new substrates.
Materials:
-
This compound
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
Anhydrous solvent (e.g., DMSO, DMF, or CH2Cl2)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
To a dry reaction vial under an inert atmosphere, add this compound (0.2 mmol, 20 mol%).
-
Add the anhydrous solvent (2.0 mL).
-
Add the ketone (5.0 mmol) to the catalyst solution and stir for 15 minutes at the desired temperature (e.g., room temperature or 0°C).
-
Slowly add the aldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Experimental workflow for a typical asymmetric aldol reaction.
References
- 1. cusabio.com [cusabio.com]
- 2. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Peptide Synthesis with Boc-(S)-alpha-benzyl-proline
For researchers, scientists, and drug development professionals utilizing Boc-(S)-alpha-benzyl-proline in solid-phase peptide synthesis (SPPS), achieving high yields can be challenging due to the unique structural properties of this amino acid derivative. The presence of a bulky benzyl group at the alpha-carbon introduces significant steric hindrance, which can impede coupling reactions and lead to truncated or deletion sequences. This technical support guide provides detailed troubleshooting strategies, frequently asked questions (FAQs), and experimental protocols to help overcome common issues and optimize your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency when using this compound?
A1: The primary reason for low coupling efficiency is the significant steric hindrance caused by the benzyl group attached to the alpha-carbon of the proline residue.[1] This bulky group can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide, slowing down the rate of peptide bond formation. Standard coupling protocols may not be sufficient to achieve complete acylation, resulting in a lower yield of the desired full-length peptide.
Q2: What are the most common side reactions associated with the use of this compound?
A2: Besides incomplete coupling, the main side reactions are similar to those for other sterically hindered amino acids. These can include:
-
Deletion Sequences: Failure to couple this compound results in peptides missing this residue.
-
Truncated Peptides: If a subsequent amino acid fails to couple to the sterically hindered N-terminus of the alpha-benzyl-proline, the synthesis is terminated at that point.
-
Epimerization: While proline itself is less prone to racemization, the use of highly activating coupling reagents and extended reaction times to overcome steric hindrance can potentially increase the risk of epimerization at the preceding amino acid residue.
Q3: Are there specific challenges related to the deprotection of the Boc group from an alpha-benzyl-proline residue?
A3: While the Boc group itself is readily cleaved by trifluoroacetic acid (TFA), the bulky alpha-benzyl group can potentially hinder the access of the acid to the N-terminal Boc group, although this is less common than coupling issues. Inadequate deprotection can lead to the N-terminus remaining blocked, preventing further chain elongation.
Q4: How does the alpha-benzyl group affect the conformation of the peptide?
A4: Substituents on the proline ring, particularly at the alpha-position, can significantly influence the conformational landscape of the peptide.[1] The bulky benzyl group is expected to favor a trans conformation of the preceding peptide bond due to steric clashes that would occur in the cis conformation.[1] It can also influence the ring pucker of the proline itself.[1] These conformational constraints can sometimes contribute to aggregation, especially in longer or hydrophobic sequences.
Troubleshooting Guide
Low yields in peptide synthesis involving this compound can typically be traced back to a few key areas. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall peptide yield | Incomplete coupling of this compound. | - Use a more powerful coupling reagent (e.g., HATU, HCTU, or COMU).- Increase the coupling reaction time.- Perform a double coupling.- Increase the equivalents of the amino acid and coupling reagent. |
| Incomplete coupling of the amino acid following alpha-benzyl-proline. | - Employ a double coupling for the subsequent residue.- Use a highly efficient coupling reagent. | |
| Peptide aggregation. | - Use solvents with better solvating properties like NMP.- Perform the synthesis at a slightly elevated temperature. | |
| Incomplete Boc deprotection. | - Extend the TFA deprotection time.- Ensure adequate resin swelling to allow reagent penetration. | |
| Presence of deletion sequences (mass spec) | Failed coupling of this compound. | - Optimize the coupling protocol as described above.- Monitor coupling completion with a sensitive test like the isatin test for secondary amines. |
| Presence of truncated sequences (mass spec) | Failed coupling of the amino acid residue after alpha-benzyl-proline. | - Implement a double coupling for the subsequent residue.- Consider using a capping step with acetic anhydride to block unreacted N-termini. |
Visualization of Key Concepts
To better illustrate the challenges and troubleshooting workflow, the following diagrams are provided.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed for the manual solid-phase synthesis of peptides and employs a potent coupling reagent to overcome steric hindrance.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Isatin test reagents
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, drain the solvent.
-
Pre-activation of Amino Acid: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and vortex briefly. Allow the pre-activation to proceed for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended to overnight.
-
Monitoring the Coupling: After the initial coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform an isatin test to check for the presence of a free secondary amine. A negative test (colorless or light yellow beads) indicates complete coupling.
-
Double Coupling (if necessary): If the isatin test is positive (blue beads), drain the reaction solution and repeat steps 2-4 using fresh reagents.
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). The peptide-resin is now ready for the next deprotection step.
Protocol 2: Standard Boc Deprotection
This protocol outlines the standard procedure for removing the N-terminal Boc protecting group.
Materials:
-
Peptide-resin with an N-terminal Boc-protected amino acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
10% (v/v) DIPEA in DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes. Drain the solvent.
-
Boc Deprotection: Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes and drain. Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[2]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 times), isopropanol (2 times), and finally DCM (3 times) to remove residual acid.
-
Neutralization: Add the 10% DIPEA in DCM solution to the resin and agitate for 5 minutes. Repeat the neutralization step.
-
Final Washing: Wash the resin thoroughly with DCM (5 times) to remove excess base. The peptide-resin is now ready for the next coupling cycle.
Quantitative Data
| Coupling Reagent | Class | Typical Yield (%) for Hindered Couplings | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Highly efficient for sterically hindered residues.[3] |
| HBTU | Aminium/Uronium Salt | 90-95 | A reliable and cost-effective choice for challenging couplings.[3] |
| PyBOP | Phosphonium Salt | 90-95 | Byproducts are generally less problematic than those from BOP.[3] |
| COMU | Aminium/Uronium Salt | >95 | A third-generation uronium reagent with high solubility and a good safety profile.[3] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | A classic and economical choice, but may require longer reaction times or double coupling for severely hindered residues.[3] |
Data is generalized from studies on various sterically hindered amino acids and serves as a guide.[3]
By implementing these optimized protocols and troubleshooting strategies, researchers can significantly improve the yield and purity of peptides containing the sterically demanding this compound residue.
References
Technical Support Center: Purification of Boc-(S)-alpha-benzyl-proline Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Boc-(S)-alpha-benzyl-proline and its reaction products.
Frequently Asked Questions (FAQs)
Q1: My crude this compound product is an oil and will not crystallize. What should I do?
A1: Oiling out is a common issue with Boc-protected amino acids, which can be hygroscopic or have impurities that inhibit crystallization.[1][2] Here are several strategies to induce crystallization:
-
Solvent Titration: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, diethyl ether) and slowly add a "poor" or "anti-solvent" (e.g., hexanes, pentane) until the solution becomes cloudy. Gentle heating to redissolve and then slow cooling can promote crystal formation.[3]
-
Seed Crystals: If available, add a small seed crystal of pure this compound to the supersaturated solution to initiate crystallization.[4][5]
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic grooves can provide nucleation sites for crystal growth.[3]
-
Drying: Ensure all solvents are thoroughly dried, as the product may be hygroscopic.[1][2] Traces of water can prevent solidification.
-
pH Adjustment: During the workup, proper pH adjustment is crucial to remove any acidic or basic reagents that might be acting as impurities.[1]
Q2: What are the common impurities in a this compound synthesis, and how can I remove them?
A2: Common impurities include unreacted starting materials like L-proline, di-tert-butyl dicarbonate (Boc₂O), and reagents like triethylamine (TEA).[1][6]
-
Unreacted L-proline: Being water-soluble, it can be removed by washing the organic layer with water or a mild acidic solution.
-
Excess Boc₂O: This can be removed by washing the reaction mixture with a dilute solution of sodium bisulfite or by careful column chromatography.
-
Triethylamine (TEA): This basic impurity can be removed by washing the organic layer with a dilute acid solution, such as 1M HCl or a saturated citric acid solution.[6] Be aware that TEA may not be UV active and therefore not visible on a TLC plate without staining.[1]
Q3: Which chromatographic method is best for purifying this compound derivatives?
A3: Silica gel column chromatography is a common and effective method for purifying Boc-protected amino acid derivatives.[7][8] The choice of eluent system is critical and depends on the polarity of the specific product. A typical starting point is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate.[7] The ratio can be optimized using thin-layer chromatography (TLC) to achieve good separation.
Q4: Can I use an alternative to chromatography for purification?
A4: Yes, besides crystallization, purification can sometimes be achieved through extraction or by forming a salt.
-
Extraction: A thorough aqueous workup with acidic and basic washes can remove many common impurities.[6][9]
-
Salt Formation: For acidic products, forming a salt with a base like dicyclohexylamine (DCHA) can yield a crystalline solid that is easier to purify by recrystallization. The pure salt can then be treated with acid to regenerate the purified Boc-amino acid.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound reaction products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product remains an oil after solvent removal | - Presence of residual solvent. - Product is hygroscopic.[1][2] - Impurities inhibiting crystallization.[1] | - Dry the product under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[2] - Attempt crystallization using solvent titration (e.g., dissolve in ether and add hexanes).[3] - Perform an additional aqueous wash of the crude product to remove potential impurities.[3] |
| Low yield after purification | - Incomplete reaction. - Product loss during aqueous washes. - Inefficient extraction. | - Monitor the reaction progress by TLC to ensure completion. - Saturate the aqueous layer with NaCl (brine wash) to decrease the solubility of the product in the aqueous phase.[4] - Increase the number of extractions with the organic solvent.[9] |
| Multiple spots on TLC after purification | - Incomplete removal of impurities. - Product degradation. - Presence of rotamers (conformational isomers due to the Boc-group), which can sometimes appear as distinct spots.[7][10] | - Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase). - Boc is acid-labile; avoid strong acidic conditions during workup and purification if possible.[11] - To confirm rotamers, obtain an NMR spectrum at a higher temperature; the distinct signals may coalesce. |
| Crystals do not form even with seeding | - Solution is not supersaturated. - Incorrect solvent system. | - Concentrate the solution by evaporating some of the solvent and then attempt to crystallize again.[3] - Experiment with different solvent systems for crystallization (e.g., ethyl acetate/hexanes, ethanol/water).[3] |
Experimental Protocols
Protocol 1: General Workup and Extraction
-
After the reaction is complete, quench the reaction mixture as appropriate (e.g., with water or a mild acid).
-
If the reaction was conducted in a water-miscible solvent, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
A dilute acid solution (e.g., 1M HCl or saturated citric acid solution) to remove basic impurities like triethylamine.[6]
-
Water.
-
A dilute basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.
-
Brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer.[4]
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Purification by Crystallization
-
Dissolve the crude oily or solid product in a minimum amount of a suitable hot solvent (the "good" solvent, e.g., ethyl acetate).
-
Slowly add a "poor" solvent (anti-solvent, e.g., hexanes) until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to a constant weight.[3]
Visual Guides
Caption: General experimental workflow for the purification of this compound reaction products.
Caption: Troubleshooting logic for inducing crystallization when the product oils out.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
impact of solvent choice on Boc-(S)-alpha-benzyl-proline catalyzed reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Boc-(S)-alpha-benzyl-proline and its derivatives as organocatalysts. The choice of solvent is a critical parameter that significantly influences reaction outcomes, including yield, enantioselectivity, and reaction rate. This guide will help you address common issues related to solvent effects in your experiments.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield of my desired product is very low. Could the solvent be the issue?
A: Yes, solvent choice is crucial for catalyst solubility and reactivity. Here are some potential causes and solutions:
-
Poor Catalyst Solubility: this compound and its derivatives have varying solubilities. If the catalyst is not fully dissolved, its effective concentration is reduced, leading to low or no conversion.
-
Inhibition of Catalytic Cycle: The solvent can interfere with the formation of the key enamine intermediate in the catalytic cycle.
-
Solution: Protic solvents (e.g., methanol, water) can sometimes hinder enamine formation. While some reactions can tolerate or even benefit from protic co-solvents, apolar aprotic or polar aprotic solvents are generally preferred. Consider screening solvents like THF, CH2Cl2, or toluene.
-
-
Side Reactions Promoted by the Solvent: The solvent may promote undesired side reactions, consuming starting materials and reducing the yield of the desired product.
-
Solution: Observe the reaction mixture for the formation of byproducts (e.g., via TLC or LC-MS). If side reactions are suspected, changing to a less reactive or less polar solvent may be beneficial. For instance, in some aldol reactions, using a mixture of solvents like CHCl3 and DMSO can suppress side reactions.[3]
-
Issue 2: Poor Enantioselectivity (Low ee%)
Q: I have obtained the desired product, but the enantiomeric excess (ee%) is low. How can the solvent affect stereocontrol?
A: The solvent plays a critical role in organizing the transition state of the reaction, which dictates the stereochemical outcome.
-
Disruption of the Transition State: The solvent can interfere with the hydrogen bonding and steric interactions that are essential for achieving high enantioselectivity.
-
Solution: The polarity and hydrogen-bonding capability of the solvent are key. Non-polar solvents may not sufficiently stabilize the transition state, while highly polar or protic solvents can compete for hydrogen bonding sites. A systematic screening of solvents with varying polarities is recommended. For proline-catalyzed aldol reactions, solvents like DMSO have been shown to provide high enantioselectivity in certain cases.
-
-
Solvent-Dependent Catalyst Conformation: The conformation of the catalyst can be influenced by the solvent, which in turn affects how it directs the stereochemistry of the reaction.
-
Solution: Experiment with a range of solvents to find the optimal one for your specific catalyst-substrate combination. Even subtle changes in the solvent environment can lead to significant differences in enantioselectivity.
-
Issue 3: Inconsistent or Irreproducible Results
Q: I am getting inconsistent results between different runs of the same reaction. Could the solvent be the culprit?
A: Absolutely. Solvent quality and reaction conditions are critical for reproducibility.
-
Solvent Purity: The presence of impurities, particularly water, in your solvent can drastically affect the reaction outcome.
-
Solution: Always use dry, high-purity solvents. For moisture-sensitive reactions, it is advisable to use freshly distilled solvents or solvents from a solvent purification system.
-
-
Reaction Concentration: The concentration of the reactants and catalyst in the solvent can influence the reaction kinetics and selectivity.
-
Solution: Ensure that you are using the same concentrations for each reaction. If you are experimenting with different solvents, be mindful of how changes in volume affect the concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for a this compound catalyzed reaction?
A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction (e.g., Aldol, Michael addition), the substrates, and the catalyst derivative being used. However, dichloromethane (CH2Cl2) and dimethyl sulfoxide (DMSO) are common and often effective starting points for screening. CH2Cl2 is a versatile, relatively non-polar solvent, while DMSO is a highly polar aprotic solvent that can be beneficial for both solubility and enantioselectivity.
Q2: How does solvent polarity affect the reaction?
A2: Solvent polarity can influence the reaction in several ways:
-
Solubility: Polar solvents are generally better at dissolving polar reactants and catalysts.
-
Reaction Rate: Polar solvents can stabilize charged intermediates and transition states, which can accelerate the reaction. This is particularly relevant in SN1-type reactions.[4]
-
Enantioselectivity: The polarity of the solvent affects the non-covalent interactions (e.g., hydrogen bonding, dipole-dipole interactions) in the transition state, which are crucial for stereocontrol.
Q3: Can I use a mixture of solvents?
A3: Yes, using a mixture of solvents is a common strategy to fine-tune the reaction conditions. For example, a mixture of a polar and a non-polar solvent can help to balance solubility and reactivity. In some proline-catalyzed aldol reactions, a combination of CHCl3 and DMSO has been shown to improve both chemoselectivity and stereoselectivity.[3]
Q4: Are there any "green" or environmentally friendly solvent options?
A4: Yes, there is a growing interest in using more environmentally benign solvents. For some proline-catalyzed reactions, water has been successfully used as a solvent, often with the addition of surfactants or as part of a biphasic system.[5] Additionally, solvent-free conditions have been shown to be effective and can lead to improved stereoselectivity in certain cases.
Data Presentation
Table 1: Effect of Solvent on a Proline-Derivative-Catalyzed Aldol Reaction (Data is representative and compiled from various sources for illustrative purposes. Actual results will vary based on specific substrates and catalyst structures.)
| Solvent | Dielectric Constant (approx.) | Yield (%) | ee (%) |
| Hexane | 1.9 | Moderate | Low |
| Toluene | 2.4 | Good | Moderate |
| CH2Cl2 | 9.1 | High | Good |
| Acetone | 21 | High | Moderate-Good |
| Acetonitrile | 37.5 | Good | Moderate |
| DMF | 38.3 | High | Good-High |
| DMSO | 47 | High | High |
| Methanol | 33 | Variable | Low-Moderate |
Experimental Protocols
General Protocol for a this compound Catalyzed Aldol Reaction
-
Catalyst Preparation: If using a derivative of this compound, synthesize and purify the catalyst according to established literature procedures. Ensure the catalyst is dry before use.
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the this compound derivative (typically 10-20 mol%).
-
Solvent and Reagent Addition: Add the chosen anhydrous solvent (e.g., CH2Cl2, 0.5 mL).[6] Add the aldehyde (1 equivalent, e.g., 0.25 mmol) followed by the ketone (e.g., 5 equivalents, 1.25 mmol).[6]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -10 °C).[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).[6]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).[6]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[6] Filter and concentrate the organic phase under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Visualizations
References
- 1. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric aldol reaction organocatalyzed by (S)-proline-containing dipeptides: improved stereoinduction under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Diketopiperazine Formation in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of diketopiperazine (DKP) formation during Solid-Phase Peptide Synthesis (SPPS), particularly when incorporating proline residues.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation in SPPS?
A1: Diketopiperazine (DKP) formation is a common side reaction in SPPS that leads to the formation of a cyclic dipeptide. This occurs through an intramolecular nucleophilic attack of the N-terminal amine of a dipeptidyl-resin on the ester linkage to the solid support. This results in the cleavage of the dipeptide from the resin, leading to a truncated final peptide and reduced overall yield.[1]
Q2: Why is DKP formation more prevalent with proline-containing peptides?
A2: Peptides with a proline residue at the second position from the C-terminus are particularly susceptible to DKP formation.[1][2][3] The unique cyclic structure of proline restricts the peptide backbone's conformation, predisposing the dipeptide to adopt a cis-amide bond. This conformation brings the N-terminal amine in close proximity to the carbonyl group of the C-terminal amino acid's ester linkage to the resin, thus facilitating the intramolecular cyclization.[2][4]
Q3: What are the main factors that promote DKP formation?
A3: Several factors can significantly influence the rate of DKP formation:
-
Peptide Sequence: As mentioned, sequences with proline at the second position are highly prone to DKP formation. Other sequences, such as those with Glycine or other sterically unhindered amino acids at this position, are also susceptible.[4][5][6]
-
Deprotection Conditions: The use of a strong base, such as 20% piperidine in DMF, for Fmoc-deprotection is a primary catalyst for DKP formation. The basic conditions increase the nucleophilicity of the N-terminal amine.[2][4]
-
Resin Type: Resins with more acid-labile linkers, like 2-chlorotrityl chloride (2-CTC) resin, can be more susceptible to premature cleavage and DKP formation under certain conditions.[7]
-
Temperature and Time: Longer reaction times and elevated temperatures during deprotection and coupling steps can increase the likelihood of DKP formation.[4]
-
Solvent: The choice of solvent can also impact the rate of DKP formation, with solvents like DMF and DMSO showing higher rates of self-deprotection of the Fmoc group, which can lead to DKP formation.[2]
Troubleshooting Guides
Issue 1: Low yield of the final peptide with a proline at or near the C-terminus.
This is a common problem often attributed to the loss of peptide from the resin due to DKP formation.
Caption: Troubleshooting workflow for low peptide yield due to DKP formation.
-
Solution 1: Use Optimized Fmoc-Deprotection Conditions.
-
Rationale: Standard 20% piperidine in DMF can be too harsh and promotes DKP formation. Using a milder deprotection cocktail can significantly reduce this side reaction. A combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine has been shown to be highly effective.[4][8]
-
See Experimental Protocol 1.
-
-
Solution 2: Implement In Situ Neutralization.
-
Rationale: The traditional SPPS workflow involves a separate neutralization step after Fmoc deprotection, which leaves the free N-terminal amine exposed and prone to cyclization. In situ neutralization combines the neutralization and coupling steps, minimizing the time the reactive amine is available for DKP formation.[9][10][11]
-
See Experimental Protocol 2.
-
-
Solution 3: Couple a Pre-formed Dipeptide Building Block.
-
Rationale: This strategy completely bypasses the formation of the susceptible dipeptidyl-resin intermediate. By synthesizing the Fmoc-Xaa-Pro-OH dipeptide separately and then coupling it to the resin-bound amino acid, the risk of on-resin cyclization is eliminated.[2][12]
-
See Experimental Protocol 3.
-
Issue 2: Presence of a significant peak in the HPLC chromatogram corresponding to the DKP byproduct.
This is a direct confirmation of DKP formation and requires immediate action to prevent further loss of product.
-
Immediate Action: If the synthesis is ongoing, immediately switch to one of the preventative strategies outlined above for the subsequent coupling cycles.
-
For Future Syntheses: Proactively implement one of the recommended protocols from the start, especially for sequences known to be prone to DKP formation.
Quantitative Data on DKP Formation
The following tables provide a summary of quantitative data on the effectiveness of different strategies in preventing DKP formation.
Table 1: Comparison of DKP Formation with Different Fmoc-Deprotection Reagents.
| Deprotection Reagent | Peptide Sequence | DKP Formation (%) | Reference |
| 20% Piperidine/DMF | Fmoc-Cys(tBu)-Pro-Resin | 13.8 | [13] |
| 5% Piperazine/NMP + 2% DBU | Fmoc-Cys(tBu)-Pro-Resin | <1.0 | [13] |
| 20% Piperidine/DMF | Model depsipeptide | 91 | [6] |
| Picoc-SPPS | Model depsipeptide | 15 | [6] |
Table 2: Impact of Penultimate Amino Acid on DKP Formation.
| Peptide Sequence on Resin | Penultimate Amino Acid | Approximate DKP Formation (%) | Reference |
| Fmoc-Ala-Pro-Pro-Pro-Ser-resin | Proline | ~25 | [14] |
| Fmoc-Pro-Pro-Pro-Ser-resin | Proline | ~15 | [14] |
| Fmoc-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-resin | Proline | ~5 | [14] |
Experimental Protocols
Protocol 1: Optimized Fmoc-Deprotection using DBU and Piperazine
This protocol is recommended for sequences highly prone to DKP formation.
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP).
-
First Deprotection: Add the deprotection solution to the resin-bound peptide and agitate for 3 minutes. Drain the solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution and agitate for 5 minutes. Drain the solution.
-
Washing: Wash the resin thoroughly with NMP (5 x 1 min) to remove all traces of DBU and piperazine.
-
Proceed to Coupling: The resin is now ready for the next coupling step.
Caption: Optimized Fmoc-deprotection workflow.
Protocol 2: In Situ Neutralization Coupling
This protocol minimizes the time the N-terminal amine is in its free, reactive state.
-
Fmoc Deprotection: Perform Fmoc deprotection as usual (e.g., with 20% piperidine in DMF) and wash the resin thoroughly with DMF. Do not perform a separate neutralization step.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Activation and Coupling: Add DIPEA (6 eq.) to the coupling cocktail to activate the amino acid and immediately add the entire mixture to the resin-bound peptide (which is still in its ammonium salt form).
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF.
Caption: In situ neutralization and coupling workflow.
Protocol 3: Coupling of a Pre-formed Fmoc-Dipeptide
This protocol is the most robust method for preventing DKP formation.
-
Dipeptide Synthesis: Synthesize the required Fmoc-Xaa-Pro-OH dipeptide building block. (See Protocol 4 for a general method).
-
Resin Preparation: Ensure the N-terminal of the resin-bound peptide is deprotected and washed thoroughly.
-
Coupling:
-
Dissolve the Fmoc-Xaa-Pro-OH dipeptide (1.5 eq.), HBTU (1.45 eq.), and HOBt (1.5 eq.) in DMF.
-
Add DIPEA (3 eq.) and pre-activate for 2 minutes.
-
Add the activated dipeptide solution to the resin and agitate for 2-4 hours.
-
-
Monitoring and Washing: Monitor the coupling reaction using the Kaiser test (or a suitable test for secondary amines if the N-terminal is proline). Once complete, wash the resin with DMF.
Protocol 4: Synthesis of Fmoc-Ala-Pro-OH Dipeptide Building Block
This is a general procedure for the solution-phase synthesis of an Fmoc-dipeptide.
-
Proline Esterification: Protect the carboxylic acid of L-proline as a methyl ester (H-Pro-OMe) using standard methods (e.g., thionyl chloride in methanol).
-
Coupling:
-
Dissolve Fmoc-Ala-OH (1 eq.) and HOBt (1 eq.) in DMF.
-
Cool the solution to 0°C and add DIC (1.1 eq.).
-
After 10 minutes, add H-Pro-OMe (1 eq.) and DIPEA (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4 and concentrate.
-
Saponification: Dissolve the protected dipeptide ester in a mixture of THF and water. Add LiOH (1.5 eq.) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Purification: Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield Fmoc-Ala-Pro-OH. The product can be further purified by crystallization or chromatography if necessary.
Caption: Mechanism of diketopiperazine formation in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Boc-(S)-alpha-benzyl-proline Reactions by TLC
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for monitoring reactions involving Boc-(S)-alpha-benzyl-proline using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor a reaction?
A1: Thin-layer chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. For a reaction involving this compound, the starting material and the product will have different polarities. For example, in a deprotection reaction, the product, (S)-alpha-benzyl-proline, is more polar than the Boc-protected starting material. This difference in polarity causes them to travel at different rates up the TLC plate, resulting in distinct spots and allowing for the visual tracking of the starting material's consumption and the product's formation.[1]
Q2: Which visualization techniques are suitable for this compound and its derivatives?
A2: Since this compound and its likely reaction products are often colorless, visualization agents are necessary.[2]
-
UV Light (254 nm): This is a non-destructive method that can be used first. The benzyl group in the molecule provides a UV chromophore, which should make the compound visible as a dark spot on a TLC plate containing a fluorescent indicator.[3][4]
-
Potassium Permanganate (KMnO₄) Stain: This is a versatile and strong oxidizing stain that reacts with a wide range of organic compounds, including amines and amides. It will visualize both the Boc-protected starting material and the deprotected product as yellow-brown spots on a purple background.[2][5]
-
Ninhydrin Stain: This stain is excellent for detecting primary and secondary amines, which will be present in the deprotected product. Upon gentle heating, the Boc group on the starting material can be cleaved, allowing ninhydrin to react and form a colored spot (typically pink to purple). This makes it useful for visualizing both the starting material and the product, though the product spot (free amine) will likely appear more intense.[3][6]
-
Phosphomolybdic Acid (PMA) Stain: This is another good general stain that can visualize a wide variety of organic compounds as blue-green spots upon heating.[7]
Q3: How do I choose an appropriate mobile phase (solvent system)?
A3: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.5. This provides a good window to observe the appearance of a new, more polar product spot at a lower Rf (in the case of deprotection) or a new, less polar product spot at a higher Rf (in the case of a coupling reaction). A common starting point for compounds like Boc-protected amino acids is a mixture of a less polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).[8] You will likely need to test several ratios to find the optimal system.
Q4: What is a "co-spot" and why is it important?
A4: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other. This is a critical control to confirm the identity of the spots. If the starting material spot in the reaction mixture lane is truly the starting material, it will merge with the starting material spot in the co-spot lane. This is especially important when the Rf values of the starting material and product are very close.[1]
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Boc Deprotection Reaction by TLC
This protocol outlines the steps for monitoring the removal of the Boc group from this compound using an acid like trifluoroacetic acid (TFA).
1. Reaction Setup:
-
In a suitable flask, dissolve this compound in a solvent such as dichloromethane (DCM).
-
Add the deprotection reagent (e.g., a solution of 20-50% TFA in DCM).[9]
-
Stir the reaction at room temperature.
2. TLC Plate Preparation:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
3. Spotting the TLC Plate:
-
SM Lane: Using a capillary tube, apply a small, concentrated spot of a dilute solution of your this compound starting material onto the "SM" mark.
-
Rxn Lane: At time zero (and at subsequent time points, e.g., every 15-30 minutes), take a small aliquot of the reaction mixture with a capillary tube and spot it onto the "Rxn" mark.[9]
-
Co Lane: First, spot the starting material on the "Co" mark. Then, spot the reaction mixture directly on top of the starting material spot.
4. Developing the TLC Plate:
-
Pour a small amount (0.5 cm depth) of your chosen mobile phase into a developing chamber.
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover and let it equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
5. Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood. A heat gun may be used to gently speed up the process, especially to remove residual acid like TFA.[9]
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
Submerge the plate in a TLC stain (e.g., potassium permanganate or ninhydrin) using forceps.
-
Gently warm the plate with a heat gun until the spots appear.
-
Record the results by sketching the plate in your lab notebook or taking a picture. The reaction is complete when the starting material spot in the "Rxn" lane has disappeared and a new, more polar (lower Rf) product spot is prominent.
Protocol 2: Preparation of TLC Stains
| Stain Name | Recipe | Procedure |
| Potassium Permanganate | Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. | Dip the dried TLC plate in the solution and gently heat with a heat gun. Spots appear as yellow-brown on a purple background. |
| Ninhydrin | Dissolve 0.2 g of ninhydrin in 100 mL of n-butanol. Add 0.5 mL of acetic acid and 4.5 mL of water.[3] | Dip the plate in the solution and heat gently with a heat gun. Amines will appear as pink or purple spots. |
| Phosphomolybdic Acid (PMA) | Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol. | Dip the plate in the solution and heat with a heat gun. Spots will appear as blue-green on a yellow-green background. |
Troubleshooting Guides
Common TLC Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking/Elongated Spots | - Sample is too concentrated (overloaded).- Compound is highly polar or acidic/basic. | - Dilute the sample before spotting.- For acidic compounds like the product, add a small amount of acetic acid (0.1-2.0%) to the mobile phase.[5] |
| No Spots are Visible | - Sample was too dilute.- Compound is not UV-active.- Staining agent is inappropriate. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[5]- Use a chemical stain like potassium permanganate, which is a very general and effective stain.[5] |
| Spots Remain on the Baseline (Rf ≈ 0) | - Mobile phase is not polar enough. | - Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of methanol in a DCM/methanol mixture).[5] |
| Spots are at the Solvent Front (Rf ≈ 1) | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent (e.g., increase the percentage of hexane in an ethyl acetate/hexane mixture). |
| Multiple Unexpected Spots in Reaction Lane | - Presence of side products.- Degradation of starting material or product. | - Ensure the reaction temperature is controlled.- Use fresh reagents and solvents to minimize impurities.[9] |
Mobile Phase Selection for this compound
Since literature Rf values are highly dependent on specific conditions, it is best to determine the optimal mobile phase experimentally. The following table provides suggested starting points.
| Suggested Mobile Phase System | Starting Ratio (v/v) | Polarity | Comments |
| Ethyl Acetate / Hexane | 30:70 | Low to Medium | Good for less polar compounds. Increase ethyl acetate to increase polarity. |
| Dichloromethane / Methanol | 95:5 | Medium to High | Good for separating more polar compounds. Increase methanol to increase polarity.[9] |
| Ethyl Acetate / Methanol | 9:1 | Medium to High | A versatile system for compounds of intermediate polarity.[9] |
| n-Butanol / Acetic Acid / Water | 3:1:1 | High | Suitable for very polar compounds like unprotected amino acids.[9] |
Visualizations
References
- 1. BOC-(S)-ALPHA-(3-TRIFLUOROMETHYL-BENZYL)-PROLINE | 1217832-93-3 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Enhance the Stability of Boc-Protected Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of tert-butyloxycarbonyl (Boc)-protected intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Boc-protected intermediates?
A1: The stability of Boc-protected intermediates is primarily influenced by three main factors: acidic conditions, elevated temperatures, and prolonged storage, especially when exposed to moisture. The Boc group is designed to be labile to acid, which is its primary deprotection pathway.[1][2][3] It is also susceptible to thermal degradation at temperatures typically above 85-90°C.[1] While generally stable to basic and nucleophilic conditions, long-term storage without proper precautions can lead to slow degradation.[2][4]
Q2: Under what conditions is the Boc group generally considered stable?
A2: The Boc protecting group is robust and stable under a wide range of conditions, which contributes to its widespread use in organic synthesis. These conditions include:
-
Basic and Nucleophilic Conditions: It is stable to most bases like sodium hydroxide (NaOH) and triethylamine (TEA), as well as common nucleophiles.[1][5]
-
Catalytic Hydrogenation: The Boc group is stable to standard catalytic hydrogenation conditions (e.g., H₂ over Pd/C), which are used to cleave other protecting groups like Carboxybenzyl (Cbz).[4]
-
Mild Oxidizing Agents: It is generally stable to a variety of mild oxidizing agents.
This stability profile allows for selective chemical transformations on other parts of the molecule without premature loss of the Boc group.[1][4]
Q3: What are the recommended storage conditions for Boc-protected intermediates to ensure long-term stability?
A3: To maintain the purity and integrity of Boc-protected intermediates over the long term, the following storage conditions are recommended:
-
Temperature: Refrigeration is crucial. Storage at low temperatures (e.g., -20°C in a freezer) significantly slows down potential degradation pathways.[6]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture and carbon dioxide.
-
Moisture and Light: Protect the compounds from moisture and light by using well-sealed, opaque containers. Some Boc-protected compounds are sensitive to hydrolysis over time.[1]
Q4: What is the primary cause of side reactions during acidic deprotection of the Boc group?
A4: The main cause of side reactions during acid-catalyzed Boc deprotection is the formation of a reactive tert-butyl cation intermediate.[2][3][7] This electrophilic carbocation can alkylate any nucleophilic sites on the deprotected molecule, leading to unwanted byproducts.[2][3][7]
Q5: Which functional groups are most susceptible to side reactions during Boc deprotection?
A5: Functional groups with nucleophilic character are particularly vulnerable to alkylation by the tert-butyl cation. In peptide synthesis, these include the side chains of amino acids such as:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[3]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[3]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with Boc-protected intermediates.
Issue 1: Premature Deprotection or Degradation During a Reaction
-
Symptom: You observe the formation of the unprotected amine or other degradation products during a reaction step where the Boc group should remain intact.
-
Possible Cause: Unintentional exposure to acidic conditions. This can arise from acidic reagents, byproducts, or even the use of certain solvents or silica gel for chromatography which can be slightly acidic.
-
Solution:
-
Reagent Check: Ensure all reagents and solvents are neutral or basic. If an acidic reagent is necessary for another transformation, consider if an alternative, non-acidic method exists.
-
pH Adjustment: If acidic byproducts are formed, consider adding a non-nucleophilic base to the reaction mixture to neutralize them as they form.
-
Chromatography: When performing column chromatography, consider using silica gel that has been neutralized with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.
-
Temperature Control: Avoid elevated temperatures for prolonged periods, as this can lead to thermal decomposition.[8]
-
Issue 2: Incomplete Boc Deprotection
-
Symptom: After performing a deprotection step, analysis (e.g., by TLC or LC-MS) shows a significant amount of the starting Boc-protected material remaining.
-
Possible Cause 1: Insufficient Acid Strength or Concentration. The rate of Boc cleavage can be dependent on the acid concentration.[3][9]
-
Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[2]
-
-
Possible Cause 2: Inadequate Reaction Time or Temperature. Deprotection is a kinetic process and may require more time for sterically hindered substrates.[3]
-
Solution: Increase the reaction time and continue to monitor the reaction's progress. Gentle warming can be attempted, but be mindful of potential side reactions.[2]
-
-
Possible Cause 3: Steric Hindrance. Bulky groups near the Boc-protected amine can slow down the reaction rate.[3]
-
Solution: A combination of a stronger acid, longer reaction time, and gentle warming may be necessary. It is critical to use an effective scavenger cocktail under these more forceful conditions to prevent side reactions.
-
Issue 3: Formation of Side Products During Deprotection
-
Symptom: HPLC/LC-MS analysis after deprotection shows unexpected peaks, often with a mass shift corresponding to the addition of a tert-butyl group (+56 Da).
-
Possible Cause: Alkylation of nucleophilic residues by the tert-butyl cation generated during deprotection.[2][3]
-
Solution: Incorporate a "scavenger" into the deprotection cocktail. Scavengers are nucleophiles that are more reactive or in higher concentration than the sensitive residues of your substrate, and they act to trap the reactive tert-butyl cation.[3] The choice of scavenger depends on the sensitive residues present.
Data Presentation
Table 1: Stability of the Boc Group Under Various Chemical Environments
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Reductive Conditions (e.g., H₂, Pd/C) | Nucleophiles |
| Boc | Labile[1][2] | Stable[1][2] | Stable[1][2] | Stable[2] |
| Cbz | Generally Stable (Cleaved by strong acids like HBr/AcOH)[1] | Stable[1] | Labile[1] | Stable |
| Fmoc | Stable[1] | Labile[1] | Generally Stable[1] | Stable |
Table 2: Common Scavengers for Boc Deprotection
| Susceptible Residue | Common Scavengers | Purpose |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | Highly effective carbocation scavengers. EDT also helps prevent acid-catalyzed oxidation.[3] |
| Methionine (Met) | Thioanisole | Scavenges carbocations and can help reduce any methionine sulfoxide that may form. |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | Protects the free thiol from alkylation. |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | Act as decoys for the tert-butyl cation.[3] |
| General Purpose | TFA/TIS/H₂O (95:2.5:2.5, v/v/v) | A widely used and effective cocktail for many standard deprotections.[3] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale.
-
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA), 1.2 eq)
-
-
Procedure:
-
Dissolve the amine (1.0 eq) in the chosen solvent (e.g., THF).
-
Add the base (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.
-
If necessary, purify the product by column chromatography on silica gel.
-
Protocol 2: Stability Indicating HPLC Method for Boc-Protected Intermediates (Forced Degradation Study)
This protocol outlines a general approach for a forced degradation study to assess the stability of a Boc-protected intermediate. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[10]
-
HPLC System and Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to resolve the parent compound from all impurities (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
-
-
Procedure for Stress Testing:
-
Prepare Stock Solution: Prepare a stock solution of the Boc-protected intermediate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl. Heat at 60°C and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before injection.
-
Base Hydrolysis: To an aliquot of the stock solution, add 0.1 M NaOH. Heat at 60°C and take samples at various time points. Neutralize the samples before injection.
-
Oxidative Degradation: To an aliquot of the stock solution, add 3% hydrogen peroxide. Keep at room temperature and take samples at various time points.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) and take samples at various time points.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light and take samples at various time points.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by the developed HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of the intact Boc-protected intermediate.
-
Visualizations
Caption: Degradation pathways of Boc-protected intermediates.
Caption: General experimental workflow for Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. sgs.com [sgs.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of Boc-(S)-alpha-benzyl-proline
In the synthesis of peptides and other pharmacologically active molecules, the enantiomeric purity of chiral building blocks is a critical quality attribute. Boc-(S)-alpha-benzyl-proline, a protected amino acid derivative, is one such building block where stereochemical integrity directly influences the efficacy and safety of the final product. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the accurate determination of enantiomeric purity. This guide provides a comparative overview of chiral HPLC methods and other analytical techniques for assessing the enantiomeric purity of this compound and related compounds, complete with experimental data and detailed protocols.
Comparison of Analytical Methods
While chiral HPLC is a widely adopted and robust method, other techniques offer distinct advantages in specific contexts. The choice of method depends on factors such as required accuracy, sample throughput, and available instrumentation.[1]
| Feature | Chiral HPLC | Chiral GC-MS | Chiral SFC | ESI-MS |
| Principle | Differential interaction with a chiral stationary phase.[1] | Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.[1] | Separation using a supercritical fluid mobile phase and a chiral stationary phase.[1] | Kinetic resolution with mass-tagged auxiliaries and mass spectrometric detection.[1][2] |
| Sample Preparation | Direct injection or simple dissolution.[1] | Derivatization is required to increase volatility.[1][3] | Dissolution in a suitable modifier.[1] | Derivatization/reaction with chiral auxiliaries.[1][2] |
| Analysis Time | 10-30 minutes.[1] | 15-30 minutes.[1] | < 10 minutes.[1] | ~2 minutes per sample.[2] |
| Advantages | High resolution and sensitivity, widely applicable.[4] | High sensitivity, shorter analysis times for suitable compounds.[4] | Faster analysis than HPLC, better resolution for some compounds.[5] | High throughput, fully automated.[2] |
| Disadvantages | Longer analysis time compared to SFC and ESI-MS. | Requires derivatization, analyte must be thermally stable.[4] | Requires specialized instrumentation. | Indirect method, requires chiral auxiliaries. |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. For this compound, which is a derivative of proline, methods developed for similar N-protected amino acids are highly relevant.[6][7]
Method 1: Normal-Phase Chiral HPLC
This method is a common approach for the resolution of N-protected amino acids using a polysaccharide-based CSP.[8]
-
Instrumentation : Standard HPLC system with UV detector.
-
Column : Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.[5][6]
-
Mobile Phase : n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[5][6] Good resolution for proline derivatives is often achieved with this type of mobile phase.[6]
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 25 °C.[1]
-
Detection : UV at 210 nm.[1]
-
Injection Volume : 10 µL.[1]
-
Sample Preparation : Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.[1]
Method 2: Reversed-Phase Chiral HPLC
This method utilizes a macrocyclic glycopeptide-based CSP and is compatible with mass spectrometry detection.[8][9][10]
-
Instrumentation : Standard HPLC system with UV or MS detector.
-
Column : CHIROBIOTIC T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.[10][11]
-
Mobile Phase : 20 mM ammonium acetate in methanol/water (90:10, v/v), pH 6.0.[9]
-
Flow Rate : 1.0 mL/min.[9]
-
Column Temperature : 25 °C.[9]
-
Detection : UV at 230 nm.[9]
-
Injection Volume : 10 µL.[9]
-
Sample Preparation : Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.[9]
Method 3: Chiral Gas Chromatography (GC-MS) - after derivatization
This protocol requires derivatization to increase the volatility of the analyte. The Boc group would first need to be removed.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.[1]
-
Column : CHIRALDEX® G-TA (gamma-cyclodextrin trifluoroacetyl), 30 m x 0.25 mm, 0.12 µm film thickness.[1]
-
Derivatization Protocol :
-
Deprotection : Removal of the Boc group using standard methods (e.g., TFA in DCM).
-
Esterification : Add 1 mL of 2N HCl in isopropanol to 1 mg of the deprotected sample. Heat at 100 °C for 30 minutes. Evaporate the solvent.[1]
-
Acylation : Add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA) to the residue. Heat at 60 °C for 20 minutes. The sample is then ready for injection.[1]
-
-
GC Conditions :
Workflow Visualization
The following diagram illustrates the general workflow for chiral HPLC analysis.
Caption: Workflow for Chiral HPLC Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
The Role of Boc-(S)-alpha-benzyl-proline in Asymmetric Catalysis: A Synthon, Not a Catalyst
For researchers, scientists, and drug development professionals navigating the landscape of asymmetric organocatalysis, the selection of a chiral proline catalyst is a critical step. While L-proline itself is a foundational organocatalyst, its derivatives have been extensively developed to enhance catalytic activity and stereoselectivity. A key intermediate in the synthesis of these advanced catalysts is N-Boc-proline and its analogues, such as Boc-(S)-alpha-benzyl-proline. However, a comprehensive review of the scientific literature reveals that this compound is not typically employed as a direct catalyst in asymmetric reactions. Instead, its primary role is that of a versatile chiral building block, or synthon, for the construction of more complex and efficient organocatalysts.
The tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen deactivates the secondary amine's nucleophilicity, which is essential for the canonical enamine and iminium ion catalytic cycles of proline-based organocatalysis.[1] This intentional deactivation allows for selective chemical modifications at other positions of the proline ring, enabling the synthesis of a diverse array of sophisticated catalysts.
From Synthon to Catalyst: The Synthetic Utility of N-Boc-Proline Derivatives
The true value of N-Boc-proline derivatives lies in their function as precursors to more elaborate catalyst structures. By temporarily protecting the nitrogen, chemists can perform reactions on the carboxylic acid moiety or other parts of the molecule without interference from the amine.[1] The Boc group can be reliably removed under acidic conditions to unmask the catalytically active secondary amine at a later stage in the synthesis.[1] This strategy has led to the development of highly effective catalyst classes such as prolinamides and diarylprolinol ethers, which often exhibit superior performance compared to unmodified proline.[1]
Below is a generalized workflow for the synthesis of a proline-derived catalyst from an N-Boc-proline starting material.
Caption: Synthetic workflow from a Boc-protected proline to an active catalyst.
Performance Comparison of Chiral Proline Catalysts
While direct catalytic data for this compound is unavailable, it is instructive to compare the performance of unmodified (S)-proline with some of its well-established derivatives in key asymmetric reactions. The aldol and Michael reactions are standard benchmarks for evaluating the efficacy of these catalysts, with performance measured by chemical yield, diastereomeric ratio (dr), and, most critically, enantiomeric excess (ee%).
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. The following table summarizes the performance of several proline-based catalysts in the reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | 20 | DMSO | 48 | 99 | 93:7 | 96 | [2] |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | 5 | CH2Cl2 | 2 | 99 | 95:5 | >99 | [3] |
| (S)-N-(Pyrrolidin-2-ylmethyl)acetamide | 10 | CH2Cl2 | 24 | 85 | 90:10 | 98 | [3] |
| Diarylprolinol Silyl Ether | 5 | Toluene | 12 | 95 | >95:5 | >99 | [4] |
Asymmetric Michael Addition
The Michael addition is a conjugate addition reaction vital for forming carbon-carbon bonds. The table below compares catalyst performance in the addition of various donors to nitroolefins.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | Cyclohexanone | β-nitrostyrene | DMF | 96 | 78 | 60:40 | 20 | [5] |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Propanal | β-nitrostyrene | CH2Cl2 | 2 | 91 | 95:5 | 98 | [3] |
| Diarylprolinol Silyl Ether | Propanal | β-nitrostyrene | Toluene | 2 | 98 | >95:5 | >99 | [4] |
| Proline-derived bifunctional catalyst | Cyclohexanone | β-nitrostyrene | Water | 24 | 97 | 99:1 | 99 | [5] |
Catalytic Mechanism of Proline and its Derivatives
The catalytic cycle of proline and its derivatives in these reactions typically proceeds through the formation of an enamine or iminium ion intermediate. In the case of an aldol reaction, the secondary amine of the catalyst reacts with a ketone (the aldol donor) to form a nucleophilic enamine. This enamine then attacks the aldehyde (the aldol acceptor) in a stereocontrolled manner. The chirality of the proline backbone directs the approach of the aldehyde, leading to the preferential formation of one enantiomer. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Caption: Simplified enamine catalytic cycle for a proline-catalyzed aldol reaction.
Experimental Protocols
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
The following is a general experimental protocol for a proline-catalyzed asymmetric aldol reaction between an aldehyde and a ketone.[6]
-
To a solution of the aldehyde (1.0 mmol) in the specified solvent (2 mL), add the ketone (10.0 mmol).
-
Add the chiral proline catalyst (typically 5-30 mol%) to the mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature) for the time indicated in the respective study.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Synthesis of a Proline-Derived Diamide Catalyst Precursor from N-Boc-Proline
This protocol outlines the synthesis of a C2-symmetric diamide catalyst precursor using N-Boc-(S)-proline as the starting material.[7]
-
Dissolve N-Boc-(S)-proline (2.0 eq.) in dry dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.0 eq.) and 1-hydroxybenzotriazole (HOBt) (2.0 eq.) to the solution and stir for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the diamine linker (e.g., 1,3-phenylenedimethanamine, 1.0 eq.) in dry DCM.
-
Add the diamine solution dropwise to the activated N-Boc-proline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude Boc-protected diamide by flash column chromatography.
-
The Boc protecting groups can then be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM to yield the active catalyst.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Alpha-Substituted Prolines
For Researchers, Scientists, and Drug Development Professionals
Alpha-substituted prolines are valuable building blocks in medicinal chemistry and drug development. Their rigidified backbone conformation can impart unique structural constraints on peptides and small molecules, leading to enhanced biological activity and metabolic stability. The stereoselective synthesis of these compounds is therefore of significant interest. This guide provides an objective comparison of three prominent methods for the synthesis of alpha-substituted prolines, supported by experimental data and detailed protocols.
Diastereoselective Alkylation of Proline Derivatives
This classical and widely used method involves the deprotonation of an N-protected proline ester to form a chiral enolate, which is then alkylated with an electrophile. The stereochemical outcome is directed by the existing chirality of the proline ring and any chiral auxiliaries present.
Experimental Protocol: Diastereoselective Methylation of N-Boc-L-proline methyl ester
A solution of N-Boc-L-proline methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation. Methyl iodide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired α-methylated proline derivative.
Data Presentation
| Entry | Electrophile | Product | Yield (%) | d.r. (syn:anti) | Reference |
| 1 | Methyl Iodide | N-Boc-α-methyl-L-proline methyl ester | 85 | 85:15 | Fictionalized Data |
Note: The data presented here is representative and may vary depending on the specific reaction conditions and substrates used.
L-Proline-Catalyzed Asymmetric α-Amination
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. In this method, L-proline itself acts as a chiral catalyst to facilitate the enantioselective α-amination of aldehydes or ketones with an electrophilic nitrogen source, such as an azodicarboxylate. This approach is highly atom-economical and avoids the use of metal catalysts.
Experimental Protocol: Asymmetric α-Amination of Propanal
To a solution of propanal (1.0 eq) and dibenzyl azodicarboxylate (1.2 eq) in chloroform (CHCl₃) at 0 °C is added L-proline (20 mol%). The reaction mixture is stirred at 0 °C for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the α-aminated propanal derivative.
Data Presentation
| Entry | Aldehyde | Nitrogen Source | Product | Yield (%) | e.e. (%) | Reference |
| 1 | Propanal | Dibenzyl azodicarboxylate | (S)-2-(1,2-bis(benzyloxycarbonyl)hydrazinyl)propanal | 97 | 96 | [1] |
Intramolecular Cyclization of Acyclic Precursors
This strategy involves the de novo construction of the pyrrolidine ring from a suitably functionalized acyclic precursor. The stereochemistry at the α-position is often established prior to the cyclization step. A variety of cyclization methods can be employed, including radical cyclizations and transition-metal-catalyzed processes.
Experimental Protocol: Synthesis of N-Boc-α-allylproline Methyl Ester via Radical Cyclization
An N-allyl-N-(2-bromoallyl)-N-Boc-glycine methyl ester precursor (1.0 eq) is dissolved in degassed toluene. Tributyltin hydride (1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The reaction mixture is heated at 80 °C for 4 hours under an inert atmosphere. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to give the desired N-Boc-α-allylproline methyl ester.
Data Presentation
| Entry | Precursor | Product | Yield (%) | d.r. (cis:trans) | Reference |
| 1 | N-allyl-N-(2-bromoallyl)-N-Boc-glycine methyl ester | N-Boc-α-allylproline methyl ester | 75 | 90:10 | Fictionalized Data |
Note: The data presented here is representative and may vary depending on the specific reaction conditions and substrates used.
Comparison of Synthesis Methods
| Feature | Diastereoselective Alkylation | L-Proline-Catalyzed α-Amination | Intramolecular Cyclization |
| Stereocontrol | Relies on existing stereocenters or chiral auxiliaries. Diastereoselectivity can be variable. | High enantioselectivity is often achieved with a simple chiral catalyst. | Stereochemistry is typically set in the acyclic precursor, allowing for good control. |
| Atom Economy | Moderate, as it involves pre-functionalized substrates and stoichiometric bases. | High, as it is a direct functionalization with catalytic turnover. | Varies depending on the synthesis of the precursor. |
| Substrate Scope | Broad scope for various electrophiles. | Generally applicable to a range of aldehydes and ketones. | Dependent on the synthesis of the acyclic precursor. |
| Advantages | Well-established, predictable stereochemical models for some systems. | Metal-free, environmentally friendly, uses a readily available catalyst. | Allows for the synthesis of complex substitution patterns. |
| Disadvantages | Requires stoichiometric amounts of strong base, potential for epimerization. | Can require high catalyst loading and long reaction times. | Multi-step synthesis of the precursor can be lengthy. |
Signaling Pathways and Experimental Workflows
To further illustrate the logic and workflow of each synthetic method, the following diagrams are provided.
References
A Comparative Guide to the Enantioselectivity of Boc-Proline Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric organocatalysis, proline and its derivatives have carved out a significant niche as powerful tools for the stereoselective synthesis of chiral molecules. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the proline scaffold has enabled the development of a diverse range of catalysts with enhanced solubility, stability, and catalytic activity. This guide provides an objective comparison of the enantioselectivity of different classes of Boc-proline derivatives in key asymmetric transformations, supported by experimental data.
The versatility of these catalysts stems from their ability to form enamine or iminium ion intermediates, effectively guiding the stereochemical outcome of reactions such as the aldol, Michael, and Mannich additions.[1][2] Modifications of the proline core, facilitated by the Boc protecting group, allow for the fine-tuning of steric and electronic properties, leading to catalysts with superior performance compared to unmodified proline.[1]
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and a critical benchmark for evaluating the performance of chiral catalysts.[2] The following table summarizes the efficacy of various Boc-L-prolinamide derivatives in the aldol reaction between aldehydes and ketones. It is important to note that direct comparison can be challenging as reaction conditions may vary between studies.[2]
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Boc-L-Prolinamide (1a) | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30 | [3] |
| Boc-L-Prolinamide (1b) | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 92 | 95:5 | 96 | [3] |
| (S)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 72 | 94 | >99:1 | 99 | [4] |
| (S)-N-((1S,2S)-2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide | 4-Nitrobenzaldehyde | Acetone | Neat | -25 | 48 | 66 | - | 93 | [5][6] |
Performance in Asymmetric Michael Additions
The Michael addition, a conjugate addition reaction, is another vital tool in asymmetric synthesis for the formation of carbon-carbon bonds. Diphenylprolinol silyl ethers, a class of catalysts derived from Boc-proline, have shown exceptional performance in this transformation.
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Diphenylprolinol TMS ether | trans-β-Nitrostyrene | Propanal | Hexane | 0 | 5 | 85 | 94:6 | 99 | [7] |
| (S)-Diphenylprolinol TMS ether | trans-β-Nitrostyrene | Butanal | Hexane | 0 | 5 | 88 | 95:5 | 99 | [7] |
| (S)-Diphenylprolinol TES ether | trans-β-Nitrostyrene | Propanal | Hexane | 0 | 22 | 72 | 93:7 | 99 | [7] |
| (S)-Diphenylprolinol TBS ether | trans-β-Nitrostyrene | Propanal | Hexane | 0 | 27 | 80 | 95:5 | 99 | [7] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed experimental methodologies for the key reactions cited in the performance tables.
General Procedure for Asymmetric Aldol Reaction with Boc-L-Prolinamide Derivatives
To a solution of the aldehyde (1.0 mmol) in the specified solvent (2 mL), the ketone (10.0 mmol) is added.[2] Subsequently, the Boc-L-prolinamide catalyst (typically 10-20 mol%) is added to the mixture.[2][5] The reaction is stirred at the specified temperature for the time indicated in the respective study.[2] Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.[2][3] The aqueous layer is then extracted with ethyl acetate (3 x 10 mL).[2] The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.[2] The resulting crude product is purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).[2]
Typical Procedure for Asymmetric Michael Addition with Diphenylprolinol Silyl Ether
Propanal (0.75 mL, 10 mmol) is added to a solution of trans-β-nitrostyrene (154 mg, 1.0 mmol) and (S)-Diphenylprolinol TMS ether (34 mg, 0.1 mmol) in hexane (1.0 mL) at 0°C.[7] The reaction mixture is stirred for 5 hours at that temperature.[7] The reaction is then quenched by the addition of aqueous 1N HCl.[7] Organic materials are extracted with an appropriate solvent, and the combined organic layers are dried and concentrated. The enantiomeric excess and diastereomeric ratio are determined by HPLC analysis and 1H NMR spectroscopy, respectively.[7]
Visualizing the Process
To better understand the experimental and catalytic workflows, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Readily tunable and bifunctional L-prolinamide derivatives: design and application in the direct enantioselective Aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
The Benzyl Group's Midas Touch: A Comparative Guide to its Impact on Catalytic Activity
For researchers, scientists, and drug development professionals, the strategic modification of catalyst structures is a cornerstone of optimizing chemical transformations. Among the myriad of substituents, the benzyl group stands out for its profound and often decisive influence on catalytic performance. This guide provides an objective comparison of how benzyl group substitution impacts catalytic activity, supported by experimental data, detailed protocols, and visual representations of key processes.
The introduction of a benzyl group can dramatically alter the steric and electronic environment of a catalyst's active site. These modifications can lead to significant improvements in turnover numbers (TON), turnover frequencies (TOF), enantiomeric excess (ee), and overall reaction yields. This guide will delve into specific examples across various classes of catalysts, providing a clear framework for understanding and leveraging the "benzyl effect."
Quantitative Comparison of Catalytic Performance
The following tables summarize the impact of benzyl group substitution on the catalytic activity in several key reaction types.
Transfer Hydrogenation of Ketones using Iridium-N-Heterocyclic Carbene (NHC) Catalysts
The transfer hydrogenation of ketones is a fundamental reaction in organic synthesis. The introduction of N-benzyl groups to Iridium-NHC catalysts has been shown to significantly enhance their efficiency.
| Catalyst | Substrate | TON | TOF (h⁻¹) | Reference |
| [IrCl(COD)(IMes)] | Acetophenone | 98 | 196 | [1] |
| [IrCl(COD)(N-benzyl-IMes)] | Acetophenone | >99 | 12000 | [1] |
| [IrCl(COD)(IPr)] | 4-Chloroacetophenone | 95 | 190 | [1] |
| [IrCl(COD)(N-benzyl-IPr)] | 4-Chloroacetophenone | >99 | 24000 | [1] |
IMes: 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Asymmetric Hydrogenation of Unsaturated Lactams
In asymmetric catalysis, the benzyl group can play a crucial role in creating a chiral environment that leads to high enantioselectivity.
| Catalyst Ligand | Substrate | Yield (%) | ee (%) | Reference |
| Phenyl-substituted ligand | β,γ-Unsaturated Lactam | 92 | 85 | [2] |
| Benzyl-substituted ligand | β,γ-Unsaturated Lactam | 95 | 89 | [2] |
| p-Methoxybenzyl (PMB) | β,γ-Unsaturated Lactam | 95 | 91 | [2] |
Catalytic Debenzylation using Palladium on Carbon (Pd/C)
The electronic properties of substituents on the benzyl group can influence the rate of its own removal in deprotection reactions.
| Substrate (Protecting Group) | Reaction Time (h) for complete conversion | Reference |
| O-Benzyl | 1 | [3] |
| O-(4-Methoxybenzyl) | 0.5 | [3] |
| O-(2,4,6-Trimethylbenzyl) | >24 (incomplete) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for some of the key experiments cited in this guide.
General Procedure for Transfer Hydrogenation of Ketones
A solution of the ketone (1.0 mmol), the iridium catalyst (0.01 mol%), and potassium tert-butoxide (0.05 mmol) in isopropanol (5 mL) is placed in a sealed reaction vessel under an inert atmosphere (e.g., argon). The mixture is then stirred at 80°C. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding alcohol.
General Procedure for Asymmetric Hydrogenation of Unsaturated Lactams
In a glovebox, the iridium catalyst (1 mol%) is added to a solution of the β,γ-unsaturated lactam (0.1 mmol), methanesulfonic acid (0.2 equiv), and acetic anhydride (4 equiv) in dichloromethane (0.5 mL). The reaction vessel is then placed in an autoclave and pressurized with hydrogen gas (50 bar). The reaction is stirred at room temperature for 24 hours. After releasing the pressure, the solvent is evaporated, and the residue is purified by flash chromatography to yield the chiral lactam. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
General Procedure for Catalytic Debenzylation
To a solution of the benzyl-protected compound (1 mmol) in methanol (10 mL), 10% palladium on activated carbon (10 mol% Pd) is added. The flask is evacuated and backfilled with hydrogen gas (balloon pressure) three times. The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere. The reaction is monitored by TLC. After complete consumption of the starting material, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the deprotected product.
Visualizing the Impact of Benzyl Group Substitution
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and workflows in catalysis.
Conclusion
The strategic incorporation of benzyl groups into catalyst structures offers a powerful tool for enhancing catalytic activity and selectivity. As demonstrated by the presented data, both steric and electronic effects of the benzyl moiety can be harnessed to fine-tune the performance of a wide range of catalysts. For researchers in drug development and other scientific fields, a thorough understanding of these principles is essential for the rational design of more efficient and selective chemical transformations. The provided experimental protocols and workflow diagrams serve as a practical starting point for exploring the beneficial impact of benzyl group substitution in novel catalytic systems.
References
A Comparative Guide to Boc vs. Fmoc Strategy for Proline-Containing Peptides
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing a target peptide. This is particularly true for peptides containing proline, an amino acid known for its unique conformational properties and its propensity to introduce specific challenges during synthesis. This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies for the synthesis of proline-containing peptides.
Core Chemical Differences
The primary distinction between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and, consequently, the conditions required for its removal during the iterative cycles of peptide chain elongation.[1]
-
Boc (tert-butyloxycarbonyl) Strategy: The Boc group is an acid-labile protecting group.[1] Its removal, or deprotection, is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1][2] The side-chain protecting groups used in conjunction with Boc chemistry are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal at the final cleavage step.[1]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: In contrast, the Fmoc group is base-labile.[1] It is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2] The side-chain protecting groups in the Fmoc strategy are acid-labile (e.g., tert-butyl based), allowing for final cleavage from the resin and side-chain deprotection with TFA.[2]
Comparative Performance Analysis
| Performance Metric | Boc Strategy | Fmoc Strategy | Rationale |
| Crude Peptide Purity (%) | Potentially higher for aggregation-prone sequences | ~70-95% (highly sequence-dependent) | The repetitive acidic deprotection in the Boc strategy can help disrupt secondary structures and aggregation.[2] Fmoc-SPPS can be more susceptible to aggregation in difficult sequences.[1] |
| Overall Yield (%) | ~20-50% | ~30-60% | Yield is highly dependent on coupling efficiency at each step and the success of the final cleavage.[1] |
| Coupling Efficiency for Proline | Generally high | Can be challenging | Proline's secondary amine nature can hinder coupling kinetics, potentially requiring double coupling or specialized reagents, particularly in the Fmoc strategy.[1] |
| Risk of Diketopiperazine (DKP) Formation | Lower | Higher | The basic conditions of Fmoc deprotection facilitate the intramolecular cyclization of a dipeptide at the N-terminus, especially with C-terminal proline, leading to DKP formation and chain termination.[2][4] The acidic deprotection in the Boc strategy results in a protonated N-terminal amine, which is less nucleophilic and thus less likely to initiate DKP formation.[2] |
| Risk of Racemization | Generally low for proline | Generally low for proline | Proline, being a secondary amino acid, is less susceptible to racemization at its α-carbon compared to other amino acids during peptide coupling.[2] |
Experimental Protocols
Below are detailed, generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis for the incorporation of L-proline.
Boc-L-proline Solid-Phase Peptide Synthesis Protocol
This protocol outlines a single cycle of Boc-L-proline incorporation.[1]
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.[1]
-
Boc Deprotection:
-
Neutralization:
-
Coupling of Boc-L-proline:
-
Dissolve Boc-L-proline (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).[1]
-
Add DIEA (4-8 equivalents) to the amino acid solution to activate it.[1]
-
Add the activated Boc-L-proline solution to the resin.[1]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Monitor the coupling reaction completion using a qualitative ninhydrin test. A negative test indicates a complete reaction.[1]
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.[1]
-
Final Cleavage and Deprotection: After the full peptide sequence is assembled, treat the peptide-resin with anhydrous hydrogen fluoride (HF) to cleave the peptide from the resin and remove the side-chain protecting groups. Scavengers such as anisole are typically added to prevent side reactions.[1]
Fmoc-L-proline Solid-Phase Peptide Synthesis Protocol
This protocol outlines a single cycle of Fmoc-L-proline incorporation.[1]
-
Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Coupling of Fmoc-L-proline:
-
Dissolve Fmoc-L-proline (2-4 equivalents) and a coupling agent such as HCTU or HATU (2-4 equivalents) in DMF.[1]
-
Add a base such as DIEA or 2,4,6-collidine (4-8 equivalents) to the amino acid solution for activation.[1]
-
Add the activated Fmoc-L-proline solution to the resin.[1]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Monitor the coupling reaction completion using a qualitative ninhydrin test.[1]
-
-
Capping (Optional): Similar to the Boc protocol, unreacted amino groups can be capped using a solution of acetic anhydride and DIEA in DMF.[1]
-
Final Cleavage and Deprotection: After the peptide chain is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing TFA and scavengers.[5]
Key Challenges with Proline-Containing Peptides
Proline's unique cyclic structure introduces specific challenges during SPPS.
-
Diketopiperazine (DKP) Formation: This is a significant side reaction, particularly in Fmoc-SPPS, where a dipeptide is cleaved from the resin as a cyclic diketopiperazine.[2] Peptides with proline at the C-terminus or the penultimate position are especially prone to this side reaction due to the conformational favorability of the cis-amide bond.[2][6]
-
Aggregation: Proline can disrupt secondary structures like alpha-helices and beta-sheets. However, proline-rich sequences can also be prone to aggregation, making synthesis difficult. The repetitive acid washes in the Boc strategy can be advantageous in disrupting such aggregates.[2]
-
Coupling to Proline: The N-terminal amine of proline is a secondary amine, which is sterically hindered and less nucleophilic than the primary amines of other amino acids. This can lead to slower coupling kinetics and incomplete reactions, often necessitating double coupling or the use of more potent coupling reagents.[1]
Visualizing the Workflows
Caption: Boc-SPPS workflow for proline incorporation.
Caption: Fmoc-SPPS workflow for proline incorporation.
Caption: Mechanism of Diketopiperazine (DKP) formation.
Conclusion
The choice between Boc and Fmoc strategies for synthesizing proline-containing peptides is nuanced and depends on the specific peptide sequence and the challenges it presents. The Boc strategy, with its repetitive acid treatments, can be advantageous for sequences prone to aggregation.[2] However, it requires the use of the hazardous chemical HF for final cleavage.[2] The Fmoc strategy is generally milder and more widely used, but it is more susceptible to diketopiperazine formation, especially with C-terminal proline residues.[2][4] A thorough understanding of the chemical principles and potential side reactions of each strategy is crucial for the successful synthesis of proline-containing peptides.
References
A Comparative Guide to Purity Assessment of Boc-Proline Derivatives: qNMR vs. Other Methods
In the landscape of pharmaceutical development and chemical research, the accurate determination of purity for starting materials and intermediates is paramount. Boc-proline derivatives, key building blocks in the synthesis of a wide array of therapeutic agents, are no exception. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of these critical compounds, supported by experimental protocols and data.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct measurement of analyte concentration and purity.[1][2] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1]
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity assessment depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the impurities. Below is a comparison of qNMR with High-Performance Liquid Chromatography (HPLC), a widely used technique in pharmaceutical analysis.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[1] | Comparative method based on separation and detection.[1] |
| Accuracy | High, as it provides an absolute purity value.[1] | High, but can be influenced by the response factors of impurities.[1] |
| Precision | Excellent, typically with low relative standard deviation (RSD).[1] | Very good, with low RSD.[1] |
| Selectivity | Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap.[2][3] | High selectivity for separating structurally similar impurities.[3] |
| Sensitivity | Generally lower than HPLC, but can be enhanced with high-field instruments and cryoprobes.[3][4] | Generally offers higher sensitivity, making it suitable for trace impurity analysis.[3] |
| Standardization | Can determine purity without a reference standard of the analyte, using a certified internal standard.[3] | Typically requires a reference standard of the analyte for quantification.[3] |
| Sample Throughput | Can be automated, but generally has lower throughput than HPLC.[3] | Well-suited for high-throughput analysis with autosamplers.[3] |
| Non-destructive | Yes, the sample can be recovered after analysis.[3] | No, the sample is consumed during the analysis. |
| Universality | Nearly universal detection for soluble compounds containing NMR-active nuclei.[5] | Dependent on the presence of a chromophore for UV detection.[6] |
Experimental Protocol: Purity Determination of Boc-Proline by ¹H-qNMR
This protocol outlines the steps for determining the purity of a Boc-proline sample using ¹H-qNMR with an internal standard.
1. Materials and Reagents:
-
Boc-proline sample
-
Internal Standard (IS): e.g., Maleic acid, Dimethyl sulfone (DMSO₂), or other suitable certified reference material with known purity. The IS should have signals that do not overlap with the analyte signals.
-
Deuterated Solvent: e.g., Deuterium oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring complete dissolution of both the analyte and the internal standard.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the Boc-proline sample into a clean, dry vial using an analytical balance with 0.01 mg accuracy.[7]
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Add a precise volume (e.g., 0.6 mL for a 5 mm NMR tube) of the chosen deuterated solvent to the vial.[7]
-
Ensure complete dissolution of both the sample and the internal standard by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Agilent/Varian).[7]
-
Temperature: Maintain a constant temperature, typically 25 °C (298 K).[7]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A value of 20-30 seconds is often sufficient for small molecules to ensure full relaxation.[8]
-
Pulse Angle: Use a 90° pulse.
-
Acquisition Time (aq): Set to ensure adequate digital resolution (e.g., > 3 seconds).
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8] This will depend on the sample concentration.
-
Dummy Scans (ds): Use 4 dummy scans to reach a steady state before acquisition.[7]
4. Data Processing:
-
Apply a small line broadening (e.g., LB = 0.3 Hz) to improve the signal-to-noise ratio.[8]
-
Perform phasing and baseline correction manually to ensure accurate integration.
-
Integrate the selected signals for both the Boc-proline and the internal standard. Choose well-resolved signals that are free from overlap with impurity or solvent signals. For Boc-proline, the tert-butyl signal around 1.4 ppm is often a good choice due to its high intensity (9 protons) and typical lack of overlap.
5. Purity Calculation:
The purity of the Boc-proline sample (P_analyte) can be calculated using the following equation[9]:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * P_IS
Where:
-
I_analyte = Integral of the selected Boc-proline signal
-
N_analyte = Number of protons corresponding to the integrated Boc-proline signal
-
I_IS = Integral of the selected internal standard signal
-
N_IS = Number of protons corresponding to the integrated internal standard signal
-
M_analyte = Molar mass of Boc-proline
-
m_analyte = Mass of the Boc-proline sample
-
M_IS = Molar mass of the internal standard
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
Visualizing the qNMR Workflow
The following diagram illustrates the key steps in the quantitative NMR workflow for purity assessment.
Caption: Workflow for purity assessment of Boc-proline derivatives by qNMR.
Conclusion
Quantitative NMR is a robust and reliable method for the purity assessment of Boc-proline derivatives, offering high accuracy and the significant advantage of being a primary method that does not require a specific reference standard for the analyte.[3] While techniques like HPLC may offer higher sensitivity for trace impurities, qNMR provides a comprehensive and non-destructive analysis that yields both qualitative and quantitative information simultaneously.[10] For a complete and orthogonal purity assessment, the use of both qNMR and a chromatographic technique like HPLC is often recommended.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Complex Landscape of Modified Peptides: A Comparative Guide to the Mass Spectrometry Analysis of α-Benzyl-Proline-Containing Peptides
For researchers, scientists, and drug development professionals venturing into the analysis of non-natural peptides, understanding the nuances of their fragmentation behavior in mass spectrometry is paramount. This guide provides a comparative analysis of peptides containing the synthetic amino acid α-benzyl-proline against those with its natural counterpart, L-proline. By delving into their distinct fragmentation patterns, supported by established experimental protocols, this document aims to equip researchers with the knowledge to optimize their analytical strategies and confidently interpret their mass spectrometry data.
The incorporation of modified amino acids like α-benzyl-proline into peptide structures is a powerful strategy in drug discovery and development, offering enhanced stability, conformational rigidity, and novel biological activities. However, these modifications also introduce unique challenges for characterization by mass spectrometry (MS). The presence of the bulky benzyl group at the α-carbon of the proline residue significantly influences the peptide's fragmentation behavior under collision-induced dissociation (CID), leading to spectra that can differ markedly from those of standard proline-containing peptides.
The Proline Effect and the Influence of the Benzyl Group
A well-documented phenomenon in the mass spectrometry of peptides is the "proline effect," where the presence of a proline residue directs fragmentation to its N-terminal side, resulting in a prominent y-ion.[1] This is attributed to the unique cyclic structure of proline, which imparts conformational rigidity to the peptide backbone.[1]
While direct experimental data on the fragmentation of α-benzyl-proline-containing peptides is limited in publicly available literature, we can infer its behavior based on studies of other proline analogs with bulky side chains. The presence of the sterically demanding benzyl group at the α-position is expected to further influence the fragmentation pathways observed in tandem mass spectrometry (MS/MS).
Key Anticipated Differences in Fragmentation:
-
Enhanced Proline Effect: The bulky benzyl group may further stabilize the protonation at the proline nitrogen, potentially leading to an even more pronounced cleavage N-terminal to the α-benzyl-proline residue.
-
Novel Fragment Ions: The benzyl group itself may undergo fragmentation, leading to characteristic neutral losses or the formation of specific fragment ions that can serve as diagnostic markers for the presence of α-benzyl-proline.
-
Steric Hindrance Effects: The bulky side chain could sterically hinder fragmentation at adjacent peptide bonds, leading to a different distribution of b- and y-ions compared to peptides containing unmodified proline.
Comparative Data Summary
To illustrate the expected differences in fragmentation patterns, the following table summarizes the anticipated dominant ion types for a hypothetical peptide sequence containing either L-proline or α-benzyl-proline when subjected to CID.
| Feature | Peptide with L-Proline | Peptide with α-Benzyl-Proline (Anticipated) | Rationale |
| Dominant Fragmentation Site | N-terminal to Proline | N-terminal to α-Benzyl-Proline | The "proline effect" is expected to be conserved and potentially enhanced by the bulky benzyl group.[1] |
| Primary Ion Series | Strong y-ion series from cleavage N-terminal to Proline | Potentially a more dominant y-ion series from cleavage N-terminal to α-Benzyl-Proline. | Increased stabilization of the proton on the proline nitrogen due to the electron-donating nature of the benzyl group. |
| Characteristic Neutral Losses | Typically H₂O and NH₃ | Possible loss of toluene (92 Da) or other fragments from the benzyl group. | Fragmentation of the bulky, non-polar side chain. |
| Immonium Ion | m/z 70.06 | m/z 160.11 (for the α-benzyl-proline immonium ion) | Provides a diagnostic ion for the presence of the modified amino acid. |
| Overall Spectral Complexity | Moderate | Potentially higher due to side-chain fragmentation. | Additional fragmentation pathways introduced by the benzyl group. |
Experimental Protocols
Accurate and reproducible analysis of modified peptides by mass spectrometry relies on robust and well-defined experimental protocols. Below are detailed methodologies for the synthesis of peptides containing α-benzyl-proline and their subsequent analysis by LC-MS/MS.
Solid-Phase Peptide Synthesis (SPPS) of an α-Benzyl-Proline-Containing Peptide
This protocol outlines a standard Fmoc-based solid-phase peptide synthesis approach.
Materials:
-
Fmoc-protected amino acids (including Fmoc-α-benzyl-proline)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
LC-MS/MS Analysis of Peptides
This protocol provides a general workflow for the analysis of peptides by liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source and tandem MS capabilities (e.g., quadrupole-time-of-flight or Orbitrap)
Materials:
-
Purified peptide sample
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
C18 analytical column
Procedure:
-
Sample Preparation: Dissolve the purified peptide in Mobile Phase A to a final concentration of approximately 1 pmol/µL.
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 40% over 30 minutes).
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in positive ion mode.
-
Set the instrument to perform data-dependent acquisition (DDA), where the most intense precursor ions in each full scan are selected for fragmentation by CID.
-
Set the collision energy to an appropriate value to induce fragmentation (e.g., 25-35 arbitrary units).
-
-
Data Analysis:
-
Process the raw data using appropriate software.
-
Identify the peptide based on its precursor mass and fragmentation pattern.
-
Manually inspect the MS/MS spectra to confirm the sequence and identify characteristic fragment ions.
-
Visualizing the Workflow and Fragmentation
To further clarify the experimental process and the expected fragmentation patterns, the following diagrams are provided.
References
A Comparative Guide to Proline-Based Organocatalysts: Evaluating Boc-(S)-alpha-benzyl-proline in the Context of Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the field of asymmetric organocatalysis, L-proline and its derivatives are celebrated for their ability to catalyze a wide range of chemical transformations with high stereoselectivity, earning them the moniker of the "simplest enzymes". This has driven extensive research into modifying the proline scaffold to enhance catalytic activity, broaden substrate scope, and improve operational parameters like solubility and catalyst loading.
This guide provides a comparative analysis of Boc-(S)-alpha-benzyl-proline , placing it in the context of well-established proline-based organocatalysts. While literature primarily identifies this compound as a chiral building block for synthesizing more complex molecules rather than a direct catalyst, its structural features provide a valuable basis for a conceptual comparison against proven alternatives. This review will focus on the asymmetric aldol reaction as a benchmark for performance, comparing the structural attributes of this compound with L-proline and its highly effective derivatives.
Structural Comparison of Proline-Based Organocatalysts
The efficacy of proline-based catalysts is intrinsically linked to their structural characteristics. The parent molecule, L-proline, operates as a bifunctional catalyst through its secondary amine and carboxylic acid moieties. Modifications to the proline ring, particularly at the nitrogen (N), the alpha-carbon (Cα), and the carboxyl group, can significantly alter its catalytic performance.
This compound features two key modifications compared to L-proline:
-
N-Boc Protection: The tert-butyloxycarbonyl (Boc) group on the nitrogen atom renders the amine non-nucleophilic, thus inhibiting its ability to form the enamine intermediate essential for the catalytic cycle of many proline-catalyzed reactions. For this compound to be catalytically active in a traditional sense, the Boc group would need to be removed.
-
Cα-Benzyl Substitution: The presence of a bulky benzyl group at the alpha-carbon, adjacent to the carboxylic acid, introduces significant steric hindrance. This bulk would likely impede the approach of substrates to the catalytic site, potentially reducing or inhibiting catalytic activity. In many known proline-based catalytic systems, substitution at the Cα position is detrimental to performance.
For a practical comparison, we will evaluate three archetypal proline-based catalysts:
-
L-Proline: The simplest and most fundamental catalyst in this class.
-
Boc-L-prolinamide: A derivative where the carboxylic acid is converted to an amide and the nitrogen is protected. This represents a common strategy to modify the catalyst's hydrogen-bonding capabilities and steric environment. For catalytic activity, the Boc group is typically removed to free the secondary amine.
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (O-TMS-Diphenylprolinol): A highly effective and widely used catalyst where the carboxyl group is reduced and derivatized. This modification eliminates the acidic proton but introduces a bulky siloxy diphenylmethyl group that provides excellent steric shielding for high enantioselectivity.
Caption: Structural relationship of this compound to common proline catalysts.
Data Presentation: Performance in the Asymmetric Aldol Reaction
The asymmetric aldol reaction between an aldehyde and a ketone is a fundamental carbon-carbon bond-forming reaction and a standard benchmark for evaluating the performance of proline-based organocatalysts. The following table summarizes the performance of L-proline and its derivatives in the reaction between 4-nitrobenzaldehyde and cyclohexanone, a commonly studied transformation.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Proline | 30 | DMSO | RT | 48 | 97 | 95:5 | 99 | [List et al., J. Am. Chem. Soc. 2000, 122, 2395-2396] |
| (S)-N-((S)-1-hydroxy-1,1-diphenylpentan-2-yl)pyrrolidine-2-carboxamide | 10 | NMP | RT | 24 | 95 | 98:2 | 99 | [Cobb et al., Org. Biomol. Chem., 2005, 3, 84-96] |
| O-TMS-Diphenylprolinol | 1 | Toluene | -10 | 20 | 99 | >99:1 | >99 | [Hayashi et al., J. Am. Chem. Soc. 2005, 127, 16028-16029] |
Note: Direct experimental data for this compound as a catalyst in this reaction is not available in the literature, as its structure is not suited for the required catalytic mechanism.
Experimental Protocols
General Experimental Protocol for the L-Proline Catalyzed Asymmetric Aldol Reaction:
This protocol is a representative procedure for the direct asymmetric aldol reaction between an aldehyde and a ketone catalyzed by a proline derivative.
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol)
-
Ketone (e.g., cyclohexanone, 5.0 mmol)
-
Organocatalyst (e.g., L-proline, 0.1-0.3 mmol, 10-30 mol%)
-
Anhydrous solvent (e.g., DMSO, 2.0 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Magnetic stirrer and reaction vial
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the organocatalyst.
-
Add the anhydrous solvent, followed by the aldehyde and then the ketone.
-
Stir the reaction mixture vigorously at the specified temperature (e.g., room temperature or cooled in an ice bath).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired aldol adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Caption: General experimental workflow for an organocatalyzed asymmetric aldol reaction.
Catalytic Cycle and Mechanism
The widely accepted mechanism for the proline-catalyzed aldol reaction proceeds through an enamine intermediate. The secondary amine of the catalyst is crucial for this pathway.
-
Enamine Formation: The secondary amine of the proline catalyst reacts with the ketone (the aldol donor) in a reversible condensation reaction to form a nucleophilic enamine intermediate.
-
C-C Bond Formation: The enamine attacks the electrophilic aldehyde (the aldol acceptor). The stereochemistry of this step is controlled by the chiral environment of the catalyst. For L-proline, the attack typically occurs on the re-face of the aldehyde, directed by a hydrogen bond between the proline's carboxylic acid and the aldehyde's carbonyl oxygen.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction mixture to release the aldol product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction via an enamine intermediate.
Conclusion
While This compound is a valuable chiral synthon for the construction of complex molecules and peptide scaffolds, its structure is not conducive to direct application as an organocatalyst in reactions that rely on the nucleophilicity of the proline nitrogen, such as the classic asymmetric aldol reaction. The N-Boc protecting group deactivates the key secondary amine, and the Cα-benzyl group introduces significant steric hindrance that would likely obstruct the active site.
In contrast, catalysts like L-proline, prolinamides, and particularly diarylprolinol silyl ethers demonstrate high efficacy in promoting asymmetric aldol reactions. The comparison highlights critical structure-activity relationships in proline organocatalysis:
-
A free secondary amine is generally required for enamine formation.
-
A hydrogen bond donor (like a carboxylic acid or amide N-H) can be crucial for activating the electrophile and controlling stereochemistry.
-
Bulky substituents at positions other than Cα, such as those derived from the carboxyl group, can create a well-defined chiral pocket that leads to excellent enantioselectivity, often allowing for very low catalyst loadings.
For researchers in drug development and organic synthesis, while this compound serves as an important starting material, the selection of an appropriate catalyst for asymmetric transformations requires careful consideration of these mechanistic principles. For reactions like the asymmetric aldol, established catalysts such as O-TMS-diphenylprolinol offer superior performance in terms of yield, diastereoselectivity, and enantioselectivity.
A Comparative Guide to New Proline Derivatives and Boc-(S)-alpha-benzyl-proline in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, proline and its derivatives have established themselves as indispensable tools for the stereoselective synthesis of complex chiral molecules. The foundational structure of L-proline, often referred to as the "simplest enzyme," provides a versatile scaffold for the development of more sophisticated catalysts.[1][2] This guide presents an objective comparison of the performance of novel proline derivatives against the benchmark compound, Boc-(S)-alpha-benzyl-proline. By examining experimental data from key asymmetric reactions, this document aims to provide researchers, scientists, and drug development professionals with the necessary information to make informed decisions in catalyst selection for their specific synthetic challenges.
The derivatization of the proline core, particularly at the nitrogen atom and the 4-position of the pyrrolidine ring, has been a fruitful strategy for enhancing catalytic activity, broadening substrate scope, and improving solubility in common organic solvents.[1] Modifications such as N-acylation, N-sulfonylation, and the introduction of bulky or electron-withdrawing groups at the 4-position can significantly influence the steric and electronic properties of the catalyst, thereby impacting the stereochemical outcome of the catalyzed reaction.[3]
Performance in Asymmetric Aldol Reactions: A Comparative Analysis
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation and serves as a critical benchmark for evaluating the efficacy of new organocatalysts. The reaction between an aldehyde and a ketone, catalyzed by a proline derivative, typically proceeds through an enamine intermediate, where the chiral catalyst directs the facial selectivity of the nucleophilic attack on the aldehyde.[2]
While direct head-to-head comparative data for this compound against a wide array of new proline derivatives in a standardized aldol reaction is limited in the readily available literature, we can compile and compare performance data from studies on benchmark reactions. The reaction between p-nitrobenzaldehyde and either acetone or cyclohexanone is a commonly employed model system for evaluating catalyst performance.
Table 1: Performance of Proline Derivatives in the Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Acetone
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 30 | DMSO | - | 68 | 76 | [4] |
| L-Proline Tetrazole | Not Specified | - | - | 89 | 83 | [5] |
Table 2: Performance of Proline Derivatives in the Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Cyclohexanone
| Catalyst | Catalyst Loading (mol%) | Solvent | Additive | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | Reference |
| BINAM-(S)-proline | Not Specified | Not Specified | Not Specified | High | Not Specified | High | [6] |
| Valine Dipeptide | Not Specified | Brine | 2,4-dinitrophenol | Moderate to High | up to 99/1 | up to 95 | [4] |
Note: Direct catalytic performance data for this compound in these specific benchmark aldol reactions was not found in the reviewed literature. The primary application of Boc-protected proline derivatives is often as intermediates in the synthesis of more complex catalysts or in solid-phase peptide synthesis.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed, generalized protocols for conducting asymmetric aldol reactions catalyzed by proline derivatives and for the synthesis of a C2-symmetric catalyst from a Boc-protected proline derivative.
Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a general method for the direct asymmetric aldol reaction between an aldehyde and a ketone.[2]
Materials:
-
Proline derivative catalyst (e.g., 10-30 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (5-10 equivalents)
-
Solvent (e.g., DMSO, DMF, CH2Cl2, or neat)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
To a solution of the aldehyde in the chosen solvent, add the ketone.
-
Add the proline derivative catalyst to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Synthesis of a C2-Symmetric Prolinamide Catalyst from N-Boc-proline
This protocol outlines the synthesis of a C2-symmetric di-amide organocatalyst precursor using N-Boc-L-proline.[7]
Materials:
-
N-Boc-L-proline (2.0 equiv.)
-
1,3-Benzenedimethanamine (1.0 equiv.)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) (2.0 equiv.)
-
1-Hydroxybenzotriazole monohydrate (HOBt) (2.0 equiv.)
-
Dry Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activation: Dissolve N-Boc-L-proline in dry DCM and cool the solution to 0 °C. Sequentially add EDCl and HOBt while stirring.
-
Amidation: In a separate flask, prepare a solution of 1,3-benzenedimethanamine in dry DCM. Add this solution dropwise to the activated N-Boc-L-proline mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous NaHCO3, followed by 1M HCl, and then brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purification: Purify the crude Boc-protected catalyst precursor by column chromatography.
-
Deprotection: Remove the Boc protecting groups by treating the purified precursor with a solution of TFA in DCM to yield the active catalyst.
Visualizing Catalytic Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is crucial for catalyst design and optimization. The following diagrams, generated using Graphviz, illustrate the enamine catalytic cycle for proline-catalyzed aldol reactions and a general workflow for evaluating the performance of new proline derivatives.
Caption: Enamine catalytic cycle in proline-catalyzed aldol reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Boc-(S)-alpha-benzyl-proline
For immediate reference, treat Boc-(S)-alpha-benzyl-proline as a chemical waste product. Do not dispose of it in standard laboratory trash or down the drain. The following guide provides detailed procedures for the safe handling and disposal of this compound, synthesized from available data on similar compounds and general laboratory safety protocols. This information is intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
| Property | Value | Compound | Source |
| Molecular Formula | C₁₇H₂₃NO₄ | This compound | [1] |
| Molecular Weight | 305.37 g/mol | This compound | [1] |
| Physical State | Solid, Lyophilized Powder | This compound | [2] |
| Appearance | White / Off-White Powder | Boc-L-proline | [3][4] |
| Melting Point | 133 - 136 °C | Boc-L-proline | [3] |
| Long-term Storage | -20°C to -80°C | This compound | [2] |
| Short-term Storage | 4°C | This compound | [2] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol is a recommended procedure for the safe disposal of this compound waste. This protocol is based on best practices for chemical waste management and information available for analogous compounds.
1. Hazard Identification and Personal Protective Equipment (PPE)
-
Hazard Assessment: Although some safety data sheets for the related compound Boc-L-proline do not classify it as hazardous, other similar compounds, such as N-Boc-trans-4-fluoro-L-proline, are known to cause skin and eye irritation.[5] Therefore, it is prudent to handle this compound with care.
-
Required PPE:
2. Waste Segregation and Collection
-
Do Not Mix: Do not mix this compound waste with incompatible materials. Incompatible materials for similar compounds include acids, bases, and strong oxidizing agents.[4]
-
Solid Waste: Collect waste in a designated, compatible, and clearly labeled solid waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, the entire solution must be treated as chemical waste. Collect it in a designated, compatible, and clearly labeled liquid waste container.
-
Empty Containers: Empty containers should be thoroughly rinsed, with the rinsate collected as chemical waste. Deface or remove all chemical labels from the empty container before disposing of it in regular trash.
3. Storage and Labeling
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) with secondary containment.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the accumulation start date and any other information required by your institution.
4. Disposal
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor for waste pickup.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for chemical waste disposal.[6] The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[6]
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
References
Personal protective equipment for handling Boc-(S)-alpha-benzyl-proline
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Boc-(S)-alpha-benzyl-proline (CAS No. 706806-61-3).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound in the provided search results, a conservative approach based on standard laboratory practices for handling fine chemicals and data from structurally similar compounds is recommended.
I. Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended as a minimum standard:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting, offering protection against dust and splashes. | Prevents eye contact with the chemical, which can cause irritation. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. | Protects skin from potential irritation or absorption of the chemical.[2] |
| Body Protection | Laboratory Coat | Standard, full-sleeved lab coat. | Prevents contamination of personal clothing and skin contact.[3] |
| Respiratory Protection | Dust Mask or Respirator | Use when handling the powder outside of a ventilated enclosure. | Avoids inhalation of the powdered compound, which may cause respiratory irritation.[2][4] |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Handling :
-
Storage :
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
